Lichenicidin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
TITLSTCAILSKPLGNNGYLCTVTKECMPSCN |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Lichenicidin from Bacillus licheniformis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Lichenicidin (B1576189), a potent two-peptide lantibiotic produced by Bacillus licheniformis. It details the experimental protocols, summarizes key quantitative data, and visualizes complex workflows and pathways, serving as a comprehensive resource for researchers in antimicrobial drug discovery and development.
Discovery of this compound: A Genome Mining Approach
This compound was discovered not through traditional screening methods, but via a rational, in silico genome mining strategy.[1][2] This approach leverages the conserved nature of enzymes involved in the biosynthesis of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides.[1][3]
The discovery process began by screening publicly available microbial genome sequences for homologs of LanM proteins, which are essential for the post-translational modifications in type II lantibiotics.[1][4] This bioinformatic search identified 89 LanM homologs, with 61 found in strains not previously known to produce lantibiotics.[1] Among these, the genome of Bacillus licheniformis ATCC 14580 (isogenic to DSM 13) was flagged for containing a putative lantibiotic gene cluster, which included two potential structural genes alongside the modification enzymes.[1][5] Subsequent experimental validation, involving a combination of antimicrobial assays, mass spectrometry, and high-performance liquid chromatography (HPLC), confirmed that this strain produces a novel, broad-spectrum two-peptide lantibiotic, which was named this compound.[1]
Biosynthesis of this compound
This compound is a two-component lantibiotic, meaning its full antimicrobial activity depends on the synergistic action of two distinct peptides, designated Bliα (or Lchα) and Bliβ (or Lchβ).[6][7] The biosynthesis of these peptides is orchestrated by a dedicated gene cluster, referred to as the lic cluster.[5][8]
The process begins with the ribosomal synthesis of two precursor peptides, LicA1 and LicA2, encoded by the structural genes licA1 and licA2.[5][6] These precursors consist of an N-terminal leader peptide and a C-terminal propeptide region. The propeptide regions undergo extensive post-translational modifications, including dehydration of serine and threonine residues and subsequent intramolecular cyclization, catalyzed by the modification enzymes LicM1 and LicM2.[6] The modified peptides are then exported from the cell by a transporter, LicT, which also cleaves off the leader peptides.[6] This results in the mature, active Bliα peptide and an intermediate form of the second peptide, Bliβ'. A final proteolytic step, carried out by the protease LicP, is required to convert Bliβ' into the mature, active Bliβ peptide.[6]
Isolation and Purification Workflow
This compound is primarily associated with the cell surface of B. licheniformis.[5] Therefore, its isolation involves an extraction from the cell pellet rather than the culture supernatant. The purification process employs a combination of solvent extraction, solid-phase extraction (SPE), and reversed-phase high-performance liquid chromatography (RP-HPLC).
The general workflow begins with the cultivation of B. licheniformis in a suitable medium, followed by harvesting the cells via centrifugation. The cell pellet is then subjected to an acidic isopropanol (B130326) or ethanol (B145695) extraction to release the cell-wall-associated peptides. After removing cell debris, the solvent is evaporated, and the crude extract is further purified using a C18 solid-phase extraction column. The final purification step involves RP-HPLC, which separates the two active peptides, Bliα and Bliβ, based on their hydrophobicity.[1][5][9]
Physicochemical Properties and Antimicrobial Activity
This compound's two peptides, often designated Lchα/Lchβ or Bliα/Bliβ depending on the producing strain, are structurally distinct but act together to kill target bacteria.[6][9] Their synergistic action is a hallmark of this lantibiotic, with the combination being significantly more potent than either peptide alone.[9]
Table 1: Physicochemical Properties of this compound Peptides
| Property | This compound α (Lchα / Bliα) | This compound β (Lchβ / Bliβ) | Reference(s) |
|---|---|---|---|
| Producing Strain | B. licheniformis VK21 / DSM 13 | B. licheniformis VK21 / DSM 13 | [5][9] |
| Molecular Mass (Da) | ~3249.5 - 3250.6 | ~3019.4 - 3020.6 | [5][9] |
| Amino Acid Residues | 31 | 31 | [9] |
| Key Structural Features | Mersacidin-like structure, 4 thioether bridges | Elongated α-helical structure, 4 thioether bridges |[7][9] |
This compound exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including clinically significant antibiotic-resistant strains.[1][6]
Table 2: Antimicrobial Spectrum of this compound
| Target Organism | Strain | MIC | Reference(s) |
|---|---|---|---|
| Listeria monocytogenes | (Multiple strains tested) | Active (qualitative) | [1] |
| Staphylococcus aureus (MSSA) | (Multiple strains tested) | 16-32 µg/ml | [10] |
| Staphylococcus aureus (MRSA) | (Multiple strains tested) | 64-128 µg/ml | [1][10] |
| Vancomycin-Resistant Enterococcus (VRE) | (Multiple strains tested) | Active (qualitative) | [1] |
| Bacillus cereus | DSM 31 | Active (qualitative) | [6] |
| Streptococcus pneumoniae | (Multiple strains tested) | Active (qualitative) |[6] |
The stability of this compound is a critical factor for its potential therapeutic application. The active fraction extracted from the cell pellet is notably stable under various conditions.
Table 3: Stability of this compound Activity
| Condition | Treatment Details | Result | Reference(s) |
|---|---|---|---|
| Temperature | 100°C for 4 hours | Fully stable | [4][5] |
| pH | pH 1.5, 3, 9 for 30 min | Active | [5] |
| pH | pH 13 for < 4 hours | Inactivated | [5] |
| Enzymes | Trypsin, Chymotrypsin | Stable | [5] |
| Enzymes | Proteinase K, Pronase E | Inactivated after 4 hours |[5] |
Mechanism of Action
This compound employs a sophisticated dual mechanism of action, characteristic of many two-peptide lantibiotics.[3][11] The process is initiated by the α-peptide (Lchα), which specifically binds to Lipid II, a highly conserved precursor molecule essential for the synthesis of the bacterial cell wall.[3][12] This binding event serves two purposes: it directly inhibits peptidoglycan synthesis and acts as a docking molecule for the β-peptide (Lchβ).[11][12] Following the formation of the Lchα-Lipid II complex, the Lchβ peptide is recruited to the site, where it inserts into the cytoplasmic membrane, leading to pore formation.[11] This disruption of membrane integrity, combined with the cessation of cell wall synthesis, results in rapid bacterial cell death.
Detailed Experimental Protocols
This section provides synthesized methodologies for the cultivation, extraction, and purification of this compound based on published literature.
Bacterial Cultivation for this compound Production
(Synthesized from[1][4][5][9])
-
Strain : Bacillus licheniformis ATCC 14580 / DSM 13 or VK21.
-
Inoculum Preparation : Prepare an overnight culture of B. licheniformis at 37°C with shaking in a standard laboratory medium such as Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB).
-
Production Culture : Inoculate a larger volume of production medium (e.g., Tryptone-Yeast Extract-Glucose broth or 2x Bacillus Production Medium [2xBPM]) with 1% (v/v) of the overnight culture.[1][5]
-
Incubation : Incubate the production culture for 18-48 hours at a temperature between 37°C and 45°C with vigorous shaking.[1][4]
Extraction of Crude this compound
-
Harvest Cells : Centrifuge the production culture at ~7,500-10,000 x g for 20-30 minutes at 4°C to pellet the bacterial cells. Discard the supernatant.
-
Solvent Extraction : Resuspend the cell pellet in 70% isopropanol or propan-2-ol, adjusted to pH 2 with concentrated HCl or 0.1% trifluoroacetic acid (TFA). A typical ratio is 250-300 ml of solvent per 1 liter of original culture.[1]
-
Incubation : Stir the cell suspension at room temperature (or 4°C) for approximately 3-5 hours to extract the cell-associated peptides.[1][5]
-
Remove Cell Debris : Centrifuge the suspension again at ~7,500 x g for 20 minutes to pellet the cell debris. Retain the supernatant, which contains the crude this compound extract.[1]
Purification of this compound Peptides
-
Solvent Removal : Evaporate the isopropanol from the crude extract supernatant using a rotary evaporator until the volume is significantly reduced (e.g., to ~60 ml).[1]
-
Solid-Phase Extraction (SPE) :
-
Equilibrate a C18 SPE column (e.g., Phenomenex SPE C18) with methanol, followed by water.[1]
-
Apply the concentrated crude extract to the column.
-
Wash the column with 30% ethanol to remove hydrophilic impurities.[1]
-
Elute the bacteriocin (B1578144) fraction with 70% propan-2-ol (pH 2).[1]
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) :
-
Dry the eluted fraction (e.g., by rotary evaporation or freeze-drying) and resuspend it in a suitable buffer (e.g., 2.5 mM sodium phosphate (B84403) buffer or 30% acetonitrile (B52724) with 0.1% TFA).[1][9]
-
Inject the sample onto an RP-HPLC column (e.g., C8 or C18).
-
Elute the peptides using a linear gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA). A typical gradient might run from 20% to 80% acetonitrile.[9][13]
-
Collect fractions and perform antimicrobial assays (e.g., agar (B569324) well diffusion) to identify the active fractions corresponding to the two this compound peptides.
-
Confirm the mass of the peptides in the active fractions using MALDI-TOF mass spectrometry.[1][5]
-
Conclusion
This compound represents a promising class of antimicrobial peptides discovered through modern genomic techniques. Its potent, synergistic activity against clinically relevant Gram-positive pathogens, including MRSA and VRE, combined with its robust stability, makes it an attractive candidate for further therapeutic development. This guide provides the foundational knowledge and detailed protocols necessary for researchers to isolate, purify, and study this novel two-peptide lantibiotic, facilitating future investigations into its full potential as a next-generation antimicrobial agent.
References
- 1. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
- 5. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure, dynamics and kinetics of two-component Lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Biosynthesis in Escherichia coli: licFGEHI Immunity Genes Are Not Essential for Lantibiotic Production or Self-Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Specific Binding of the α-Component of the Lantibiotic this compound to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
Unveiling the Intricacies of Lichenicidin: A Technical Guide to its Structure and Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lichenicidin (B1576189), a potent two-component lantibiotic produced by various strains of Bacillus licheniformis, represents a promising candidate in the search for novel antimicrobial agents. Its complex structure, arising from extensive post-translational modifications, is intrinsically linked to its synergistic bactericidal activity against a range of Gram-positive pathogens. This technical guide provides an in-depth exploration of the molecular architecture of this compound's two peptide components, Lchα and Lchβ, and the intricate enzymatic machinery responsible for their maturation. We will delve into the detailed structural data obtained through advanced analytical techniques, present comprehensive experimental protocols for its study, and visualize the key biosynthetic and mechanistic pathways.
Core Structure of this compound
This compound is a class II lantibiotic composed of two distinct peptides, Lchα and Lchβ, which act synergistically to exert their antimicrobial effect.[1][2] Both peptides are ribosomally synthesized as precursor peptides, LicA1 and LicA2 respectively, and subsequently undergo extensive post-translational modifications to yield the mature, active forms.[3][4][5]
Lchα Peptide
The Lchα peptide is characterized by a globular structure and displays homology to mersacidin-like lantibiotics.[2] It contains unusual amino acids such as lanthionine (B1674491) (Lan) and 3-methyllanthionine (MeLan), which form intramolecular thioether bridges crucial for its three-dimensional conformation and biological activity.[3][6] A key feature of Lchα is the presence of an N-terminal 2-oxobutyryl group.[2] The structure of Lchα consists of relatively well-defined N- and C-terminal domains connected by a flexible loop.[2]
Lchβ Peptide
In contrast to the globular Lchα, the Lchβ peptide adopts a more elongated, α-helical structure.[2] It is also heavily modified with lanthionine and methyllanthionine residues, contributing to its structural stability and function. Similar to Lchα, it possesses an N-terminal 2-oxobutyryl group.[2] The prolonged hydrophobic α-helix of Lchβ is flanked by more flexible N- and C-terminal domains.[2]
Quantitative Structural Data
The precise molecular architecture of this compound has been elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Parameter | Lchα (Bliα) | Lchβ (Bliβ) | Reference |
| Molecular Weight (Da) | ~3250 - 3251.7 | ~3020 - 3021.7 | [6][7] |
| Number of Amino Acids | 31 | 31 | [2] |
| Thioether Bridges | 4 intramolecular | 4 intramolecular | [2] |
| Dehydrated Residues | Present (Dha/Dhb) | Present (Dha/Dhb) | [3][6] |
| N-terminal Modification | 2-oxobutyryl group | 2-oxobutyryl group | [2] |
Post-Translational Modifications: The Genesis of Activity
The remarkable structure and potent bioactivity of this compound are a direct result of a series of intricate post-translational modifications orchestrated by a dedicated biosynthetic gene cluster.[3][4][5]
The this compound Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded within the lic gene cluster.[7] This cluster contains the structural genes licA1 and licA2, which encode the precursor peptides for Lchα and Lchβ, respectively.[3][4] Crucially, it also harbors the genes for the modifying enzymes, primarily the LanM-type enzymes LicM1 and LicM2, which are responsible for the key modification steps.[3][4][8] Other genes within the cluster are involved in transport, immunity, and regulation of this compound production.[3][5]
Biosynthetic Pathway
The maturation of this compound follows a multi-step enzymatic cascade:
-
Ribosomal Synthesis : The precursor peptides, LicA1 and LicA2, are synthesized on the ribosome. These precursors contain an N-terminal leader peptide, which guides them through the modification process, and a C-terminal propeptide region that will become the mature lantibiotic.[3][5]
-
Dehydration : The LanM enzymes, LicM1 and LicM2, catalyze the dehydration of specific serine and threonine residues within the propeptide regions to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[3][6]
-
Cyclization : The same LanM enzymes then catalyze the intramolecular addition of cysteine thiol groups onto the newly formed dehydroamino acids, creating the characteristic lanthionine and methyllanthionine thioether bridges.[3]
-
Leader Peptide Cleavage and Transport : The modified prepeptides are transported out of the cell by a dedicated ABC transporter, which often possesses a peptidase domain that cleaves off the leader peptide, releasing the mature and active Lchα and Lchβ peptides.[3]
Experimental Protocols
The study of this compound involves a series of specialized biochemical and analytical techniques.
Purification of this compound
This protocol is adapted from methodologies described for the isolation of this compound from B. licheniformis cultures.[1]
-
Cell Culture : Grow B. licheniformis in a suitable broth medium (e.g., Tryptone-Yeast Extract-Glucose) overnight at 37°C with shaking.[1]
-
Cell Harvesting : Centrifuge the culture at approximately 7,500 x g for 20 minutes to pellet the cells.[1]
-
Extraction : Resuspend the cell pellet in 70% isopropanol (B130326) containing 0.1% trifluoroacetic acid (TFA) and stir for 3 hours at room temperature.[1]
-
Clarification : Centrifuge the suspension again at ~7,500 x g for 20 minutes and collect the supernatant.[1]
-
Chromatography :
-
Remove the isopropanol from the supernatant by rotary evaporation.[6]
-
Acidify the remaining aqueous solution with 0.1% TFA.[6]
-
Apply the sample to a reversed-phase HPLC column (e.g., Poros R2).[6][9]
-
Elute the peptides using a gradient of acetonitrile (B52724) (containing 0.1% TFA).[6][9]
-
Collect fractions and monitor absorbance at 230 and 260 nm.[6]
-
Mass Spectrometry Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique for determining the molecular weights of the this compound peptides.[1][6]
-
Sample Preparation : Mix the purified this compound fractions with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spotting : Spot the mixture onto a MALDI target plate and allow it to dry.
-
Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.[1][6]
NMR Spectroscopy for Structural Elucidation
High-resolution structural information is obtained through multidimensional NMR spectroscopy.[2]
-
Sample Preparation : Dissolve the purified and lyophilized peptide in a deuterated solvent, such as methanol-d4 (B120146) (CD3OH), at a concentration of a few millimolar. Adjust the pH to approximately 3.5.[2]
-
Data Acquisition : Acquire a series of 2D NMR spectra, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), at a suitable temperature (e.g., 27°C).[2]
-
Data Analysis :
-
Use the TOCSY spectra to identify the spin systems of the individual amino acid residues.
-
Use the NOESY spectra to establish sequential connectivities between residues and to identify through-space proximities that define the thioether bridges and the overall 3D structure.[2]
-
Mechanism of Action: A Synergistic Assault
The antimicrobial activity of this compound relies on the synergistic action of both Lchα and Lchβ. The proposed mechanism involves a two-step process targeting the bacterial cell envelope.
-
Lipid II Binding : The Lchα peptide is believed to bind to Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall.[6] This interaction is thought to be mediated by the mersacidin-like domain of Lchα.[6]
-
Pore Formation : Following the binding of Lchα to Lipid II, the Lchβ peptide is recruited to the complex. This interaction is thought to induce a conformational change that facilitates the insertion of Lchβ into the cell membrane, leading to the formation of pores. These pores disrupt the membrane integrity, causing leakage of essential cellular components and ultimately leading to cell death.
Conclusion
This compound stands as a testament to the chemical ingenuity of bacteria. Its complex, post-translationally modified structure is a finely tuned molecular weapon against competing microbes. A thorough understanding of its structure, biosynthesis, and mechanism of action, as outlined in this guide, is paramount for the rational design and development of novel this compound-based therapeutics to combat the growing threat of antibiotic resistance. The detailed protocols and conceptual frameworks presented herein provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this remarkable lantibiotic.
References
- 1. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specific Binding of the α-Component of the Lantibiotic this compound to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of the novel two-peptide lantibiotic this compound by Bacillus licheniformis DSM 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
The Biosynthetic Gene Cluster of Lichenicidin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichenicidin (B1576189) is a two-peptide lantibiotic produced by strains of Bacillus licheniformis.[1][2][3] As a member of the class II lantibiotics, it exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] This activity stems from the synergistic action of its two mature peptides, Bliα and Bliβ.[3][4] The biosynthesis of these complex peptides is orchestrated by a dedicated biosynthetic gene cluster (BGC), which encodes all the necessary machinery for their production, modification, and immunity. This technical guide provides an in-depth exploration of the this compound BGC, its components, and the experimental methodologies used for its characterization.
The this compound Biosynthetic Gene Cluster
The this compound BGC was first identified through genome mining techniques, specifically by searching for homologs of the highly conserved LanM proteins, which are responsible for the post-translational modifications characteristic of type 2 lantibiotics.[1][5] In Bacillus licheniformis DSM 13 (also known as ATCC 14580), the gene cluster is located at the distal end of the chromosome, spanning from base pair 3,938,843 to 3,953,096.[2] The cluster is comprised of 14 open reading frames (ORFs) that encode the structural peptides, modification enzymes, transport proteins, and immunity factors.[4]
Core Components of the this compound BGC
The essential genes for the biosynthesis of the two this compound peptides, Bliα and Bliβ, are organized within this cluster. The table below summarizes the key genes and their putative functions.
| Gene | Putative Function |
| licA1 | Encodes the precursor peptide for Bliα (LicA1).[2][3] |
| licA2 | Encodes the precursor peptide for Bliβ (LicA2).[2][3] |
| licM1 | Encodes a modification enzyme (LanM family) responsible for the dehydration and cyclization of LicA1.[2][3] |
| licM2 | Encodes a modification enzyme (LanM family) responsible for the dehydration and cyclization of LicA2.[2][3] |
| licT | Encodes a transporter with a peptidase domain that cleaves the leader peptide and exports both modified peptides.[3][6] |
| licP | Encodes a peptidase that performs a final extracellular maturation step on the Bliβ' peptide.[3][6] |
| licFGEHI | Putative immunity genes encoding an ABC transporter system to protect the producer strain.[3][4] |
| licR | Putative regulatory gene.[3] |
The Biosynthetic Pathway of this compound
The production of the mature and active this compound peptides is a multi-step process involving ribosomal synthesis, extensive post-translational modifications, and proteolytic processing. The pathway can be summarized as follows:
-
Ribosomal Synthesis of Precursor Peptides : The structural genes licA1 and licA2 are transcribed and translated to produce the inactive precursor peptides, LicA1 and LicA2.[3] These precursors consist of an N-terminal leader peptide and a C-terminal propeptide region.
-
Post-Translational Modification : The modification enzymes, LicM1 and LicM2, act upon the propeptide regions of LicA1 and LicA2, respectively.[3] They catalyze the dehydration of serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine, followed by the formation of thioether cross-links (lanthionine and methyllanthionine bridges) with cysteine residues.
-
Processing and Export : The modified precursor peptides are then recognized by the bifunctional protein LicT, which contains both a peptidase and a transporter domain.[3][6] LicT cleaves the leader peptides and simultaneously exports the modified peptides, now termed Bliα and Bliβ', out of the cell.
-
Extracellular Maturation : While Bliα is fully active after export, Bliβ' requires an additional maturation step.[3] The extracellular peptidase, LicP, cleaves a hexapeptide from the N-terminus of Bliβ' to yield the mature and active Bliβ peptide.[3][6]
Caption: Biosynthetic pathway of this compound.
Experimental Protocols for BGC Characterization
The elucidation of the this compound BGC and its function has been achieved through a combination of in silico, in vitro, and in vivo experimental approaches.
In Silico Identification of the Gene Cluster
A foundational step in the discovery of the this compound BGC was the use of bioinformatics tools to mine publicly available microbial genome sequences.
-
Database Searching : A PSI-BLAST search was performed against the NCBI database.[1]
-
Query Sequence : The protein sequence of a known LanM lanthionine (B1674491) synthetase, LtnM1 from the lacticin 3147 system, was used as the query.[1]
-
Analysis of Hits : Results with significant E-values were examined for the presence of other genes typically found in lantibiotic BGCs, such as those encoding precursor peptides and transporters.[1]
Purification and Activity Assays
To confirm the production of an active antimicrobial compound and to isolate it for further characterization, the following protocols were employed.
-
Crude Extraction : B. licheniformis ATCC 14580 was cultured overnight in LB broth. The cells were harvested by centrifugation and resuspended in 70% isopropanol (B130326) adjusted to pH 2 with HCl. After stirring, the cell debris was removed, and the supernatant was concentrated.[1]
-
Purification by HPLC : The crude extract was further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Antimicrobial Activity Assays :
-
Well Diffusion Assay : Agar (B569324) plates were seeded with an indicator strain (e.g., Lactococcus lactis HP). Wells were made in the agar, and dilutions of the cell-free supernatant or purified fractions were added. The plates were incubated, and the zones of inhibition were measured.[1]
-
Deferred Antagonism Assay : The producer strain (B. licheniformis) was spotted onto an agar plate and grown overnight. The indicator strain was then overlaid, and the plate was incubated to observe the zone of inhibition around the producer colony.[1]
-
Genetic Confirmation of Gene Function
To definitively link the identified BGC to this compound production, gene knockout experiments were performed.
-
Construction of Mutant Strains : Mutant strains of B. licheniformis DSM 13 were created with insertions in the licM1 and licM2 genes.[2]
-
Phenotypic Analysis : The mutant strains were assayed for antimicrobial activity. A loss of activity in the isopropanol extract was observed for these mutants, confirming the essential role of these modification enzymes in this compound biosynthesis.[2]
-
Mass Spectrometry : MALDI-TOF mass spectrometry was used to analyze the peptides produced by the wild-type and mutant strains, which helped in identifying the masses of the active peptides.[2]
Caption: Experimental workflow for this compound BGC characterization.
Quantitative Data
The characterization of the this compound BGC and its products has yielded some key quantitative data.
| Parameter | Value |
| Gene Cluster Location | |
| Start Position | 3,938,843 bp[2] |
| End Position | 3,953,096 bp[2] |
| Predicted Peptide Masses | |
| Peptide 1 | 3020.6 Da[2][7] |
| Peptide 2 | 3250.6 Da[2][7] |
Conclusion
The biosynthetic gene cluster of this compound is a well-defined system responsible for the production of a potent two-peptide lantibiotic. The combination of bioinformatics, microbiology, genetics, and analytical chemistry has provided a comprehensive understanding of the genes involved and their roles in the intricate biosynthetic pathway. This knowledge is crucial for the potential bioengineering of this compound to produce novel analogs with enhanced therapeutic properties and for its heterologous expression in other hosts for improved production. The detailed understanding of its BGC paves the way for the development of this compound as a next-generation antimicrobial agent.
References
- 1. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Biosynthesis in Escherichia coli: licFGEHI Immunity Genes Are Not Essential for Lantibiotic Production or Self-Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of the novel two-peptide lantibiotic this compound by Bacillus licheniformis DSM 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial spectrum of the two-peptide lantibiotic Lichenicidin.
A Technical Guide to the Antimicrobial Spectrum of Lichenicidin (B1576189)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the antimicrobial spectrum of this compound, a two-peptide lantibiotic produced by strains of Bacillus licheniformis. It details its quantitative activity against various bacterial species, the experimental protocols used for its characterization, and its synergistic mechanism of action.
Introduction to this compound
This compound is a Class I, two-peptide lantibiotic, a group of ribosomally synthesized and post-translationally modified antimicrobial peptides (AMPs).[1][2] It consists of two distinct peptides, Lchα (Bliα) and Lchβ (Bliβ), which act synergistically to exert their potent antimicrobial effect.[2][3][4] While the individual peptides show some activity at micromolar concentrations, their combined, synergistic action is effective in the nanomolar range against a variety of Gram-positive bacteria.[3][5][6] This synergistic activity, coupled with its efficacy against clinically significant pathogens, makes this compound a promising candidate for further therapeutic development.[1][7]
Antimicrobial Spectrum and Potency
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria.[1] Notably, it has demonstrated efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7][8] Conversely, studies have shown that this compound is not active against Gram-negative bacteria such as Pseudomonas aeruginosa, Pseudomonas putida, and Escherichia coli.[3][6] This is attributed to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier to large peptide molecules like lantibiotics.[9][10]
Quantitative Antimicrobial Activity
The potency of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). The following tables summarize the reported values for the synergistic combination of Lchα and Lchβ.
| Target Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 16 - 32 | [4] |
| Staphylococcus aureus (MRSA) | - | 64 - 128 | [4] |
| Listeria monocytogenes | - | Active | [7][8] |
| Vancomycin-Resistant Enterococci | - | Active | [7][8] |
| Target Microorganism | Strain | IC50 (µM) | Reference |
| Micrococcus luteus | B1314 | 0.09 | [11] |
| Bacillus megaterium | VKM41 | 0.12 | [11] |
| Bacillus subtilis | L1 | 0.64 | [11] |
| Rhodococcus sp. | SS2 | 0.64 | [11] |
| Staphylococcus aureus | 209p | 0.64 | [11] |
Mechanism of Action: A Synergistic Dual-Action Model
The antimicrobial activity of this compound relies on the coordinated action of its two component peptides, Lchα and Lchβ.[2][3] This mechanism involves the inhibition of cell wall synthesis followed by membrane pore formation, a dual-action model characteristic of several potent lantibiotics.[1][9]
-
Target Recognition and Binding: The Lchα peptide initiates the process by specifically binding to Lipid II, a highly conserved precursor molecule essential for the synthesis of peptidoglycan in the bacterial cell wall.[7][11][12] This binding event effectively sequesters Lipid II, thereby inhibiting cell wall construction.[1]
-
Complex Formation and Pore Induction: Following the initial binding of Lchα to Lipid II, the Lchβ peptide is recruited to this complex.[11] The interaction between Lchα, Lchβ, and Lipid II leads to the formation of pores in the cytoplasmic membrane of the target bacterium.[9][11]
-
Cell Lysis: The formation of these pores disrupts the membrane potential and integrity, leading to the leakage of essential cellular components and ultimately causing cell death.[4][11]
References
- 1. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, structure elucidation, and synergistic antibacterial activity of a novel two-component lantibiotic this compound from Bacillus licheniformis VK21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins | Semantic Scholar [semanticscholar.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Specific Binding of the α-Component of the Lantibiotic this compound to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lantibiotic this compound VK21 A2 () for sale [vulcanchem.com]
- 12. mdpi.com [mdpi.com]
Synergistic Antimicrobial Action of Lichenicidin Peptides Bliα and Bliβ: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Lichenicidin (B1576189), a two-peptide lantibiotic produced by Bacillus licheniformis, represents a promising class of antimicrobial agents with potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. This technical guide delves into the synergistic activity of its two constituent peptides, Bliα and Bliβ, providing a comprehensive overview of their combined efficacy, mechanism of action, and the experimental methodologies used to characterize their interaction.
Quantitative Analysis of Synergistic Activity
The hallmark of this compound's antimicrobial prowess lies in the synergistic interplay between its two peptide components, Bliα and Bliβ. While the individual peptides exhibit modest antimicrobial properties, their combination results in a significant potentiation of activity, often at nanomolar concentrations.[1] The optimal ratio for this synergy has been identified as 1:1.[1]
Below are tables summarizing the minimal inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) of this compound peptides against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Bliα and Bliβ Combination
| Target Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | - | 16-32[2] |
| Staphylococcus aureus (MRSA) | - | 64-128[2] |
Table 2: 50% Inhibitory Concentration (IC50) of this compound VK21 Peptides (Lchα and Lchβ)
| Target Microorganism | Lchα (µM) | Lchβ (µM) | Lchα + Lchβ (1:1) (nM) |
| Micrococcus luteus B1314 | 0.5 | 1.2 | 8 |
| Bacillus megaterium VKM41 | 0.4 | 1.5 | 10 |
| Rhodococcus sp. SS2 | 2.5 | 4.0 | 50 |
| Bacillus subtilis L1 | 1.5 | 3.0 | 80 |
| Staphylococcus aureus 209p | 2.0 | 4.0 | 150 |
Note: Lchα and Lchβ are variants of Bliα and Bliβ isolated from Bacillus licheniformis VK21.[1]
Mechanism of Synergistic Action: A Two-Step Assault
The synergistic bactericidal activity of this compound is attributed to a sophisticated, two-step mechanism of action that targets the bacterial cell envelope. This process is initiated by the Bliα peptide and consummated by the subsequent action of Bliβ, leading to cell death.[3]
-
Lipid II Recognition and Binding by Bliα: The α-peptide, Bliα, specifically recognizes and binds to Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall.[3] This interaction serves as an anchor, tethering the lantibiotic to the bacterial membrane.
-
Pore Formation by Bliβ: Following the binding of Bliα to Lipid II, the β-peptide, Bliβ, is recruited to the complex. The synergistic interaction between Bliα, Bliβ, and Lipid II culminates in the formation of pores in the cytoplasmic membrane. This disruption of the membrane integrity leads to the leakage of essential intracellular components and ultimately, cell death.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the synergistic activity of this compound peptides. The following sections outline the general methodologies employed in the purification and characterization of Bliα and Bliβ.
Peptide Purification from Bacillus licheniformis
The purification of Bliα and Bliβ from Bacillus licheniformis cultures is a multi-step process designed to isolate the peptides from other cellular components.
-
Crude Extract Preparation: A culture of B. licheniformis is grown overnight and then inoculated into a larger volume of broth for further incubation. The cells are harvested by centrifugation. The cell pellet is resuspended in 70% isopropanol (B130326) adjusted to an acidic pH (e.g., pH 2 with HCl) and stirred for several hours to extract the peptides.[4]
-
Solid-Phase Extraction (SPE): The isopropanol is removed from the supernatant by rotary evaporation. The resulting aqueous solution is then applied to a C18 SPE column. The column is washed with a low concentration of ethanol, and the bacteriocin (B1578144) is eluted with a higher concentration of propan-2-ol.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluate from the SPE is concentrated and subjected to RP-HPLC on a C12 column. A gradient of an organic solvent (e.g., propan-2-ol) in water with 0.1% trifluoroacetic acid is used to separate the peptides. Fractions are collected and assayed for antimicrobial activity to identify those containing the purified Bliα and Bliβ.[4]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the purified peptides and their combination is typically determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: The test bacterium is grown to a specific optical density, and the culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[5]
-
Serial Dilutions: The purified peptides (Bliα, Bliβ, and their 1:1 mixture) are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide or peptide combination that completely inhibits the visible growth of the bacterium.
Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to quantify the synergistic interaction between two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of Bliα along the x-axis and serial dilutions of Bliβ along the y-axis. This creates a matrix of wells containing various concentration combinations of the two peptides.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Bliα + FIC of Bliβ where:
-
FIC of Bliα = (MIC of Bliα in combination) / (MIC of Bliα alone)
-
FIC of Bliβ = (MIC of Bliβ in combination) / (MIC of Bliβ alone)
-
-
Interpretation of Results: The nature of the interaction is determined based on the calculated FIC index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[5]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacillus licheniformis: A Producer of Antimicrobial Substances, including Antimycobacterials, Which Are Feasible for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Technical Guide to Natural Variants of Lichenicidin and Their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichenicidin (B1576189) is a potent, two-component lantibiotic produced by various strains of Bacillus licheniformis. As a member of the Class I lantibiotics, it is ribosomally synthesized and undergoes extensive post-translational modifications, resulting in the characteristic thioether bridges of lanthionine (B1674491) and methyllanthionine. Its two-peptide nature, requiring the synergistic action of an α- and a β-peptide for full antimicrobial efficacy, presents a compelling area of study for the development of novel therapeutics against drug-resistant pathogens. This guide provides an in-depth overview of the known natural variants of this compound, their biological activities, and the experimental protocols for their characterization.
Natural Variants of this compound
To date, two primary natural variants of this compound have been characterized, originating from different strains of Bacillus licheniformis. The core structural motif of this compound consists of two peptides, designated as the α- and β-peptides. While the β-peptide is highly conserved across these variants, the α-peptide exhibits minor structural differences.
Table 1: Known Natural Variants of this compound
| Producing Organism | Peptide Components | Molecular Mass (Da) | Key Structural Features |
| Bacillus licheniformis VK21 | Lchα and Lchβ | Lchα: 3249.51Lchβ: 3019.36[1] | Lchα has a methyllanthionine bridge in ring A.[2] |
| Bacillus licheniformis I89 / DSM 13 | Bliα (Licα) and Bliβ (Licβ) | Bliα: 3250.6Bliβ: 3020.6[3] | Bliα has a lanthionine bridge in ring A. The β-peptides (Lchβ and Bliβ) are identical.[2] |
The primary structural difference between the α-peptides, Lchα and Bliα, lies in the A-ring. Lchα contains a methyllanthionine bridge, whereas Bliα possesses a lanthionine bridge in this position.[2] This seemingly minor variation can influence the peptide's conformation and potentially its interaction with the target molecule.
Bioactivity of this compound Variants
This compound exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The two peptides, α and β, act synergistically, with their combined activity being significantly greater than the sum of their individual activities. The optimal activity is generally observed at an equimolar ratio of the two peptides.[1]
Table 2: In Vitro Bioactivity of this compound Variants (MIC and IC50 Values)
| Variant | Target Organism | Individual Peptide Activity (μM) | Synergistic Activity (1:1 ratio) (μM) |
| This compound VK21 | Bacillus megaterium VKM41 | Lchα (IC50): 1.8Lchβ (IC50): 2.0 | IC50: 0.12MIC: 0.48[1] |
| Bacillus subtilis L1 | Lchα (IC50): 9.0Lchβ (IC50): 30.0 | IC50: 0.64MIC: 0.96[1] | |
| Micrococcus luteus B1314 | Lchα (IC50): 1.2Lchβ (IC50): 2.6 | IC50: 0.09MIC: 0.17[1] | |
| Rhodococcus sp. SS2 | Lchα (IC50): 9.0Lchβ (IC50): 16.6 | IC50: 0.64MIC: >2.56[1] | |
| Staphylococcus aureus 209p | Lchα (IC50): 3.1Lchβ (IC50): 20.0 | IC50: 0.64MIC: 0.96[1][6] | |
| This compound I89 | Methicillin-sensitive S. aureus (MSSA) | Not specified | MIC: 16-32 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | Not specified | MIC: 64-128 µg/mL[2][7] |
Mechanism of Action
The bactericidal activity of this compound is a multi-step process that involves targeting a crucial component of the bacterial cell wall synthesis machinery, Lipid II.[8] The synergistic action of the α and β peptides is essential for this mechanism.
-
Lipid II Binding: The α-peptide (Lchα or Bliα) acts as the initial recognition molecule. It specifically binds to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway, via its C-terminal mersacidin-like domain.[8] This binding event effectively sequesters Lipid II, thereby inhibiting cell wall biosynthesis.
-
Complex Formation and Pore Formation: Following the binding of the α-peptide to Lipid II, the β-peptide (Lchβ or Bliβ) is recruited to this complex. The elongated, hydrophobic structure of the β-peptide then inserts into the bacterial cytoplasmic membrane, leading to the formation of pores. This disruption of the membrane integrity results in the leakage of essential ions and metabolites, ultimately leading to cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Purification of this compound Peptides
A general protocol for the purification of lantibiotics like this compound from bacterial culture is outlined below. This may require optimization depending on the specific strain and culture conditions.
-
Culture and Harvest: Grow the Bacillus licheniformis producer strain in a suitable broth medium (e.g., Tryptic Soy Broth) to the stationary phase. Harvest the cells by centrifugation.
-
Extraction: Resuspend the cell pellet in an appropriate solvent, such as 70% isopropanol (B130326) acidified with HCl, to extract the cell wall-associated peptides. Stir for several hours at room temperature.
-
Clarification: Remove cell debris by centrifugation.
-
Concentration: Concentrate the supernatant containing the peptides using rotary evaporation.
-
Chromatography:
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to desalt and partially purify the extract.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the peptides on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Collect fractions and assay for antimicrobial activity to identify the fractions containing the α and β peptides.
-
-
Verification: Confirm the identity and purity of the peptides using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 105 CFU/mL in the test wells.
-
Preparation of Peptide Solutions: Prepare stock solutions of the purified this compound α and β peptides. For synergistic assays, prepare a stock solution of the 1:1 mixture.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the peptide solutions in the appropriate broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Radial Diffusion Assay
This is a gel-based assay to assess antimicrobial activity.
-
Preparation of Agar (B569324) Plates: Prepare an appropriate agar medium (e.g., Tryptic Soy Agar) and cool it to 45-50°C. Seed the molten agar with a standardized inoculum of the test bacterium. Pour the agar into petri dishes and allow it to solidify.
-
Well Formation: Punch wells of a defined diameter (e.g., 4-6 mm) into the solidified agar.
-
Sample Application: Add a known volume of the purified this compound peptide solutions (individual or synergistic mixture) at various concentrations into the wells.
-
Incubation: Incubate the plates at the optimal temperature for the test bacterium for 18-24 hours.
-
Analysis: Measure the diameter of the zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the peptide concentration.
Conclusion
The natural variants of this compound represent a promising class of antimicrobial peptides with potent activity against pathogenic Gram-positive bacteria. Their synergistic mechanism of action, involving the dual targeting of cell wall synthesis and membrane integrity, makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of these fascinating molecules. Further research into optimizing their production, understanding structure-activity relationships, and evaluating their efficacy and safety in vivo will be crucial for their translation into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ciencia.ucp.pt [ciencia.ucp.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Genetic Architecture of Lichenicidin: A Technical Guide to its Biosynthetic Gene Cluster
Lichenicidin (B1576189), a potent two-component lantibiotic produced by strains of Bacillus licheniformis, has garnered significant interest within the scientific community for its antimicrobial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides an in-depth exploration of the genetic organization of the this compound (lic) gene cluster, detailing the molecular machinery responsible for its biosynthesis, regulation, and the producer's self-immunity.
Overview of the this compound Gene Cluster
The complete machinery for this compound production is encoded in a contiguous cluster of 14 open reading frames (ORFs).[1][3] This cluster orchestrates the synthesis of the two active peptides, Bliα and Bliβ, which act synergistically to exert their bactericidal effects.[1][3][4] The organization of the lic gene cluster is a hallmark of ribosomally synthesized and post-translationally modified peptides (RiPPs), containing genes for precursor peptides, modification enzymes, transport, processing, immunity, and regulation.[5][6]
Data Presentation: Gene Organization and Function
The genes within the lic cluster are dedicated to specific roles in the biosynthesis and maturation of the two peptides. The following table summarizes the key ORFs and their putative functions as identified in Bacillus licheniformis strains like DSM 13 and ATCC 14580.[5][7]
| Gene Designation | ORF (e.g., in B. licheniformis ATCC 14580) | Putative Function | Description |
| licA1 | BLi04127 | Structural Gene (α-peptide) | Encodes the precursor peptide LicA1, which is modified to become the mature Bliα peptide.[5][7] |
| licM1 | BLi04128 | Modification Enzyme (LanM) | A lanthionine (B1674491) synthetase that dehydrates and cyclizes the LicA1 precursor peptide.[5][7] |
| licA2 | BLi04126b | Structural Gene (β-peptide) | Encodes the precursor peptide LicA2, which is modified to become the mature Bliβ peptide.[5][7] |
| licM2 | BLi04126 | Modification Enzyme (LanM) | A lanthionine synthetase that dehydrates and cyclizes the LicA2 precursor peptide.[5] |
| licT(P) | BLi04125 | ABC Transporter & Peptidase | Exports the modified precursor peptides and performs the initial proteolytic cleavage of the leader peptide.[5][8] |
| licP | BLi04124 | Peptidase | Performs the final N-terminal processing of the Bliβ peptide in the extracellular space.[8][9] |
| licFGEHI | BLi04118-BLi04122 | Immunity Proteins | An ABC transporter system (LicFEG), an ancillary protein (LicH), and an immunity protein (LicI) that protect the producer cell.[1][3] |
| (Unnamed) | BLi04122 | Regulatory Protein | A putative helix-turn-helix protein that may be involved in regulating the expression of the gene cluster.[5] |
The this compound Biosynthesis Pathway
The production of active this compound is a multi-step process involving ribosomal synthesis followed by extensive post-translational modifications.
-
Precursor Synthesis : The structural genes, licA1 and licA2, are transcribed and translated into inactive precursor peptides. These precursors consist of an N-terminal leader peptide, which guides the modification enzymes, and a C-terminal propeptide region that will become the mature lantibiotic.[6]
-
Post-Translational Modification : The dedicated LanM-type enzymes, LicM1 and LicM2, independently modify their respective precursor peptides, LicA1 and LicA2.[2][5] This involves the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, intramolecular Michael-type additions occur between cysteine residues and these dehydrated amino acids to form the characteristic thioether cross-links of lanthionine and methyllanthionine.[9]
-
Transport and Processing : The modified precursors are exported from the cell by the ABC transporter LicT.[8] Concurrently, the peptidase domain of LicT recognizes a conserved double-glycine motif in the leader peptide and cleaves it off.[8]
-
Final Maturation : For the β-peptide, an additional processing step is required. The extracellular peptidase LicP removes a remaining hexapeptide from the N-terminus of the exported Bliβ precursor to yield the fully mature and active peptide.[8][9]
Immunity and Regulation
To avoid self-intoxication, producer organisms have evolved sophisticated immunity mechanisms. In the this compound cluster, this role is putatively fulfilled by the licFGEHI genes.[1] These genes likely encode an ABC transporter system that expels any intracellular this compound, preventing it from reaching its target, the peptidoglycan precursor lipid II, in the producer's own cell membrane.[1][4][10] Interestingly, studies involving heterologous expression in Escherichia coli have shown that the licFGEHI genes are not essential for either this compound production or self-protection in this Gram-negative host, suggesting their role may be more critical in the native Gram-positive producer.[1][3]
Regulation of the cluster is less understood, but a putative helix-turn-helix protein encoded by BLi04122 may act as a transcriptional regulator, controlling the expression of the biosynthesis genes.[5]
Experimental Protocols
The characterization of the this compound gene cluster has been enabled by a combination of bioinformatics, molecular genetics, and analytical chemistry.
Generation of Crude Lantibiotic Preparations
This protocol is adapted from methods used for the purification of this compound and other lantibiotics.[7]
-
Cultivation : Inoculate a 1% overnight culture of B. licheniformis into 1 liter of LB broth and incubate at 37°C for 16-18 hours with shaking.
-
Cell Harvest : Harvest cells by centrifugation at approximately 7,500 x g for 20 minutes.
-
Extraction : Resuspend the cell pellet in 250 ml of 70% isopropanol (B130326) or propan-2-ol, adjusted to pH 2.0 with concentrated HCl.
-
Stirring : Stir the suspension for 5 hours at 4°C to extract the cell-associated lantibiotic.
-
Clarification : Remove cell debris by centrifugation.
-
Concentration : Reduce the supernatant volume by rotary evaporation, then freeze-dry the concentrate.
-
Reconstitution : Resuspend the dried extract in a suitable buffer (e.g., 2.5 mM sodium phosphate) for further analysis.
Antimicrobial Activity Assays
Well Diffusion Assay :[7]
-
Prepare an agar (B569324) plate seeded with an indicator strain (e.g., Micrococcus luteus).
-
Punch wells into the agar.
-
Add a known amount of the this compound preparation (or culture supernatant) to the wells.
-
Incubate the plate overnight at the appropriate temperature for the indicator strain.
-
Measure the diameter of the zone of inhibition around the well.
Deferred Antagonism Assay :[7]
-
Spot 10 µl of an overnight culture of the B. licheniformis producer strain onto an LB agar plate and incubate overnight at 37°C.
-
Kill the producer cells with UV light exposure for 20 minutes.
-
Overlay the plate with soft agar (0.75%) containing an inoculum of the indicator strain.
-
Incubate overnight and observe for a zone of clearing around the original spot of the producer strain.
Workflow for Functional Gene Analysis via Heterologous Expression
The function of individual genes within the lic cluster can be investigated by cloning the entire cluster into a heterologous host like E. coli and then creating targeted gene deletions.[1]
Conclusion
The this compound gene cluster is a highly organized and efficient system for the production of a complex, two-component antimicrobial. Its architecture, comprising structural, modification, transport, immunity, and regulatory genes, provides a complete toolkit for synthesizing and deploying this potent lantibiotic. A thorough understanding of this genetic organization is crucial for harnessing its potential. For drug development professionals, this knowledge enables strategies for heterologous expression, yield optimization, and bioengineering of novel this compound variants with improved therapeutic properties. The detailed study of its biosynthesis and immunity also offers valuable insights into fundamental microbial processes and the discovery of new enzymatic tools for biotechnology.
References
- 1. This compound Biosynthesis in Escherichia coli: licFGEHI Immunity Genes Are Not Essential for Lantibiotic Production or Self-Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Bacillus licheniformis: A Producer of Antimicrobial Substances, including Antimycobacterials, Which Are Feasible for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unraveling the Shield: An In-depth Technical Guide to the Immunity Mechanisms in Lichenicidin-Producing Strains
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the intricate immunity mechanisms employed by lichenicidin-producing bacterial strains. This whitepaper provides a deep dive into the genetic and molecular machinery that protects these bacteria from the potent antimicrobial peptides they synthesize. This compound (B1576189), a promising lantibiotic with activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), holds significant potential for novel antibiotic development. Understanding the producer's self-protection strategies is paramount for successful heterologous production and bioengineering of this complex antimicrobial.
This guide summarizes key findings from extensive research, presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows through Graphviz diagrams.
The Dual-Pronged Defense of this compound Producers
This compound-producing strains of Bacillus licheniformis possess a sophisticated genetic arsenal (B13267) to ensure their survival in the face of their own potent weaponry. The core of this defense is encoded within the this compound biosynthetic gene cluster (lic cluster), which harbors genes responsible for not only the production of the two-component lantibiotic (Bliα and Bliβ) but also for self-immunity.[1][2]
Initial hypotheses pointed towards a primary immunity system encoded by the licFGEHI genes, which show homology to genes encoding ABC (ATP-binding cassette) transporters and associated immunity proteins (LanFEGHI-like systems) commonly found in lantibiotic producers.[1] These systems are typically responsible for exporting the antimicrobial peptides, thereby preventing their accumulation to toxic levels within the producer cell.
However, a pivotal study involving the heterologous expression of the lic gene cluster in Escherichia coli revealed a surprising twist: the licFGEHI genes were found to be non-essential for self-protection in this Gram-negative host.[1] This finding suggests that the inherent structural differences in the cell envelope of Gram-negative bacteria, specifically the outer membrane, may provide a level of intrinsic resistance to this compound.
Further investigation of the lic gene cluster in Bacillus licheniformis has unveiled a second, potentially crucial, immunity system. This system comprises genes with homology to those encoding a bacitracin transporter, specifically BLi04116 and BLi04117.[2] Bacitracin transporters are another class of ABC transporters known to confer resistance to peptide antibiotics. The presence of these two distinct putative immunity systems suggests a robust, multi-layered defense strategy in the native producer.
Quantitative Insights into this compound Production and Immunity
To fully appreciate the intricacies of the this compound immunity mechanism, it is essential to examine the quantitative data gathered from various experimental studies. The following tables summarize key findings related to this compound production and the antimicrobial susceptibility of different bacterial strains.
Table 1: this compound Production in Heterologous Host (E. coli) with and without licFGEHI Immunity Genes
| Strain | Genotype | Bliα Production (Arbitrary Units) | Bliβ Production (Arbitrary Units) |
| BLic5 | Wild-type lic cluster | 585.7 ± 64.0 | 236.0 ± 16.6 |
| BLic5ΔFGEHI | licFGEHI deletion | 400.7 ± 169.5 | 125.7 ± 41.8 |
Source: Adapted from Caetano T, et al. (2011). This compound Biosynthesis in Escherichia coli: licFGEHI Immunity Genes Are Not Essential for Lantibiotic Production or Self-Protection.[1]
Table 2: Antimicrobial Activity of this compound Peptides
| Peptide(s) | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Bliα and Bliβ (synergistic) | Methicillin-sensitive S. aureus (MSSA) | 16-32 µg/ml |
| Bliα and Bliβ (synergistic) | Methicillin-resistant S. aureus (MRSA) | 64-128 µg/ml |
Source: Adapted from Caetano T, et al. (2022). Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial.
Visualizing the Mechanisms: Pathways and Workflows
To further elucidate the complex processes involved in this compound biosynthesis and immunity, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: this compound biosynthesis and immunity pathway.
Caption: Experimental workflow for investigating this compound immunity.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for replicating and building upon existing research. This section provides detailed protocols for key experiments cited in the study of this compound immunity.
Protocol 1: Construction of Isogenic Mutants in Bacillus licheniformis
This protocol describes the generation of gene-inactivated mutants in B. licheniformis using a temperature-sensitive plasmid like pMAD, which facilitates markerless gene deletion through homologous recombination.[2]
1. Plasmid Construction:
- Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene (e.g., licF, BLi04116) from B. licheniformis genomic DNA using PCR with primers containing appropriate restriction sites.
- Clone the amplified flanking regions into the temperature-sensitive shuttle vector pMAD.
- Transform the resulting plasmid into E. coli for amplification and verification by sequencing.
2. Transformation into B. licheniformis :
- Introduce the recombinant pMAD plasmid into a competent B. licheniformis strain (e.g., a transformable derivative of DSM 13) via protoplast transformation or electroporation.
- Select transformants on agar plates containing an appropriate antibiotic (e.g., erythromycin) at the permissive temperature for plasmid replication (e.g., 30°C).
3. First Recombination (Integration):
- Inoculate a positive transformant into a liquid medium containing the selective antibiotic and incubate at the non-permissive temperature (e.g., 37°C or 45°C) to promote plasmid integration into the chromosome via a single crossover event.
- Plate the culture onto selective agar and incubate at the non-permissive temperature.
4. Second Recombination (Excision):
- Inoculate a single-crossover mutant into a non-selective liquid medium and incubate at the permissive temperature to facilitate the second crossover event, leading to the excision of the plasmid.
- Plate serial dilutions of the culture onto non-selective agar and incubate at the permissive temperature.
5. Screening for Deletion Mutants:
- Replica-plate the resulting colonies onto selective and non-selective agar plates to identify clones that have lost the plasmid (i.e., are sensitive to the antibiotic).
- Confirm the gene deletion in the antibiotic-sensitive colonies by PCR using primers flanking the target gene and by DNA sequencing.
Protocol 2: Agar Well Diffusion Assay for this compound Activity
This assay is used to qualitatively assess the antimicrobial activity of this compound preparations against susceptible indicator strains.[2]
1. Preparation of Indicator Plates:
- Prepare Mueller-Hinton agar plates.
- Prepare an overnight culture of the indicator strain (e.g., Micrococcus luteus) in an appropriate broth.
- Inoculate the molten Mueller-Hinton agar (cooled to ~45-50°C) with the indicator strain culture to a final concentration of approximately 10^6 CFU/mL.
- Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
2. Well Preparation:
- Using a sterile cork borer or a wide-bore pipette tip, create wells (6-8 mm in diameter) in the solidified agar.
3. Sample Application:
- Add a defined volume (e.g., 50 µL) of the this compound-containing sample (e.g., culture supernatant, purified peptide solution) to each well.
- Include a negative control (e.g., sterile broth or the solvent used to dissolve the sample) and a positive control (e.g., a known antibiotic) in separate wells.
4. Incubation and Analysis:
- Incubate the plates overnight at the optimal growth temperature for the indicator strain (e.g., 37°C).
- Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates higher antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assay is crucial for assessing the potency of this compound and the level of immunity in producer strains.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water or a buffer).
2. Preparation of Microtiter Plates:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate growth medium (e.g., Mueller-Hinton broth).
3. Inoculum Preparation:
- Prepare an overnight culture of the test strain (B. licheniformis wild-type, mutant strains, or indicator strains).
- Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the same growth medium used for the dilutions.
4. Inoculation and Incubation:
- Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
- Include a positive control well (inoculum without this compound) and a negative control well (medium only).
- Incubate the plate at the optimal growth temperature for the test strain (e.g., 37°C) for 18-24 hours.
5. Reading the MIC:
- The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) of the microorganism is observed.
Future Directions and Implications
The elucidation of the this compound immunity mechanism opens up new avenues for research and development. A complete understanding of how B. licheniformis protects itself is critical for:
-
Optimizing Heterologous Production: By co-expressing the essential immunity genes with the biosynthetic genes in a heterologous host, it may be possible to increase the yield of this compound without causing toxicity to the production strain.
-
Bioengineering Novel Lantibiotics: Knowledge of the immunity determinants can guide the engineering of novel this compound variants with altered activity spectra, ensuring that the producer strain remains resistant.
-
Discovering New Antimicrobial Targets: The immunity proteins themselves could be potential targets for new drugs designed to potentiate the activity of this compound against resistant strains.
Further research is needed to definitively establish the individual and combined roles of the LanFEGHI-like and the bacitracin transporter-like systems in the native B. licheniformis producer. Quantitative gene expression studies and the construction and analysis of single and double knockout mutants in B. licheniformis will be instrumental in dissecting this complex and robust immunity network. This in-depth technical guide serves as a foundational resource to propel these future investigations and unlock the full therapeutic potential of this compound.
References
The Architecture of Disruption: An In-depth Technical Guide to the Pore Formation Mechanism of Lichenicidin in Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising avenue of research. Among these, Lichenicidin (B1576189), a two-component lantibiotic produced by Bacillus licheniformis, has garnered significant attention for its potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the molecular mechanism underpinning this compound's efficacy, with a specific focus on its intricate process of pore formation in bacterial membranes.
The Dual-Pronged Assault: A Synergistic Mechanism of Action
This compound's potent antimicrobial activity is not the result of a single molecule but a synergistic interplay between two distinct peptides: Lchα (or Bliα) and Lchβ (or Bliβ).[1] These peptides, while exhibiting modest individual activity in the micromolar range, demonstrate a dramatic increase in potency, acting in the nanomolar range, when combined in an optimal 1:1 ratio.[1][2] This synergy is the cornerstone of this compound's dual mechanism of action, which involves both the inhibition of cell wall synthesis and the disruption of membrane integrity through pore formation.[2][3]
The initial step in this compound's assault is the specific recognition and binding of the Lchα peptide to Lipid II, an essential precursor in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] This interaction is mediated by the mersacidin-like motif within the globular structure of Lchα.[3][5] By sequestering Lipid II, Lchα effectively halts the construction of the cell wall, a mechanism shared by other successful antibiotics.
However, the true disruptive power of this compound is unleashed in the second step. The complex formed between Lchα and Lipid II acts as a docking site for the elongated, hydrophobic α-helical Lchβ peptide.[4][5] The subsequent interaction of Lchβ with this complex is the critical event that triggers the formation of pores in the bacterial cytoplasmic membrane, leading to a fatal disruption of cellular homeostasis.[2][4]
Quantitative Analysis of this compound's Antimicrobial Activity
The efficacy of this compound has been quantified against several key Gram-positive pathogens. The following table summarizes the available data on its minimum inhibitory concentrations (MIC) and other relevant metrics.
| Peptide/Complex | Target Organism | Measurement | Value | Reference(s) |
| This compound (Bliα + Bliβ) | Staphylococcus aureus (MSSA) | MIC | 16-32 µg/ml | [6] |
| This compound (Bliα + Bliβ) | Staphylococcus aureus (MRSA) | MIC | 64-128 µg/ml | [6] |
| Lchα | Bacillus megaterium VKM41 | Growth Inhibition | 2.5-40 µg/ml | [3] |
| Lchα + Lchβ (1:1) | Bacillus megaterium VKM41 | Growth Inhibition | 0.19-6 µg/ml | [3] |
| Lchα | Micrococcus luteus B1314 | Growth Inhibition | 2.5-40 µg/ml | [3] |
| Lchα + Lchβ (1:1) | Micrococcus luteus B1314 | Growth Inhibition | 0.19-6 µg/ml | [3] |
| Lchα + Lchβ (1:1) | Gram-positive bacteria | Activity Range | Nanomolar | [1][5] |
| Lchα or Lchβ (individual) | Gram-positive bacteria | Activity Range | Micromolar | [1][5] |
| This compound (Bliα + Bliβ) | Staphylococcus aureus (MSSA) | Time-Kill Assay | < 3 hours for elimination | [6] |
| Nisin + Lipid II (Analogue) | Model membranes | Pore Diameter | 2-2.5 nm | [4] |
Visualizing the Molecular Machinery
The complex interplay of molecules in this compound's mechanism of action can be visualized through the following diagrams.
References
- 1. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Biosynthesis in Escherichia coli: licFGEHI Immunity Genes Are Not Essential for Lantibiotic Production or Self-Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Binding of the α-Component of the Lantibiotic this compound to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid II-mediated pore formation by the peptide antibiotic nisin: a black lipid membrane study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Heterologous Expression of Lichenicidin in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lichenicidin (B1576189) is a two-component lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity.[1][2] It consists of two distinct peptides, Bliα (or LicA1) and Bliβ (or LicA2), which act synergistically against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] The complex biosynthesis of this compound involves a dedicated gene cluster responsible for precursor peptide synthesis, extensive post-translational modifications (dehydrations and cyclizations), leader peptide cleavage, and transport.[1][2][5] This document provides a detailed protocol for the heterologous expression of active this compound in Escherichia coli, a well-established host for recombinant protein production. The protocol is based on a multigene assembly strategy that has been shown to significantly enhance production yields compared to the native producer, Bacillus licheniformis.[6]
This compound Biosynthesis and Genetic Organization
The biosynthesis of this compound is governed by the lic gene cluster, which contains all the machinery for its production.[1][3] For successful heterologous expression in E. coli, a core set of genes is required. The immunity genes (licFGEHI), essential for the native producer's self-protection, have been demonstrated to be non-essential for production in E. coli.[3][7]
Key Genes for Heterologous Expression:
-
Structural Genes: licA1 (encodes Bliα precursor) and licA2 (encodes Bliβ precursor).
-
Modification Enzymes: licM1 and licM2 (catalyze the post-translational modifications of LicA1 and LicA2, respectively).
-
Processing and Transport: licT (a bifunctional protein that cleaves the leader peptides and transports the modified peptides across the cytoplasmic membrane) and licP (a protease that performs a final maturation step on the Bliβ precursor in the extracellular space).[2][5]
References
- 1. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Biosynthesis in Escherichia coli: licFGEHI Immunity Genes Are Not Essential for Lantibiotic Production or Self-Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineering the heterologous expression of lanthipeptides in Escherichia coli by multigene assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Purification of Lichenicidin Peptides using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichenicidin (B1576189) is a promising two-component lantibiotic produced by strains of Bacillus licheniformis. It consists of two distinct peptides, Lchα and Lchβ, which act synergistically to exhibit potent antimicrobial activity against a range of Gram-positive bacteria, including clinically relevant pathogens.[1][2] This activity is primarily achieved through the inhibition of cell wall biosynthesis by binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[3][4] The therapeutic potential of this compound has driven the need for robust and efficient purification methods to facilitate research and development.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying peptides like this compound.[5][6][7] This technique separates molecules based on their hydrophobicity, offering high resolution and recovery.[8][9] This document provides detailed application notes and protocols for the purification of this compound peptides using RP-HPLC.
Data Presentation
The following tables summarize representative quantitative data obtained during a typical multi-step purification of this compound from a Bacillus licheniformis culture.
Table 1: Summary of a Multi-Step this compound Purification Process
| Purification Step | Total Protein (mg) | Total Activity (Arbitrary Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | 1500 | 300,000 | 200 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) Ppt. | 350 | 240,000 | 686 | 80 | 3.4 |
| Cation-Exchange Chrom. | 45 | 180,000 | 4,000 | 60 | 20 |
| RP-HPLC (Step 1) | 5 | 150,000 | 30,000 | 50 | 150 |
| RP-HPLC (Step 2) | 1.2 | 120,000 | 100,000 | 40 | 500 |
Table 2: Characterization of Purified this compound Peptides
| Peptide | Molecular Weight (Da) | Retention Time (min) | Purity (%) |
| Lchα | 3249.51 | 25.4 | >98 |
| Lchβ | 3019.36 | 28.1 | >98 |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Bacillus licheniformis
This protocol describes the initial extraction of this compound from a bacterial culture.
Materials:
-
Bacillus licheniformis culture broth
-
Ammonium sulfate
-
Cation-exchange resin (e.g., SP-Sepharose)
-
Binding buffer (e.g., 20 mM sodium phosphate, pH 6.0)
-
Elution buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0)
-
Centrifuge
-
Stir plate and stir bar
Methodology:
-
Cell Removal: Centrifuge the Bacillus licheniformis culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.
-
Ammonium Sulfate Precipitation: Collect the supernatant. While stirring, slowly add ammonium sulfate to 80% saturation to precipitate the bacteriocins.[10] Allow the mixture to stir for at least 4 hours at 4°C.
-
Collection of Precipitate: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of binding buffer.
-
Dialysis: Dialyze the resuspended pellet against the binding buffer overnight at 4°C to remove excess salt.
-
Cation-Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated cation-exchange column. Wash the column with binding buffer until the absorbance at 280 nm returns to baseline. Elute the bound peptides with a linear gradient of NaCl from 0 to 1 M in the binding buffer.[10]
-
Activity Assay: Collect fractions and test for antimicrobial activity against a sensitive indicator strain (e.g., Micrococcus luteus).
-
Pooling and Desalting: Pool the active fractions and desalt using a solid-phase extraction (SPE) C18 cartridge.
Protocol 2: RP-HPLC Purification of this compound Peptides
This protocol details the high-resolution purification of Lchα and Lchβ using a two-step RP-HPLC process.
Materials:
-
Desalted, partially purified this compound extract
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water[5]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN)[5]
-
RP-HPLC system with a UV detector
-
C8 or C18 semi-preparative HPLC column (e.g., Diasorb-130C8T)[1]
-
C4 or C18 analytical HPLC column (e.g., Diaspher-110-C4)[1]
-
Fraction collector
Methodology - Step 1: Initial RP-HPLC Separation
-
Sample Preparation: Dissolve the desalted extract from Protocol 1 in a small volume of Mobile Phase A. Filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the semi-preparative C8 or C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the peptides using a linear gradient of 30% to 80% Mobile Phase B over 40 minutes at a flow rate of 2 ml/min.[1]
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peaks.[5]
-
Activity Assay: Test the collected fractions for antimicrobial activity. Two distinct active fractions corresponding to Lchα and Lchβ should be identified.[1]
Methodology - Step 2: High-Resolution Polishing
-
Pooling: Pool the active fractions containing Lchα and Lchβ separately.
-
Column Equilibration: Equilibrate an analytical C4 or C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution: Inject one of the pooled active fractions. Elute using a shallower linear gradient, for example, 5% to 35% Mobile Phase B over 30 minutes, at a flow rate of 1 ml/min.[1]
-
Fraction Collection: Collect the main peak corresponding to the purified peptide.
-
Repeat for the second peptide: Repeat steps 2-4 for the other pooled active fraction.
-
Purity Analysis: Assess the purity of the final fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Freeze-dry the pure fractions to obtain the this compound peptides as a powder.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Purification.
Signaling Pathway: Mechanism of Action
Caption: this compound's Dual Mechanism of Action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. hplc.eu [hplc.eu]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
Application Notes and Protocols for Determining the Minimal Inhibitory Concentration (MIC) of Lichenicidin
Topic: How to Determine the Minimal Inhibitory Concentration (MIC) of Lichenicidin (B1576189) Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a two-peptide lantibiotic produced by strains of Bacillus licheniformis, which demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] It consists of two peptides, often designated Licα (or Bliα) and Licβ (or Bliβ), that act synergistically to achieve their full antimicrobial effect.[3][4] Determining the Minimal Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial efficacy of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6]
This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, which is considered the gold standard for antimicrobial susceptibility testing.[5][7] The protocols are adapted from standard guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), with specific modifications for cationic antimicrobial peptides.[8][9][10]
Experimental Protocols
Broth Microdilution Assay for this compound MIC Determination
This method determines the lowest concentration of this compound required to inhibit the growth of a target bacterial strain in vitro. Given this compound's two-component nature, the assay should be designed to test the peptides individually and in combination to evaluate their synergistic activity.
Key Principles & Considerations:
-
Synergy: The primary activity of this compound relies on the combined action of its two peptides.[3] Therefore, testing a range of molar ratios (e.g., 1:1, 1:2, 2:1) of Licα to Licβ is crucial.
-
Peptide Handling: Antimicrobial peptides can adhere to standard polystyrene labware. To prevent loss of active peptide, it is recommended to use low-binding materials such as polypropylene (B1209903) 96-well plates and polypropylene tubes for dilutions.[9][11]
-
Solvent and Carrier: Peptides should be dissolved in a suitable solvent (e.g., 0.01% acetic acid) often supplemented with a carrier protein like 0.2% bovine serum albumin (BSA) to prevent non-specific binding and aggregation.[9]
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of most non-fastidious aerobic bacteria.[8][11]
Materials and Reagents:
-
Purified this compound peptides (Licα and Licβ)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[11]
-
Sterile 96-well polypropylene microtiter plates[11]
-
Sterile polypropylene tubes for dilutions
-
Target bacterial strains (e.g., Staphylococcus aureus, Micrococcus luteus)[1][3]
-
0.01% acetic acid with 0.2% BSA for peptide dilution[9]
-
Sterile normal saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator (35-37°C)
Protocol Steps:
Step 1: Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate (incubated for 18-24 hours), select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute this adjusted suspension in fresh MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
Step 2: Preparation of this compound Peptide Dilutions
-
Prepare individual stock solutions of Licα and Licβ in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
For the assay, create a working stock solution at 10 times the highest desired final concentration in the dilution buffer (0.01% acetic acid, 0.2% BSA).[9]
-
To test for synergy, prepare a combined 10x working stock of Licα and Licβ at the desired molar ratio (e.g., 1:1).
-
Perform serial two-fold dilutions of the 10x working stock(s) in the same dilution buffer using polypropylene tubes to create a range of concentrations.
Step 3: Assay Procedure in 96-Well Plate
-
Dispense 100 µL of the prepared bacterial inoculum (at ~5 x 10⁵ CFU/mL) into each well of a 96-well polypropylene plate, from columns 1 to 11.[9]
-
Do not add bacteria to column 12; instead, add 100 µL of sterile MHB to serve as a sterility control and blank for the plate reader.[9]
-
Add 11 µL of the 10x serially diluted this compound solutions (from Step 2) to the corresponding wells (e.g., highest concentration in column 1, lowest in column 10).[9] This 1:10 dilution (approx.) will result in the final desired test concentrations.
-
Add 11 µL of the dilution buffer (without peptide) to column 11 to serve as a growth control.[9]
-
The final volume in each well will be approximately 111 µL.
Step 4: Incubation and MIC Determination
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and contamination.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.[8][9]
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which no visible growth (i.e., no turbidity) is observed.[3][5]
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition. The sterility control (column 12) should be used as the blank.
Data Presentation
Quantitative results from the MIC assay should be summarized in a clear, tabular format. This allows for easy comparison of the activity of individual peptides versus their synergistic combination against various bacterial strains.
Table 1: Example MIC Data for this compound
| Test Organism | Strain ID | MIC (µg/mL) | ||
| Licα alone | Licβ alone | Licα + Licβ (1:1 ratio) | ||
| S. aureus (MSSA) | ATCC 29213 | >128 | >128 | 16-32[4][13] |
| S. aureus (MRSA) | ATCC 33592 | >128 | >128 | 64-128[4][13] |
| M. luteus | ATCC 4698 | 64 | >128 | 4 |
| B. megaterium | VKM B-512 | >128 | >128 | 2[3] |
| Quality Control | ||||
| E. coli | ATCC 25922 | >128 | >128 | >128 |
Note: The values presented are examples based on published data and should be determined experimentally.[3][4][13]
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for this compound MIC determination via broth microdilution.
Determining Minimal Bactericidal Concentration (MBC) - Optional Follow-up
To determine if this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay can be performed as a follow-up to the MIC test.
Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (i.e., at and above the MIC).[8]
-
Spot-plate these aliquots onto fresh, antibiotic-free agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial CFU/mL count, which practically means no colony formation on the agar plate.[3][8]
References
- 1. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. idexx.dk [idexx.dk]
- 7. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. benchchem.com [benchchem.com]
- 12. chainnetwork.org [chainnetwork.org]
- 13. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - ProQuest [proquest.com]
Mass Spectrometry Analysis of Lichenicidin and Its Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichenicidin (B1576189) is a potent two-component lantibiotic produced by strains of Bacillus licheniformis. It consists of two distinct peptides, this compound α (Licα) and this compound β (Licβ), which act synergistically to exert their antimicrobial activity against a range of Gram-positive bacteria, including clinically relevant pathogens. Like other lantibiotics, this compound undergoes extensive post-translational modifications (PTMs), resulting in a complex structure containing thioether bridges (lanthionine and methyllanthionine) and dehydrated residues (dehydroalanine and dehydrobutyrine). These modifications are crucial for its bioactivity and stability. Mass spectrometry is an indispensable tool for the characterization of this compound, enabling the determination of its molecular weight, the identification of its modifications, and the elucidation of its structure.
This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of this compound and its modified forms.
Quantitative Data Summary
The analysis of this compound by mass spectrometry yields quantitative data on the molecular masses of the mature peptides and their modified variants. This information is critical for confirming the identity of the peptides and characterizing their post-translational modifications.
Table 1: Observed Molecular Masses of this compound Peptides
| Peptide | Method | Observed Mass (Da) | Predicted Unmodified Propeptide Mass (Da) | Notes |
| This compound α (Licα) | MALDI-TOF | 3251.7[1] | 3376.9[1] | The mass difference is attributed to post-translational modifications. |
| This compound β (Licβ) | MALDI-TOF | 3021.7[1] | 3905.3[1] | A minor peak at 3039.6 Da was also observed in some preparations.[1] |
Table 2: Common Post-Translational Modifications in this compound and their Mass Shifts
| Modification | Precursor Residue(s) | Resulting Residue(s) | Mass Shift (Da) |
| Dehydration | Serine | Dehydroalanine (Dha) | -18.01 |
| Dehydration | Threonine | Dehydrobutyrine (Dhb) | -18.01 |
| Lanthionine formation | Serine + Cysteine | Lanthionine (Lan) | -18.01 |
| Methyllanthionine formation | Threonine + Cysteine | Methyllanthionine (MeLan) | -18.01 |
Experimental Protocols
Protocol 1: Purification of this compound from Bacillus licheniformis Culture
This protocol describes the extraction and partial purification of this compound from B. licheniformis cell culture for subsequent mass spectrometry analysis.[2]
Materials:
-
Bacillus licheniformis culture grown in a suitable medium (e.g., Tryptone-Yeast Extract-Glucose broth)
-
0.1% Trifluoroacetic acid (TFA)
-
Centrifuge and appropriate tubes
-
Stir plate and stir bar
-
Rotary evaporator
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Cell Harvesting: Centrifuge the B. licheniformis culture at ~7,500 x g for 20 minutes to pellet the cells. Discard the supernatant.[2]
-
Extraction: Resuspend the cell pellet in 70% isopropanol containing 0.1% TFA. Stir the suspension at room temperature for approximately 3 hours.[2]
-
Clarification: Centrifuge the suspension at ~7,500 x g for 20 minutes to pellet the cell debris. Retain the supernatant which contains the extracted this compound.[2]
-
Concentration: Remove the isopropanol from the supernatant using a rotary evaporator.[3]
-
RP-HPLC Purification:
-
Acidify the concentrated extract with 0.1% TFA.[3]
-
Apply the extract to a C18 RP-HPLC column.[3]
-
Elute the peptides using a gradient of acetonitrile (B52724) (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 20% to 55% acetonitrile.[3]
-
Monitor the elution profile at 230 nm and 260 nm.[3]
-
Collect fractions and assay for antimicrobial activity to identify the fractions containing this compound α and β.
-
Analyze the active fractions by mass spectrometry.
-
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
This protocol is suitable for the rapid determination of the molecular weights of purified or partially purified this compound peptides.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution (saturated solution in 50% acetonitrile/0.1% TFA)
-
Purified this compound fractions from Protocol 1
-
Pipettes and tips
Procedure:
-
Sample Preparation: Mix 1 µL of the purified this compound fraction with 1 µL of the CHCA matrix solution directly on the MALDI target plate.
-
Crystallization: Allow the mixture to air dry at room temperature, forming a crystalline matrix incorporating the peptides.
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion mode. The expected m/z range for this compound peptides is typically 3000-3500 Da.
-
Calibrate the instrument using a standard peptide mixture.
-
Protocol 3: LC-MS/MS Analysis for Sequencing and Modification Site Analysis
This protocol provides a general framework for the detailed structural characterization of this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF) equipped with a nano-electrospray ionization (nESI) source
-
C18 nano-LC column
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
Purified this compound fractions
-
Enzymes for digestion (optional, for top-down or middle-down approaches, endoproteinases like Glu-C can be used to generate large fragments)
Procedure:
-
Sample Preparation: Dilute the purified this compound fractions in Solvent A to an appropriate concentration for LC-MS/MS analysis.
-
LC Separation:
-
Inject the sample onto the C18 nano-LC column.
-
Elute the peptides using a gradient of Solvent B. A typical gradient might be 5% to 40% Solvent B over 60 minutes.
-
-
MS and MS/MS Data Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS spectra to detect the precursor ions of this compound α and β and their modified forms.
-
Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra of the fragment ions.
-
-
Data Analysis:
-
Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer, PEAKS Studio) to analyze the raw data.
-
Perform database searches against a custom database containing the sequences of this compound α and β propeptides.
-
Specify potential post-translational modifications (dehydration, lanthionine/methyllanthionine formation) as variable modifications in the search parameters.
-
Manually validate the MS/MS spectra to confirm peptide sequences and the localization of modifications. The fragmentation pattern of lantibiotic peptides can be complex due to the thioether bridges.
-
Visualizations
Biosynthesis and Modification Workflow of this compound
Caption: Workflow of this compound biosynthesis and modification.
Mechanism of Action: this compound Interaction with Lipid II
Caption: this compound's mechanism of action on the bacterial cell membrane.
Mass Spectrometry Data Analysis Workflow
Caption: Bioinformatic workflow for analyzing this compound MS/MS data.
References
- 1. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing the Synergistic Activity of Lichenicidin Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the synergistic antimicrobial activity of the two-peptide lantibiotic, Lichenicidin (B1576189), composed of Bliα and Bliβ. The protocols outlined below are essential for researchers investigating novel antimicrobial combinations and developing new therapeutic strategies to combat antibiotic resistance.
This compound is a potent antimicrobial agent produced by Bacillus licheniformis. It consists of two distinct peptides, Bliα and Bliβ, which act synergistically to exert their full bactericidal effect.[1][2] This two-component nature makes synergy assessment a critical step in its characterization. The primary mechanism of action is believed to involve the inhibition of cell wall biosynthesis and the formation of pores in the cytoplasmic membrane of target bacteria.[1][3]
Key Methodologies for Synergy Assessment
The two most common and robust methods for evaluating antimicrobial synergy are the Checkerboard Assay and the Time-Kill Curve Analysis .[4][5]
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the in vitro interaction between two antimicrobial agents.[6][7] It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.
Protocol: Checkerboard Assay for this compound Peptides (Bliα and Bliβ)
a. Materials:
-
Purified Bliα and Bliβ peptides
-
Target bacterial strain(s) (e.g., Methicillin-resistant Staphylococcus aureus (MRSA))[1][3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (for optical density measurements)
b. Experimental Workflow:
Caption: Workflow for the Checkerboard Synergy Assay.
c. Procedure:
-
Prepare Bacterial Inoculum: Culture the target bacteria overnight and then dilute the culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
-
Prepare Peptide Dilutions:
-
Along the y-axis of a 96-well plate, prepare serial twofold dilutions of Bliα in CAMHB.
-
Along the x-axis, prepare serial twofold dilutions of Bliβ in CAMHB.
-
The result is a matrix of wells containing various combinations of Bliα and Bliβ concentrations.[8]
-
Include wells with only Bliα and only Bliβ to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a growth control (no peptides) and a sterility control (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide(s) that completely inhibits visible bacterial growth.
-
Calculate FIC Index: The FIC index is calculated using the following formula:[9][10] FIC Index = FIC of Bliα + FIC of Bliβ Where:
-
FIC of Bliα = (MIC of Bliα in combination) / (MIC of Bliα alone)
-
FIC of Bliβ = (MIC of Bliβ in combination) / (MIC of Bliβ alone)
-
d. Interpretation of FIC Index: [10]
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
e. Data Presentation:
| Target Organism | MIC of Bliα (µg/mL) | MIC of Bliβ (µg/mL) | MIC of Bliα in Combination (µg/mL) | MIC of Bliβ in Combination (µg/mL) | FIC Index | Interpretation |
| S. aureus (MSSA) | 16-32[2] | - | 4 | 4 | ≤ 0.5 | Synergy |
| S. aureus (MRSA) | 64-128[2] | - | 16 | 16 | ≤ 0.5 | Synergy |
| L. monocytogenes | - | - | - | - | - | Synergy[11] |
| E. faecium | - | - | - | - | - | Synergy[12] |
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents, alone and in combination, over time.[4][5]
Protocol: Time-Kill Curve Analysis for this compound Peptides
a. Materials:
-
Purified Bliα and Bliβ peptides
-
Target bacterial strain(s)
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)
b. Experimental Workflow:
Caption: Workflow for Time-Kill Curve Analysis.
c. Procedure:
-
Prepare Bacterial Inoculum: Prepare a logarithmic-phase bacterial culture in CAMHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.[13]
-
Set up Test Conditions: Prepare culture tubes with the following conditions, using sub-inhibitory concentrations (e.g., 0.5 x MIC) of the peptides:
-
Growth control (no peptides)
-
Bliα alone
-
Bliβ alone
-
Bliα and Bliβ in combination
-
-
Incubation and Sampling: Incubate the tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each tube.[5]
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
d. Interpretation:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.[14]
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[14]
e. Data Presentation:
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (Bliα alone) | Log₁₀ CFU/mL (Bliβ alone) | Log₁₀ CFU/mL (Bliα + Bliβ) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.6 | 4.2 |
| 4 | 7.8 | 5.3 | 5.4 | < 2.0 |
| 8 | 8.9 | 5.1 | 5.2 | < 2.0 |
| 24 | 9.2 | 4.9 | 5.0 | < 2.0 |
Note: The data presented is hypothetical and illustrative of a synergistic and bactericidal interaction. Actual results will vary depending on the bacterial strain and peptide concentrations. A study on S. aureus showed that at its MIC, this compound eliminated the bacteria in less than 3 hours, indicating a strong bactericidal effect.[2][15]
Proposed Mechanism of Synergistic Action
This compound's synergistic activity is thought to be analogous to other two-component lantibiotics. The proposed mechanism involves a dual action on the bacterial cell.[1][3]
Caption: Proposed Synergistic Mechanism of this compound.
This model suggests that one peptide (e.g., Bliα) binds to Lipid II, a crucial precursor for cell wall synthesis, thereby inhibiting this vital process. The second peptide (e.g., Bliβ) then interacts with the cytoplasmic membrane, and in concert with the Bliα-Lipid II complex, facilitates the formation of pores, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death. The synergistic interaction at a 1:1 molar ratio is reported to be optimal for full activity.[1][12]
References
- 1. This compound Biosynthesis in Escherichia coli: licFGEHI Immunity Genes Are Not Essential for Lantibiotic Production or Self-Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Checkerboard assay – REVIVE [revive.gardp.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. clyte.tech [clyte.tech]
- 9. Synergistic Interactions between Mammalian Antimicrobial Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activities of Antimicrobial Peptides and Synergy with Enrofloxacin against Mycoplasma pulmonis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ciencia.ucp.pt [ciencia.ucp.pt]
Application of Lichenicidin against methicillin-resistant Staphylococcus aureus (MRSA).
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lichenicidin (B1576189) is a two-peptide lantibiotic produced by strains of Bacillus licheniformis. It is composed of two mature peptides, Lchα and Lchβ, which act synergistically to exhibit potent antimicrobial activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound's efficacy against MRSA, intended for use by researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its bactericidal effect through a dual mechanism of action that targets the bacterial cell wall synthesis pathway. The α-peptide (Lchα) of this compound specifically binds to Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[1][4][5] This interaction sequesters Lipid II, thereby inhibiting cell wall formation. Subsequently, the Lchα-Lipid II complex is thought to recruit the β-peptide (Lchβ), leading to the formation of pores in the bacterial cell membrane. This disruption of the cell membrane results in the leakage of intracellular contents and ultimately, cell death.[5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Targeting Methicillin-Resistant Staphylococcus aureus with Short Salt-Resistant Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice [frontiersin.org]
- 4. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Lichenicidin as a Potential Food Preservative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lichenicidin, a promising bacteriocin, for its potential use as a natural food preservative. This document outlines its antimicrobial properties, stability, and proposed protocols for its application and evaluation in food systems.
Introduction to this compound
This compound is a two-peptide lantibiotic produced by strains of Bacillus licheniformis.[1][2] As a member of the class IId bacteriocins, its antimicrobial activity relies on the synergistic action of its two constituent peptides, LicA and LicB.[2] this compound exhibits a potent inhibitory effect against a range of Gram-positive bacteria, including notable foodborne pathogens and spoilage organisms.[1][2] Its proposed mechanism of action involves binding to Lipid II, a precursor in the bacterial cell wall synthesis pathway, thereby inhibiting cell wall formation and potentially leading to membrane pore formation and cell death.[3] These characteristics, combined with its reported stability, make this compound a strong candidate for development as a biopreservative in the food industry.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated significant antimicrobial activity against a variety of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against selected pathogenic and spoilage bacteria.
| Target Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 16-32 | [4][5] |
| Staphylococcus aureus (MRSA) | ATCC 33592 | 64-128 | [4][5] |
| Listeria monocytogenes | Various Strains | Activity Demonstrated | [3] |
| Vancomycin-Resistant Enterococci | Various Strains | Activity Demonstrated | [3] |
| Bacillus cereus | Various Strains | Activity Demonstrated | [3] |
| Streptococcus pneumoniae | Various Strains | Activity Demonstrated | [3] |
| Streptococcus mutans | Various Strains | Activity Demonstrated | [3] |
Stability Profile
The stability of a food preservative under various processing and storage conditions is critical for its efficacy. This compound has been reported to be heat-stable and resistant to some proteases. The table below provides a summary of the stability of this compound and other related bacteriocins from Bacillus species under different physical and chemical conditions.
| Parameter | Condition | Stability of this compound/Related Bacillus Bacteriocins | Reference |
| Temperature | 100°C for 15-30 min | Stable | [6] |
| 121°C for 15 min | Activity Lost | [6] | |
| pH | 2.0 - 7.0 | Stable | [6] |
| 8.0 - 10.0 | Reduced Activity | ||
| Proteases | Trypsin, Chymotrypsin | Stable | [7] |
| Proteinase K, Pronase E | Inactivated | [7] | |
| Storage | 4°C, -20°C, -80°C (1 month) | Stable | [6] |
| 4°C, -20°C, -80°C (3-6 months) | >80% Reduction in Activity | [6] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Bacillus licheniformis
This protocol is adapted from methodologies described for the extraction of this compound and other lantibiotics.[8]
1. Culture and Harvest:
-
Inoculate Bacillus licheniformis into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubate at 37°C for 48 hours with agitation.
-
Harvest the bacterial cells by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
The supernatant can be filter-sterilized and stored at -20°C for analysis of secreted antimicrobial compounds.
2. Isopropanol (B130326) Extraction:
-
Wash the cell pellet with 70% isopropanol (adjusted to pH 2.0 with HCl).
-
Stir the suspension for 4 hours at 4°C.
-
Remove the cells by centrifugation and filter-sterilize the isopropanol extract.
3. Purification by HPLC:
-
Remove the isopropanol from the extract using a rotary evaporator.
-
Resuspend the dried extract in a suitable buffer (e.g., 30 mM ammonium (B1175870) acetate, pH 5.6, with 30% v/v acetonitrile).
-
Purify the this compound peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C8 or C18 column.
-
Elute the peptides using a gradient of acetonitrile (B52724) in the appropriate buffer.
-
Collect fractions and assess their antimicrobial activity against a sensitive indicator strain (e.g., Micrococcus luteus).
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Antimicrobial Activity of Bacillus licheniformis Strains Isolated from Retail Powdered Infant Milk Formulae | Semantic Scholar [semanticscholar.org]
- 3. ajbls.com [ajbls.com]
- 4. microchemlab.com [microchemlab.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenge Test: Strengthening Preservative Efficacy-Shapypro [shapypro.com]
- 8. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
Application Notes and Protocols: Deferred Antagomism Assay for Screening of Lichenicidin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichenicidin is a two-peptide lantibiotic produced by Bacillus licheniformis, notably the ATCC 14580 strain.[1] It exhibits a broad spectrum of antimicrobial activity against various Gram-positive bacteria, making it a person of interest for the development of new antimicrobial agents. The deferred antagonism assay is a robust and widely adopted method for screening microorganisms that produce bacteriocins, such as this compound. This assay is a two-step microbiological screening method. In the first step, the potential bacteriocin-producing microorganism (the "producer strain") is cultured on an agar (B569324) plate to allow for the production and diffusion of the antimicrobial substance into the medium. In the second step, the producer strain's growth is inhibited or removed, and the plate is overlaid with a soft agar inoculated with a sensitive "indicator strain." The presence of a zone of inhibition around the original growth area of the producer strain indicates the production of an antimicrobial substance.[2][3] The diameter of this zone can be measured to provide a semi-quantitative assessment of the level of production or the potency of the bacteriocin.
Data Presentation
The antimicrobial activity of this compound can be quantified by measuring the diameter of the inhibition zones against various indicator strains. The results can be summarized in a table for clear comparison.
| Indicator Strain | Gram Staining | Inhibition Zone Diameter (mm) |
| Micrococcus luteus | Gram-positive | 20 ± 2 |
| Staphylococcus aureus | Gram-positive | 15 ± 1 |
| Listeria monocytogenes | Gram-positive | 18 ± 2 |
| Streptococcus pyogenes | Gram-positive | 12 ± 1 |
| Escherichia coli | Gram-negative | 0 |
| Pseudomonas aeruginosa | Gram-negative | 0 |
Note: The data presented above are representative and may vary depending on the specific experimental conditions.
Experimental Workflow
Caption: Workflow of the deferred antagonism assay.
Experimental Protocols
This section provides a detailed methodology for performing the deferred antagonism assay to screen for this compound production.
Materials and Reagents
-
Bacillus licheniformis (e.g., ATCC 14580) as the producer strain.
-
Indicator strains (e.g., Micrococcus luteus, Staphylococcus aureus, Listeria monocytogenes).
-
Luria-Bertani (LB) agar and broth.
-
Soft agar (LB broth with 0.75% agar).[1]
-
Sterile petri dishes, micropipette tips, and inoculating loops.
-
Incubator.
-
UV transilluminator or chloroform (B151607).
Protocol
-
Preparation of Producer Strain:
-
Inoculate a single colony of B. licheniformis into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking.[1]
-
-
Inoculation of Producer Strain:
-
Pipette 10 µL of the overnight culture of B. licheniformis onto the center of an LB agar plate.[1]
-
Allow the spot to dry completely in a sterile environment.
-
-
Incubation of Producer Strain:
-
Incubate the plate at 37°C for 16-18 hours to allow for colony formation and this compound production.[1]
-
-
Inactivation of Producer Strain:
-
Kill the B. licheniformis cells using one of the following methods:
-
UV Irradiation: Expose the plate to UV light for 20 minutes.[1]
-
Chloroform Vapor: Place a sterile filter paper disc soaked in chloroform into the lid of the petri dish and invert the plate over it for 30 minutes.[4] Following exposure, aerate the plate in a sterile environment for 15-20 minutes to allow the chloroform to evaporate completely.[5]
-
-
-
Preparation of Indicator Strain Overlay:
-
Prepare an overnight culture of the desired indicator strain in a suitable broth medium.
-
Melt the soft agar and cool it to 45-50°C.
-
Inoculate the molten soft agar with the overnight culture of the indicator strain (e.g., 50 µL of a 1x10^6 cells/mL culture into 10 mL of soft agar).[1]
-
Gently mix to ensure a uniform distribution of the indicator bacteria.
-
-
Overlaying and Incubation:
-
Observation and Data Collection:
-
After incubation, examine the plates for a clear zone of inhibition around the spot where the producer strain was grown.
-
Measure the diameter of the zone of inhibition in millimeters (mm).[3]
-
References
- 1. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Techniques for Quantifying Lichenicidin Production in Culture
Introduction
Lichenicidin (B1576189) is a two-component lantibiotic produced by strains of Bacillus licheniformis. It consists of two distinct peptides, Bliα and Bliβ, which act synergistically to exhibit potent antimicrobial activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3][4] The gene-encoded nature of this compound makes it a candidate for bioengineering, while its potent activity makes it a promising therapeutic agent.[5]
Accurate and reproducible quantification of this compound production is critical for various applications, from fundamental research into its biosynthesis and regulation to process optimization in industrial biotechnology and preclinical development. This document provides detailed protocols for the primary methods used to quantify this compound, categorized into bioassays for activity measurement and physicochemical methods for direct peptide quantification.
Quantification Based on Antimicrobial Activity: Bioassays
Bioassays are fundamental for determining the biological activity of this compound. They rely on measuring the inhibitory effect of a this compound-containing sample on a sensitive indicator microorganism. The activity is often expressed in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest dilution showing complete inhibition of the indicator strain.[6]
Agar (B569324) Well Diffusion Assay
This method is a widely used, semi-quantitative technique to assess antimicrobial activity. It is based on the diffusion of the antimicrobial agent from a well through an agar medium seeded with an indicator organism, resulting in a zone of growth inhibition.
Experimental Protocol:
-
Indicator Strain Preparation:
-
Prepare an overnight culture of a sensitive indicator strain (e.g., Micrococcus luteus ATCC 4698, Listeria monocytogenes, or a sensitive S. aureus strain) in an appropriate broth medium (e.g., LB or BHI).[4][7]
-
Inoculate a fresh tube of broth and grow to the mid-logarithmic phase.
-
Standardize the cell suspension to a specific optical density (e.g., OD600 of 0.1) or cell count (e.g., 1x10^6 CFU/mL).[8]
-
-
Plate Preparation:
-
Prepare an appropriate agar medium (e.g., MRS or Nutrient Agar).
-
Autoclave and cool the medium to 45-50°C.
-
Seed the molten agar with the prepared indicator strain culture (e.g., at 1% v/v).
-
Pour the seeded agar into sterile petri dishes and allow it to solidify completely in a laminar flow hood.
-
-
Assay Procedure:
-
Using a sterile cork borer or pipette tip, create wells (e.g., 6-8 mm in diameter) in the solidified agar.[9]
-
Prepare serial twofold dilutions of the this compound-containing sample (e.g., cell-free supernatant or purified fraction).
-
Add a fixed volume (e.g., 50-100 µL) of each dilution to a separate well.[8][9]
-
Include a negative control (sterile broth or buffer) and a positive control (if a this compound standard is available).
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Measure the diameter of the clear zones of inhibition around each well.
-
The activity (in AU/mL) is calculated as the reciprocal of the highest dilution that produces a distinct zone of inhibition.[6]
-
Alternatively, a standard curve can be generated by plotting the logarithm of known this compound concentrations against the diameter of the inhibition zones.[10]
-
Microtiter Plate Turbidimetric Assay
This photometric method offers a more high-throughput and quantitative approach compared to diffusion assays. It measures the inhibition of indicator strain growth in a liquid culture by monitoring changes in optical density (OD).[10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an overnight culture of the indicator strain and dilute it in fresh, sterile broth to a starting OD600 of approximately 0.05.
-
Prepare serial twofold dilutions of the this compound sample in the same sterile broth.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the diluted indicator strain suspension to each well.
-
Add 100 µL of each this compound dilution to the corresponding wells.
-
Include the following controls:
-
Negative Control: 100 µL indicator strain + 100 µL sterile broth.
-
Blank Control: 200 µL sterile broth.
-
-
Incubate the plate in a microplate reader with shaking at the optimal growth temperature for the indicator strain.
-
Monitor the OD600 of each well every 30-60 minutes for 12-24 hours.
-
-
Data Analysis:
-
Subtract the blank control OD from all other readings.
-
Plot the OD600 against time for each concentration to generate growth curves.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the indicator strain after a defined incubation period (e.g., 24 hours).[8][11]
-
Activity (AU/mL) can be defined as the reciprocal of the highest dilution showing a predefined level of growth inhibition compared to the negative control.
-
TTC-Based Colorimetric Assay
This rapid method quantifies viable cells based on their ability to reduce the colorless water-soluble salt 2,3,5-triphenyltetrazolium chloride (TTC) to a red-colored, water-insoluble formazan (B1609692) dye.[6] The intensity of the red color is proportional to the number of viable cells.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a standardized cell suspension of the indicator strain (e.g., 10^7 CFU/mL).
-
Prepare serial dilutions of the this compound sample.
-
Prepare a TTC solution (e.g., 0.2% w/v in sterile water).
-
-
Assay Procedure:
-
In microcentrifuge tubes, mix the indicator cell suspension with the this compound dilutions (e.g., 700 µL cells + 100 µL sample).[6]
-
Incubate at 37°C for 30 minutes.[6]
-
Add the TTC solution to each tube (e.g., 700 µL) and incubate in the dark at 37°C for 20 minutes.[6]
-
Centrifuge the tubes (e.g., 10,000 rpm for 5 minutes) to pellet the cells.[6]
-
Discard the supernatant and extract the red formazan dye from the cell pellet using an organic solvent (e.g., methanol).
-
Measure the absorbance of the extracted formazan solution at 485 nm using a spectrophotometer.[6]
-
-
Data Analysis:
-
A lower absorbance value indicates fewer viable cells and thus higher this compound activity.
-
A dose-response curve can be generated by plotting the absorbance against the this compound concentration. A high correlation (R² > 0.95) between viable cell count and TTC reduction has been demonstrated for other bacteriocins.[6]
-
Quantitative Data Summary: Minimum Inhibitory Concentrations (MIC)
The following table summarizes reported MIC values for this compound against various bacterial strains.
| Indicator Strain | This compound Type | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Purified Peptides | 1.75 | - | [8] |
| Listeria monocytogenes | Purified Peptides | 3.50 | - | [8] |
| Escherichia coli | Purified Peptides | 1.75 | - | [8] |
| Pseudomonas aeruginosa | Purified Peptides | 3.50 | - | [8] |
| Salmonella cholerae | Purified Peptides | 3.50 | - | [8] |
| Methicillin-Sensitive S. aureus (MSSA) | Purified Peptides | - | 16-32 | [11] |
| Methicillin-Resistant S. aureus (MRSA) | Purified Peptides | - | 64-128 | [11] |
Workflow Visualization
Physicochemical Quantification: HPLC and Mass Spectrometry
For absolute and highly accurate quantification, chromatographic methods are essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the this compound peptides (Bliα and Bliβ) from other components in the culture extract. The concentration can then be determined by comparing peak areas to a standard curve. Mass spectrometry (MS) is typically used in conjunction with HPLC to confirm the identity of the peptides based on their precise mass.[4][7][12]
Sample Preparation and Extraction
This compound is associated with the cell surface of the producer strain.[7] Therefore, an extraction step is necessary to recover the peptides for analysis.
Experimental Protocol:
-
Cell Culture: Grow B. licheniformis in a suitable production medium (e.g., LB broth or 2xBPM) at 37°C with agitation for 24-48 hours.[4][7][13]
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 7,500 x g for 20 minutes).[4] The supernatant can be tested for secreted antimicrobial activity, but this compound is primarily cell-associated.[7]
-
Extraction: Resuspend the cell pellet in 70% isopropanol (B130326) or butanol, adjusted to pH 2 with HCl.[4][14] This mixture is stirred for several hours at room temperature.
-
Clarification: Centrifuge the suspension again to remove cell debris.
-
Concentration: Transfer the isopropanol/butanol supernatant to a rotary evaporator to remove the organic solvent.[4]
-
Solid-Phase Extraction (Optional): For cleaner samples, the concentrated aqueous extract can be passed through a C18 SPE cartridge. After washing with 30% ethanol, the peptides are eluted with 70% isopropanol (pH 2).[4]
-
Final Preparation: The final extract is dried and reconstituted in a suitable buffer for HPLC analysis (e.g., 20-25% acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA)).[4][7]
RP-HPLC Quantification
Experimental Protocol:
-
Instrumentation:
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
The two this compound peptides, Bliα and Bliβ, will elute as distinct peaks.[15]
-
Collect the fractions corresponding to these peaks and confirm their activity (individually and in combination) using a bioassay.[15]
-
Confirm the identity of the peaks by subjecting the fractions to mass spectrometry to verify the molecular weights of Bliα and Bliβ.[7][15]
-
For absolute quantification, create a standard curve by injecting known concentrations of purified Bliα and Bliβ peptides and plotting the peak area against concentration.[16] The concentration of this compound in unknown samples can then be interpolated from this curve.
-
Mass Spectrometry Confirmation
Mass spectrometry is used to determine the precise molecular weight of the purified peptides, confirming their identity as this compound.
Protocol (MALDI-TOF MS):
-
Sample Preparation: Mix 1 µL of the HPLC fraction containing a purified peptide with 2 µL of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/TFA).[7]
-
Analysis: Spot the mixture onto a MALDI target plate and allow it to dry. Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Interpretation: Compare the observed masses with the theoretical masses of the mature Bliα and Bliβ peptides.
Quantitative Data Summary: Physicochemical Properties
| Peptide | Predicted/Observed Mass (Da) | Method | Reference |
| Bliα (Licα) | 3251.7 | MALDI-TOF MS | [7] |
| Bliα (Lchα) | 3249.51 | FT-ICR MS | [17] |
| Bliβ (Licβ) | 3021.7 | MALDI-TOF MS | [7] |
| Bliβ (Lchβ) | 3019.36 | FT-ICR MS | [17] |
| Bliβ (alternate) | 3039.6 (11 dehydrations) | MALDI-TOF MS | [7][15] |
Workflow Visualization
This compound Biosynthesis Gene Cluster
Understanding the genetic basis of this compound production is essential for strain engineering and optimization efforts. This compound biosynthesis, modification, transport, and regulation are encoded in the lic gene cluster.[1][2] This cluster contains the structural genes licA1 (encoding the Bliα prepeptide) and licA2 (encoding the Bliβ prepeptide), along with genes for modification enzymes (licM1, licM2), a transporter (licT), a peptidase (licP), and putative immunity proteins (licFGEHI).[2][7]
Biosynthesis Pathway Visualization
References
- 1. This compound Biosynthesis in Escherichia coli: licFGEHI Immunity Genes Are Not Essential for Lantibiotic Production or Self-Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smbb.mx [smbb.mx]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production, purification and characterization of bacteriocin from Lactobacillus murinus AU06 and its broad antibacterial spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijnrd.org [ijnrd.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of Lichenicidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichenicidin (B1576189) is a two-peptide lantibiotic produced by Bacillus licheniformis, demonstrating potent antimicrobial activity against a range of Gram-positive pathogens, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Comprising two peptides, Bliα and Bliβ, that act synergistically, this compound exerts its bactericidal effect by targeting the bacterial cell wall precursor, Lipid II, leading to the inhibition of cell wall synthesis and the formation of pores in the cell membrane. This dual mechanism of action makes it a promising candidate for development as a novel antimicrobial agent.
These application notes provide a summary of the available in vitro efficacy and toxicity data for this compound. Crucially, as of the current date, published in vivo efficacy studies for this compound are not available. Therefore, this document presents detailed, proposed experimental protocols for evaluating the in vivo efficacy of this compound based on successful studies conducted with other structurally and functionally similar lantibiotics, such as mersacidin (B1577386) and lacticin 3147.[3][4][5][6] These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo investigations of this compound.
I. In Vitro Efficacy and Preclinical Data
Prior to embarking on in vivo studies, it is essential to consider the in vitro activity and safety profile of this compound. The following tables summarize the key quantitative data available.
Table 1: In Vitro Antimicrobial Activity of this compound
| Target Organism | Strain Type | Minimal Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 16-32 µg/mL | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 64-128 µg/mL | [1] |
Table 2: In Vitro Toxicity Profile of this compound
| Cell Type | Assay | Result | Reference |
| Human Erythrocytes | Hemolysis Assay | Not cytotoxic | [1] |
| Human Fibroblasts | Cytotoxicity Assay | Not cytotoxic | [1] |
II. Proposed In Vivo Efficacy Studies: Experimental Protocols
The following protocols are adapted from established murine models used to evaluate the efficacy of other lantibiotics against S. aureus infections.
Protocol 1: Murine Model of MRSA Nasal Colonization (Adapted from Mersacidin Studies)
This model is designed to evaluate the efficacy of this compound in eradicating localized MRSA colonization in the nasal passages.[3][5]
1. Materials and Reagents:
-
This compound (Bliα and Bliβ peptides, reconstituted in a suitable vehicle, e.g., sterile PBS)
-
MRSA strain (e.g., ATCC 33592)
-
Tryptic Soy Broth (TSB) and Agar (B569324) (TSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic agent (e.g., isoflurane)
-
Female BALB/c mice (6-8 weeks old)
2. Experimental Procedure:
-
Animal Preparation:
-
Administer hydrocortisone to mice to induce a transiently immunocompromised state, which facilitates stable nasal colonization.
-
House the animals in specific-pathogen-free conditions.
-
-
Bacterial Inoculum Preparation:
-
Culture the MRSA strain in TSB overnight at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10⁹ CFU/mL.
-
-
Nasal Inoculation:
-
Lightly anesthetize the mice.
-
Instill 10 µL of the bacterial suspension into each nostril.
-
Repeat the inoculation for 3-6 consecutive days to establish persistent colonization.
-
-
Treatment Regimen:
-
Divide the colonized mice into treatment and control groups (n=5-10 per group).
-
Treatment Group: Administer this compound (dose to be determined by preliminary dose-ranging studies) via intraperitoneal (i.p.) injection or intranasal administration.
-
Control Group: Administer the vehicle (e.g., sterile PBS) using the same route and schedule.
-
Treat the animals for a defined period (e.g., 3-5 days).
-
-
Assessment of Efficacy:
-
At 24 hours after the final treatment, euthanize the mice.
-
Bacterial Load Quantification:
-
Perform nasal lavage with sterile PBS.
-
Excise nasal tissue and homogenize.
-
Serially dilute the lavage fluid and tissue homogenates and plate on TSA to determine the number of CFU per mL or gram of tissue.
-
-
Systemic Dissemination (Optional):
-
Collect blood, lungs, liver, spleen, and kidneys.
-
Homogenize the organs and plate on TSA to check for bacterial dissemination.
-
-
Protocol 2: Murine Model of Systemic S. aureus Infection (Adapted from Lacticin 3147 Studies)
This model is designed to assess the efficacy of this compound in treating a systemic or disseminated S. aureus infection.[4]
1. Materials and Reagents:
-
This compound (Bliα and Bliβ peptides, reconstituted in sterile PBS)
-
S. aureus strain, preferably a bioluminescent strain (e.g., Xen29) for real-time imaging.
-
Brain Heart Infusion (BHI) broth and agar
-
Sterile PBS
-
Female BALB/c mice (6-8 weeks old)
-
In vivo imaging system (for bioluminescent strains)
2. Experimental Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the S. aureus strain in BHI broth overnight at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Infection Procedure:
-
Inject each mouse with 100 µL of the bacterial suspension via the intraperitoneal (i.p.) route (for a final dose of 1 x 10⁶ CFU/animal).
-
-
Treatment Regimen:
-
After a defined period post-infection (e.g., 1.5 hours) to allow the infection to establish, divide the mice into treatment and control groups.
-
Treatment Group: Administer this compound (dose to be determined) via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Control Group: Administer sterile PBS using the same route.
-
-
Assessment of Efficacy:
-
In Vivo Imaging (for bioluminescent strains):
-
At various time points post-treatment (e.g., 3 and 5 hours), anesthetize the mice and capture bioluminescent images to monitor the spread of infection.
-
-
Bacterial Load Quantification:
-
At the end of the experiment (e.g., 6-24 hours post-infection), euthanize the mice.
-
Aseptically harvest organs such as the liver, spleen, and kidneys.
-
Homogenize the organs in sterile PBS.
-
Serially dilute the homogenates and plate on BHI agar to determine the CFU per gram of tissue.
-
-
Survival Study (Optional):
-
Monitor a separate cohort of infected and treated mice for a longer period (e.g., 7-14 days) and record survival rates.
-
-
III. Visualizations: Mechanism and Workflow
This compound's Mechanism of Action
This compound's bactericidal activity is a two-step process involving the synergistic action of its two component peptides, Bliα and Bliβ. The process begins with the Bliα peptide binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis. This initial binding event facilitates the recruitment of the Bliβ peptide, leading to the formation of a complex that disrupts the cell membrane by creating pores. This dual action of inhibiting cell wall synthesis and compromising membrane integrity leads to rapid cell death.
Caption: Mechanism of action of the two-peptide lantibiotic, this compound.
Experimental Workflow for a Systemic Infection Model
The successful in vivo evaluation of this compound requires a systematic workflow, from the initial preparation of the animal models and bacterial cultures to the final analysis of the therapeutic efficacy. The following diagram outlines the key steps for a systemic infection study.
Caption: Workflow for evaluating this compound in a murine systemic infection model.
References
- 1. ciencia.ucp.pt [ciencia.ucp.pt]
- 2. researchgate.net [researchgate.net]
- 3. Mersacidin eradicates methicillin-resistant Staphylococcus aureus (MRSA) in a mouse rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lantibiotic Lacticin 3147 Prevents Systemic Spread of Staphylococcus aureus in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mersacidin, a new antibiotic from Bacillus. In vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Lichenicidin Production in Bacillus licheniformis through Genetic Engineering
Abstract
Lichenicidin (B1576189), a two-peptide lantibiotic produced by Bacillus licheniformis, exhibits potent antimicrobial activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its complex structure, involving post-translational modifications, and the intricate regulation of its biosynthesis present challenges for high-yield production. This document provides detailed application notes and protocols for the genetic engineering of B. licheniformis to enhance this compound production. The strategies outlined herein focus on promoter engineering to boost the transcription of the this compound biosynthetic gene cluster, and metabolic engineering to increase the precursor supply. Detailed protocols for genetic manipulation using CRISPR-Cas9, protoplast transformation, fermentation, and quantification of this compound are provided for researchers, scientists, and drug development professionals.
Introduction
The rising threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial compounds. This compound, a lantibiotic synthesized by Bacillus licheniformis, is a promising candidate. It consists of two peptides, Bliα and Bliβ, which are encoded by the structural genes licA1 and licA2, respectively. These peptides undergo extensive post-translational modifications, including dehydration and cyclization, catalyzed by enzymes encoded within the lic gene cluster. The entire machinery for this compound biosynthesis, modification, transport, and regulation is encoded in a series of contiguous open reading frames.[1][2] Strategies to enhance the production of this potent antimicrobial often involve the genetic modification of the producing strain. This document details such strategies, providing a roadmap for the rational engineering of B. licheniformis for the overproduction of this compound.
Genetic Engineering Strategies for Enhanced this compound Production
Several genetic engineering strategies can be employed to increase the yield of this compound in B. licheniformis. These strategies primarily focus on increasing the expression of the this compound (lic) gene cluster and ensuring an adequate supply of precursor metabolites.
Promoter Engineering
The native promoter of the lic gene cluster may not be optimal for high-level expression under industrial fermentation conditions. Replacing the native promoter with a strong, constitutive, or inducible promoter can significantly enhance the transcription of the entire operon, leading to increased this compound production. A successful example of this strategy in B. licheniformis is the 16.8-fold improvement in lichenysin production by replacing its native promoter with the surfactin (B1297464) operon promoter (Psrf).[3] A similar approach can be applied to the lic gene cluster. The strong endogenous promoter PbacA, which drives the bacitracin biosynthesis operon, has also been successfully used to overexpress various genes and operons in B. licheniformis, resulting in significant increases in the production of pulcherriminic acid and other metabolites.[4][5][6]
Proposed Genetic Modification:
-
Replacement of the native lic promoter with a strong constitutive promoter (e.g., PbacA or P43). This will lead to high-level, growth-associated expression of the lic gene cluster.
-
Replacement of the native lic promoter with a strong inducible promoter (e.g., Pxyl). This allows for temporal control of lic gene expression, separating the growth phase from the production phase, which can reduce the metabolic burden on the cells.[5]
Overexpression of Key Biosynthetic Genes
While promoter replacement for the entire cluster is a primary strategy, overexpression of specific rate-limiting genes within the cluster, such as the structural genes (licA1, licA2) or the modification enzymes (licM1, licM2), could also lead to enhanced production. This can be achieved by introducing additional copies of these genes under the control of a strong promoter at a different locus in the chromosome.
Metabolic Engineering for Precursor Supply
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Therefore, an increased supply of amino acid precursors is crucial for enhanced production. Metabolic engineering strategies can be employed to channel metabolic fluxes towards the synthesis of the constituent amino acids of this compound. For instance, a multi-step metabolic engineering approach in B. licheniformis to increase the supply of L-leucine for pulcherriminic acid production resulted in a 337.8% increase in titer.[7] A similar approach can be designed for this compound by identifying its amino acid composition and engineering the relevant biosynthetic pathways.
Quantitative Data on Enhanced this compound Production
The following table summarizes hypothetical yet realistic quantitative data that could be expected from the proposed genetic engineering strategies, based on reported improvements for other metabolites in B. licheniformis.
| Strain | Genetic Modification | This compound Titer (mg/L) | Yield (mg/g DCW) | Fold Increase |
| B. licheniformis WT | Wild-Type | 50 | 10 | 1.0 |
| B. licheniformis PbacA-lic | Replacement of native lic promoter with PbacA | 450 | 90 | 9.0 |
| B. licheniformis Psrf-lic | Replacement of native lic promoter with Psrf | 600 | 120 | 12.0 |
| B. licheniformis PbacA-lic-ΔcodY | Promoter replacement and deletion of global regulator codY | 800 | 160 | 16.0 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of the described genetic engineering strategies. Actual results may vary. The deletion of the global transcriptional regulator codY has been shown to increase lichenysin production by 31.0% in B. licheniformis.[8]
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Promoter Replacement in B. licheniformis
This protocol describes the replacement of the native promoter of the lic gene cluster with the strong constitutive promoter PbacA using a CRISPR-Cas9 system.
1.1. Construction of the Editing Plasmid:
-
Design a single guide RNA (sgRNA) targeting the native promoter region of the lic gene cluster.
-
Synthesize the sgRNA sequence and clone it into a B. licheniformis CRISPR-Cas9 editing vector.
-
Amplify the upstream and downstream homologous arms (approx. 1 kb each) flanking the native lic promoter from the genomic DNA of B. licheniformis.
-
Amplify the PbacA promoter from the genomic DNA of B. licheniformis.
-
Assemble the upstream homologous arm, the PbacA promoter, and the downstream homologous arm into the CRISPR-Cas9 vector containing the specific sgRNA using a suitable cloning method (e.g., Gibson Assembly or Golden Gate Assembly).
-
Transform the final plasmid into E. coli for plasmid propagation and verification by sequencing.
1.2. Transformation of B. licheniformis:
B. licheniformis can be transformed using various methods, including protoplast transformation and electroporation. Protoplast transformation is often more efficient for larger plasmids.
1.2.1. Protoplast Transformation:
-
Grow B. licheniformis in a suitable medium (e.g., LB broth) to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash them with a protoplast buffer (e.g., SMMP).
-
Resuspend the cells in protoplast buffer containing lysozyme (B549824) and incubate at 37°C to generate protoplasts.
-
Gently wash the protoplasts with SMMP buffer.
-
Mix the protoplasts with the editing plasmid DNA and polyethylene (B3416737) glycol (PEG).
-
Plate the transformation mixture on a regeneration medium (e.g., DM3 medium) containing the appropriate antibiotic for plasmid selection.
-
Incubate the plates at a suitable temperature (e.g., 30°C) until colonies appear.
1.3. Screening and Verification of Mutants:
-
Inoculate the transformants into a liquid medium with the appropriate antibiotic and incubate.
-
Isolate genomic DNA from the cultures.
-
Verify the promoter replacement by PCR using primers flanking the integration site and by Sanger sequencing of the PCR product.
Protocol 2: Fermentation for this compound Production
This protocol outlines a batch fermentation process for the production of this compound by engineered B. licheniformis strains.
2.1. Inoculum Preparation:
-
Inoculate a single colony of the engineered B. licheniformis strain into 5 mL of seed medium (e.g., LB broth) and incubate overnight at 37°C with shaking.
-
Transfer the overnight culture to 50 mL of fresh seed medium in a 250 mL flask and incubate for 12-16 hours at 37°C with shaking.
2.2. Fermentation:
-
Inoculate a 1 L fermenter containing 500 mL of production medium with the seed culture to an initial OD600 of 0.1. A suitable production medium could be a defined medium with glucose as the carbon source and ammonium (B1175870) sulfate (B86663) as the nitrogen source, supplemented with necessary minerals and trace elements.
-
Maintain the fermentation conditions at 37°C, pH 7.0 (controlled by automatic addition of NaOH and HCl), and dissolved oxygen (DO) at 30% (controlled by agitation and aeration).
-
Collect samples periodically to monitor cell growth (OD600) and this compound production.
Protocol 3: Quantification of this compound by HPLC-MS/MS
This protocol describes the extraction and absolute quantification of the two this compound peptides, Bliα and Bliβ.
3.1. Sample Preparation and Extraction:
-
Harvest cells from the fermentation broth by centrifugation.
-
Resuspend the cell pellet in 70% isopropanol (B130326) adjusted to pH 2 with HCl.[1]
-
Stir the suspension for 4 hours at 4°C.
-
Centrifuge the suspension to remove cell debris and collect the supernatant containing the this compound peptides.
-
Dry the supernatant using a rotary evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).
3.2. HPLC-MS/MS Analysis:
-
Chromatography:
-
Column: A reversed-phase C18 column suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Select specific precursor-to-product ion transitions for both Bliα and Bliβ peptides. These transitions should be optimized using purified standards.
-
Quantification: Generate a standard curve using synthetic Bliα and Bliβ peptides of known concentrations to perform absolute quantification of the peptides in the samples.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway in B. licheniformis.
Experimental Workflow for Promoter Replacement
Caption: Workflow for promoter replacement in B. licheniformis for enhanced this compound production.
Logical Relationship of Genetic Modifications to this compound Production
Caption: Logical flow from genetic modifications to increased this compound production.
References
- 1. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of the novel two-peptide lantibiotic this compound by Bacillus licheniformis DSM 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multistep Metabolic Engineering of Bacillus licheniformis To Improve Pulcherriminic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advancing Bacillus licheniformis as a Superior Expression Platform through Promoter Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multistep Metabolic Engineering of Bacillus licheniformis To Improve Pulcherriminic Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
Troubleshooting & Optimization
Optimizing Lichenicidin Production: A Technical Support Center
Welcome to the technical support center for optimizing Lichenicidin (B1576189) production. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic production mechanism?
A1: this compound is a two-component lantibiotic, a class of ribosomally synthesized and post-translationally modified peptide antibiotics.[1][2] It is produced by certain strains of Bacillus licheniformis, such as DSM 13 and ATCC 14580.[3][4] The biosynthesis of this compound involves a dedicated gene cluster, denoted as the lic cluster.[5] This cluster contains the structural genes licA1 and licA2, which encode the precursor peptides for the two components of this compound, Bliα and Bliβ, respectively.[5] These precursor peptides undergo a series of post-translational modifications, including dehydration and cyclization, catalyzed by enzymes also encoded within the lic cluster, such as LicM1 and LicM2.[5] Finally, the modified peptides are processed and exported from the cell to become active this compound.[6]
Q2: Which media are recommended for the production of this compound?
A2: Several media have been successfully used for the cultivation of Bacillus licheniformis for this compound production. These include 2x BPM (Bacillus Production Medium), Tryptic Soy Broth (TSB), Lysogeny Broth (LB), and Mueller Hinton Broth.[7] The choice of medium can significantly influence the yield of this compound, and optimization of media components is a critical step. For Bacillus species, factors like carbon and nitrogen sources play a crucial role in the production of secondary metabolites.[8]
Q3: What are the general optimal culture conditions for Bacillus licheniformis?
A3: While specific optimal conditions for this compound production require empirical determination, general guidelines for Bacillus licheniformis cultivation can be followed. The bacterium is typically grown at temperatures between 37°C and 42°C.[3][9] The optimal pH for growth and production of various metabolites by B. licheniformis is often in the neutral to slightly alkaline range, typically between pH 7.0 and 9.0.[9][10] Adequate aeration and agitation are also critical for cell growth and metabolite production in submerged cultures.[11]
Q4: Where is this compound typically located during culture?
A4: this compound has been found to be associated with the cell pellet after cultivation, and it can be extracted using acidified isopropanol (B130326).[3][4] This suggests that a significant portion of the produced this compound may remain attached to the cell wall or be present in the immediate vicinity of the cells. However, some antimicrobial activity has also been detected in the culture supernatant.[2] It is noteworthy that the activity in the supernatant has been reported to be heat-labile, while the cell-associated activity is heat-stable.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antimicrobial activity | Inactivation of key biosynthetic genes. | Verify the integrity of the lic gene cluster, particularly the structural genes (licA1, licA2) and modification enzymes (licM1, licM2).[3] |
| Suboptimal culture conditions. | Systematically optimize culture parameters such as pH, temperature, aeration, and media composition. Refer to the "Optimization of Culture Parameters" table below. | |
| Inappropriate extraction method. | Ensure the use of an effective extraction protocol, such as extraction from the cell pellet with 70% isopropanol adjusted to pH 2 with HCl.[4] | |
| Degradation of this compound. | While this compound is generally stable, consider potential degradation by proteases. Analyze samples at different time points during fermentation. | |
| Inconsistent yields between batches | Variability in inoculum preparation. | Standardize the inoculum preparation procedure, including the age and density of the seed culture. |
| Fluctuations in culture parameters. | Ensure precise control of pH, temperature, and agitation throughout the fermentation process. | |
| Media component variability. | Use high-quality, consistent sources for all media components. | |
| Activity detected in supernatant but not in cell extract (or vice versa) | Differential localization and stability of this compound components. | Be aware that heat-labile activity may be present in the supernatant and heat-stable activity in the cell extract.[2] Assay both fractions to get a complete picture of production. |
| Inefficient extraction from cells. | Optimize the cell lysis and extraction procedure to ensure complete recovery of cell-associated this compound. |
Data on Optimization of Culture Parameters
The following table summarizes recommended ranges for key culture parameters based on studies of Bacillus licheniformis and general principles of lantibiotic production. Optimal values for this compound production should be determined empirically.
| Parameter | Recommended Range | Rationale and Key Considerations |
| pH | 7.0 - 9.0 | The pH of the culture medium can significantly impact cell growth and enzyme activity. For B. licheniformis, neutral to slightly alkaline conditions are often favorable for the production of secondary metabolites.[9][10] |
| Temperature | 37°C - 42°C | Temperature affects microbial growth rates and enzyme kinetics. The optimal temperature for B. licheniformis growth is typically in this range.[3][9] |
| Aeration | 1.0 - 2.0 vvm (volume of air per volume of medium per minute) | Adequate oxygen supply is crucial for aerobic fermentation. The optimal aeration rate will depend on the fermenter design and cell density.[12] |
| Agitation | 200 - 400 rpm | Agitation ensures proper mixing of nutrients and oxygen, and prevents cell sedimentation. The optimal speed depends on the fermenter geometry and the shear sensitivity of the strain.[11] |
| Fermentation Time | 24 - 72 hours | The production of secondary metabolites like this compound often occurs during the stationary phase of growth. Time-course experiments are necessary to determine the peak production time.[9] |
Experimental Protocols
Media Preparation: 2x BPM (Bacillus Production Medium)
-
Composition (per liter):
-
20 g Glucose
-
10 g Peptone
-
10 g Yeast Extract
-
2 g KH₂PO₄
-
0.5 g MgSO₄·7H₂O
-
-
Preparation:
-
Dissolve all components in 1 liter of distilled water.
-
Adjust the pH to the desired value (e.g., 7.5) using NaOH or HCl.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Fermentation Protocol
-
Prepare a seed culture by inoculating a single colony of B. licheniformis into 10 mL of a suitable broth medium (e.g., TSB) and incubating overnight at 37°C with shaking.
-
Inoculate the production medium (e.g., 2x BPM) with the seed culture at a 1-2% (v/v) ratio.
-
Incubate the production culture in a fermenter under controlled conditions of temperature, pH, aeration, and agitation as determined by your optimization experiments.
-
Collect samples at regular intervals to monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound production.
This compound Extraction
-
Harvest the bacterial cells from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).[3]
-
Discard the supernatant (or save it for separate analysis of extracellular activity).
-
Resuspend the cell pellet in 70% isopropanol adjusted to pH 2 with concentrated HCl.[4]
-
Stir the suspension for several hours (e.g., 3-4 hours) at room temperature.[4]
-
Remove the cell debris by centrifugation.
-
The supernatant contains the crude this compound extract. This can be further purified using techniques like HPLC.[4]
Agar (B569324) Well Diffusion Assay for this compound Activity
-
Prepare agar plates seeded with a suitable indicator strain (e.g., Micrococcus luteus or a sensitive strain of Staphylococcus aureus).
-
Punch wells of a defined diameter into the agar.
-
Add a known volume of the this compound extract (or purified fractions) to each well.
-
Incubate the plates overnight at the optimal growth temperature for the indicator strain.
-
Measure the diameter of the inhibition zones around the wells. The size of the zone is proportional to the concentration of active this compound.
Visualizations
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Production of the novel two-peptide lantibiotic this compound by Bacillus licheniformis DSM 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of media and fermentation conditions on surfactin and iturin homologues produced by Bacillus natto NT-6: LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and partial characterization of culture conditions for the production of alkaline protease from Bacillus licheniformis P003 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Heterologous Lichenicidin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the heterologous production of the two-peptide lantibiotic, Lichenicidin (B1576189).
Frequently Asked Questions (FAQs)
Q1: My heterologous host is growing well, but I'm detecting little to no this compound. What are the primary reasons for production failure?
A1: Low or no yield of this compound despite good host cell growth is a common issue that can stem from several factors, ranging from genetic construct integrity to the intricacies of post-translational modification. Key areas to investigate include:
-
Integrity of the Biosynthetic Gene Cluster (BGC): The complete lic gene cluster is required for producing fully active this compound.[1] This cluster includes structural genes (licA1, licA2), modification enzymes (licM1, licM2), a transporter with a peptidase domain (licT), and immunity genes.[2][3] Ensure the entire, correct BGC was cloned into your expression vector without mutations or deletions.
-
Inefficient Transcription or Translation: The promoter driving the expression of the lic cluster may not be optimal for your heterologous host. Codon usage differences between the native producer (Bacillus licheniformis) and your expression host (e.g., E. coli) can also lead to poor translation efficiency.
-
Failed Post-Translational Modifications (PTMs): this compound requires extensive PTMs, including dehydration of serine and threonine residues and subsequent cyclization to form thioether bridges, catalyzed by the LicM1 and LicM2 enzymes.[2][3] If these enzymes are not expressed or are inactive, the precursor peptides will not be correctly modified, leading to inactive products and potential degradation.
-
Inefficient Export: The mature peptides are exported by the LicT protein, which also cleaves the leader peptides.[2] Malfunction of this transporter can lead to intracellular accumulation of unprocessed or processed peptides, which may be toxic to the host or be degraded.
Q2: I'm observing peptides with the correct mass for the this compound precursors (LicA1/LicA2) but see no antimicrobial activity. What is going wrong?
A2: Detecting the unmodified precursor peptides indicates that transcription and translation are successful, but the crucial post-translational modification (PTM) steps are failing. This points to a problem with the modification enzymes, LicM1 and LicM2.
-
Inactive Modification Enzymes: The LicM enzymes may not be folding correctly or may be inactive in the heterologous host environment. The cellular environment (e.g., redox state, availability of cofactors) of E. coli differs significantly from Bacillus.
-
Suboptimal Expression Levels: The ratio of the modification enzymes to the precursor peptides is critical. If the precursor peptides are overexpressed relative to the LicM enzymes, the modification machinery can become saturated, leading to an accumulation of unmodified precursors.
-
Lack of Essential Host Factors: While the lic cluster is believed to be self-contained, it's possible that the LicM enzymes require host-specific chaperones or other factors for full activity that are absent in the heterologous host.
Q3: My this compound yield is significantly lower than the reported 1 mg/L. How can I optimize the production titer?
A3: Achieving optimal yield often requires a multi-faceted optimization approach targeting gene expression, culture conditions, and product recovery.
-
Host Strain Selection: Different E. coli strains can have a significant impact on yield. For instance, strains like BL21(DE3) Star, which have a modified RNase E, can exhibit increased mRNA stability and potentially higher protein expression compared to standard strains like BL21(DE3) Gold.[4]
-
Vector and Promoter Optimization: The choice of expression vector and promoter is crucial. A high-copy-number plasmid might lead to metabolic burden and inclusion body formation. A tightly controlled, inducible promoter (e.g., T7, araBAD) allows for decoupling of cell growth from protein production, which is often beneficial.[5][6]
-
Culture Condition Optimization: Factors like temperature, pH, aeration, and media composition play a vital role. Lowering the induction temperature (e.g., from 37°C to 16-20°C) can slow down protein synthesis, promote proper folding, and increase the yield of soluble, active protein. Systematically test different media formulations to ensure necessary precursors and cofactors are available.[7]
-
Co-expression Strategy: Since this compound is a two-peptide system (Bliα and Bliβ), ensuring a balanced 1:1 expression ratio of the two precursor peptides is critical for synergistic activity.[1] This can be achieved by placing the genes under the control of identical promoters or by using a polycistronic expression system.
Data on this compound Production and Activity
Table 1: Reported Yields of Heterologously Produced this compound Peptides.
| Expression Host | Peptide | Reported Yield | Reference |
| E. coli | Bliα | 1 mg/L | [8] |
| E. coli | Bliβ | 0.4 mg/L | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Purified this compound.
| Target Organism | Strain Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MSSA | 16 - 32 | [8] |
| Staphylococcus aureus | MRSA | 64 - 128 | [8] |
Key Experimental Protocols
Protocol 1: Purification of Heterologously Expressed this compound
This protocol is adapted from methods used for extracting this compound from its native producer and other heterologous systems.[9][10]
-
Cell Harvesting: Following induction and incubation, harvest the cells from the culture broth by centrifugation (e.g., 7,500 x g for 20 minutes).
-
Cell Lysis and Extraction: Resuspend the cell pellet in an extraction buffer of 70% isopropanol (B130326) / 0.1% Trifluoroacetic Acid (TFA). Stir the suspension for 3 hours at room temperature to lyse the cells and solubilize the peptides.
-
Clarification: Centrifuge the suspension again (7,500 x g for 20 minutes) to remove cell debris. Retain the supernatant.
-
Solvent Evaporation: Reduce the volume of the supernatant using a rotary evaporator to remove the isopropanol.
-
Solid-Phase Extraction (SPE): Resuspend the remaining aqueous fraction in a buffer suitable for C18 SPE (e.g., 2.5 mM sodium phosphate (B84403) buffer). Load the sample onto a C18 cartridge, wash with a low concentration of organic solvent (e.g., 10% acetonitrile (B52724) with 0.1% TFA), and elute with a high concentration (e.g., 70-90% acetonitrile with 0.1% TFA).
-
Reversed-Phase HPLC (RP-HPLC): For high-purity separation, subject the eluted sample to RP-HPLC on a C18 column.[11][12]
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 30-40 minutes is a good starting point.
-
Detection: Monitor absorbance at 220 nm and 280 nm.
-
-
Fraction Analysis: Collect fractions and analyze for antimicrobial activity using an agar (B569324) well diffusion assay and for mass using MALDI-TOF mass spectrometry to identify fractions containing Bliα and Bliβ.
Protocol 2: Quantification of this compound by RP-HPLC
-
Standard Curve Generation: Prepare a series of known concentrations of purified Bliα and Bliβ peptides (if available as standards).
-
Sample Preparation: Prepare your purified or partially purified sample as described in the HPLC protocol above.
-
HPLC Analysis: Inject a fixed volume of each standard and the unknown sample onto the RP-HPLC column under the same conditions.
-
Data Analysis: Measure the peak area corresponding to each peptide in the chromatograms for both the standards and the sample.
-
Concentration Calculation: Plot a standard curve of peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of Bliα and Bliβ in your sample based on their respective peak areas.
Visual Guides and Workflows
This compound Biosynthesis Pathway
Caption: The this compound biosynthesis pathway from gene to mature peptides.
Troubleshooting Workflow for Low this compound Yield
References
- 1. This compound Biosynthesis in Escherichia coli: licFGEHI Immunity Genes Are Not Essential for Lantibiotic Production or Self-Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization Strategy of Expression Vectors and Regulatory Elements for Enhanced Protein Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Stability of Lichenicidin Peptides for Therapeutic Applications
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the stability of Lichenicidin (B1576189) peptides for therapeutic use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a two-peptide lantibiotic produced by strains of Bacillus licheniformis.[1][2][3][4] It consists of two peptides, Lchα and Lchβ (also referred to as Bliα and Bliβ), which act synergistically to exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7] Like other lantibiotics, this compound contains characteristic lanthionine (B1674491) and methyllanthionine bridges, which are post-translationally introduced thioether cross-links.[5][8] These structural features contribute to its potent antimicrobial action, which involves binding to Lipid II, a precursor in bacterial cell wall synthesis, leading to the inhibition of peptidoglycan production and the formation of pores in the cell membrane.[9][10][11]
Q2: What are the primary stability challenges for this compound in a therapeutic context?
A2: While this compound exhibits some inherent stability due to its complex structure, it faces challenges common to peptide-based therapeutics. The primary concerns are susceptibility to proteolytic degradation by enzymes in human plasma and tissues, potential for aggregation, and physical instability under certain pH and temperature conditions.[12][13] Addressing these stability issues is crucial for maintaining its therapeutic efficacy and achieving a suitable pharmacokinetic profile for clinical applications.
Q3: How can the stability of this compound peptides be improved?
A3: Several strategies can be employed to enhance the stability of this compound peptides. These can be broadly categorized as:
-
Chemical Modifications:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, shielding it from proteolytic enzymes and reducing renal clearance.[14][15][16]
-
Lipidation: The addition of fatty acid moieties can enhance the peptide's association with carrier proteins like albumin in the blood, extending its half-life and potentially improving its interaction with bacterial membranes.[6][10][13][17]
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers at specific, protease-sensitive sites can render the peptide resistant to enzymatic degradation.[18][19]
-
Cyclization: Introducing additional cyclic constraints or modifying existing ones can improve conformational rigidity and resistance to proteases.[20][21][22][23][24]
-
-
Formulation Strategies:
-
Encapsulation: Using delivery systems like liposomes or nanoparticles can protect this compound from degradation and facilitate targeted delivery.[15]
-
Excipient Selection: The use of stabilizers, such as buffers to maintain optimal pH and antioxidants to prevent oxidation, can improve the long-term stability of the formulation.[15][25][26]
-
Troubleshooting Guides
Issue 1: this compound shows high in vitro activity but low efficacy in vivo.
This common issue often points to poor in vivo stability.
| Possible Cause | Troubleshooting Steps |
| Rapid Proteolytic Degradation | 1. Assess Serum Stability: Perform an in vitro serum stability assay to determine the half-life of this compound in human or animal plasma.[8][17][18] 2. Identify Cleavage Sites: Use mass spectrometry to identify the specific sites of proteolytic cleavage. 3. Implement Stabilization Strategies: Based on the cleavage sites, introduce targeted modifications such as D-amino acid substitution or cyclization to block protease access.[18][19][20] |
| Fast Renal Clearance | 1. Increase Hydrodynamic Size: Employ PEGylation or lipidation to increase the size of the this compound peptides, thereby reducing the rate of filtration by the kidneys.[14][15][18] |
| Poor Bioavailability | 1. Optimize Formulation: Investigate different formulation strategies, such as encapsulation in nanoparticles or liposomes, to protect the peptides and enhance their absorption and distribution.[15] |
Issue 2: this compound formulation exhibits aggregation and precipitation.
Aggregation can lead to a loss of biological activity and may induce an immunogenic response.
| Possible Cause | Troubleshooting Steps |
| Physicochemical Instability | 1. pH Optimization: Determine the isoelectric point (pI) of the this compound peptides and adjust the formulation pH to be at least one to two units away from the pI to enhance solubility. 2. Buffer Selection: Use appropriate buffering agents to maintain the optimal pH.[25][26] 3. Excipient Addition: Incorporate stabilizing excipients like sugars (e.g., trehalose) or non-ionic surfactants to prevent aggregation.[15] |
| High Peptide Concentration | 1. Determine Solubility Limits: Establish the maximum soluble concentration of this compound under the desired formulation conditions. 2. Lyophilization: Consider lyophilization for long-term storage, as peptides are generally more stable in a solid state.[13] |
Data Presentation: Stability of this compound
The following tables summarize the known stability profile of this compound based on available literature.
Table 1: Thermal and pH Stability of this compound
| Condition | Stability | Reference |
| Temperature | Fully stable after 4 hours at 100°C. | [27] |
| Activity retained after autoclaving (121°C for 15 min). | [28] | |
| pH | Stable at pH 1.5, 3, and 9 for 30 minutes. | [27] |
| Inactivated after 4 hours at pH 13. | [27] |
Table 2: Protease Resistance of this compound
| Protease | Stability | Reference |
| Trypsin | Stable after 4 hours of incubation. | [12][29][30] |
| α-Chymotrypsin | Stable after 4 hours of incubation. | [12][29][30] |
| Proteinase K | Inactivated after 4 hours of incubation. | [12][29][30] |
| Pronase E | Inactivated after 4 hours of incubation. | [12][29][30] |
| Producer Strain Proteases | Stable after 2 hours of incubation with culture supernatant. | [12][29] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a general method to assess the stability of this compound in human serum using HPLC analysis.
Materials:
-
This compound peptide stock solution (1 mg/mL in an appropriate solvent, e.g., sterile water or DMSO).
-
Human serum (commercially available).
-
Quenching solution: 1% formic acid in ethanol (B145695) or 10% trichloroacetic acid (TCA) in acetonitrile.[18][25][26]
-
HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Pre-warm an aliquot of human serum to 37°C in a water bath.
-
Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
Immediately add the aliquot to a tube containing a 4x volume of cold quenching solution (e.g., 200 µL) to precipitate serum proteins and halt enzymatic activity.
-
Vortex the mixture thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
Analyze the concentration of the remaining intact this compound in the supernatant by reverse-phase HPLC.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide in serum.
Visualizations
Caption: Experimental workflow for improving this compound stability.
Caption: Synergistic mechanism of action of this compound.
Caption: Troubleshooting low in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of the novel two-peptide lantibiotic this compound by Bacillus licheniformis DSM 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of the lantibiotic lactocin S using peptide cyclizations on solid phase. | Semantic Scholar [semanticscholar.org]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 14. Frontiers | PEGylation of the antimicrobial peptide LyeTx I-b maintains structure-related biological properties and improves selectivity [frontiersin.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Pegylation of Antimicrobial Peptides Maintains the Active Peptide Conformation, Model Membrane Interactions, and Antimicrobial Activity while Improving Lung Tissue Biocompatibility following Airway Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. biomedgrid.com [biomedgrid.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Synthesis of the lantibiotic lactocin S using peptide cyclizations on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Chemical Synthesis and Biological Activity of Analogues of the Lantibiotic Epilancin 15X - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Bliα and Bliβ peptides.
Welcome to the technical support center for the purification of Bliα and Bliβ peptides. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of these lantibiotic peptides.
Frequently Asked Questions (FAQs)
Q1: What are Bliα and Bliβ peptides?
A1: Bliα and Bliβ are two peptide components of the lantibiotic lichenicidin, produced by Bacillus licheniformis. They act synergistically to exert antimicrobial activity against various Gram-positive bacteria.
Q2: What is the primary challenge in producing Bliα and Bliβ in E. coli?
A2: A significant challenge is the potential for the peptides to form insoluble aggregates known as inclusion bodies. This is a common issue when expressing heterologous proteins in E. coli, particularly peptides that may be toxic to the host or prone to misfolding due to the reducing environment of the bacterial cytoplasm. Additionally, proteolytic degradation of the peptides can occur.
Q3: What is the mechanism of action for Bliα and Bliβ?
A3: Bliα and Bliβ work together in a two-step process. Bliα first binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. This binding event then facilitates the insertion of Bliβ into the cell membrane, leading to pore formation, inhibition of cell wall biosynthesis, and ultimately cell death.[1][2][3][4][5]
Q4: Are there any specific E. coli strains recommended for expressing these peptides?
A4: While various expression strains can be used, strains engineered to facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle strains) or those with reduced protease activity may improve the yield of soluble and correctly folded peptides.
Troubleshooting Guides
Low Yield of Purified Peptides
Low recovery of Bliα and Bliβ peptides is a frequent issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Poor Expression Levels | Optimize codon usage for E. coli. Use a strong, inducible promoter (e.g., T7). Optimize induction conditions (inducer concentration, temperature, induction time). Consider using a fusion tag to enhance expression and stability.[6][7] |
| Proteolytic Degradation | Use protease inhibitor cocktails during cell lysis. Employ protease-deficient E. coli strains. Optimize the purification workflow to be as rapid as possible. |
| Loss During Purification Steps | Ensure compatibility of buffers with the peptides. Pre-screen chromatography resins for optimal binding and elution conditions. Minimize the number of purification steps. |
| Peptide Aggregation | See the "Peptide Aggregation and Solubility Issues" section below. |
Peptide Aggregation and Solubility Issues
Aggregation can occur during expression (inclusion bodies) or after purification.
| Problem | Recommended Solution |
| Inclusion Body Formation | Optimize expression conditions by lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration to slow down protein synthesis and promote proper folding.[3] |
| If inclusion bodies persist, they need to be isolated, solubilized, and the peptides refolded. A detailed protocol is provided in the "Experimental Protocols" section. | |
| Precipitation After Purification | Determine the isoelectric point (pI) of the peptides and adjust the buffer pH to be at least 2 units away from the pI to increase solubility. |
| Add solubilizing agents such as arginine or mild detergents to the storage buffer. Store peptides at low concentrations and avoid repeated freeze-thaw cycles. |
Purity Issues and Contaminants
Achieving high purity is critical for downstream applications.
| Problem | Recommended Solution |
| Co-elution with Host Cell Proteins (HCPs) | Employ orthogonal purification techniques. For example, follow an initial affinity chromatography step with ion-exchange or reversed-phase chromatography. Proteomic analysis can help identify specific HCP contaminants, allowing for the design of more targeted purification strategies.[8][9][10] |
| Presence of Endotoxins | Use endotoxin (B1171834) removal columns or reagents specifically designed for this purpose. Ensure all buffers and equipment are pyrogen-free. |
| Incorrect Peptide Folding or Disulfide Bonds | For peptides expressed as inclusion bodies, optimize the refolding buffer by screening different redox systems (e.g., glutathione (B108866) pairs) and concentrations. |
Data Presentation
Table 1: Theoretical and Observed Mass Spectrometry Data for Bliα and Bliβ
| Peptide | Theoretical Monoisotopic Mass (Da) | Observed Mass (m/z) | Notes |
| Bliα | ~3020.6 | Varies based on charge state | Mass may vary slightly based on post-translational modifications. |
| Bliβ | ~3250.6 | Varies based on charge state | Mass may vary slightly based on post-translational modifications. |
Note: The exact masses can vary depending on the specific amino acid sequence of the constructs and any modifications. Experimental validation is crucial.
Experimental Protocols
Protocol 1: Solubilization and Refolding of Bliα and Bliβ from Inclusion Bodies
This protocol provides a general framework for recovering Bliα and Bliβ from inclusion bodies. Optimization of specific buffer components and conditions may be necessary.[1][3][4][5][11]
-
Inclusion Body Isolation:
-
Harvest E. coli cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g) to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with a low concentration of a denaturant (e.g., 2 M urea) to remove some contaminating proteins.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6-8 M Guanidine HCl or Urea, 10 mM DTT).
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.
-
-
Refolding:
-
Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) to a final protein concentration of 0.05-0.1 mg/mL.
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
Concentrate the refolded protein solution using ultrafiltration.
-
-
Purification:
-
Proceed with purification of the refolded peptides using methods such as reversed-phase HPLC.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Bliα and Bliβ Purification
This is a general protocol for the purification of peptides using RP-HPLC. The gradient will likely require optimization for baseline separation of Bliα and Bliβ.[12][13][14][15][16]
-
Column: C18 column (e.g., 5 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column)
-
Detection: UV at 214 nm and 280 nm
-
Gradient:
-
Start with a shallow gradient to elute weakly bound impurities.
-
Develop a linear gradient of increasing Mobile Phase B to separate Bliα and Bliβ based on their hydrophobicity. A starting point could be a gradient from 5% to 60% Mobile Phase B over 30-60 minutes.
-
Optimize the gradient slope to achieve the best resolution.
-
-
Fraction Collection: Collect fractions corresponding to the peptide peaks and analyze for purity by analytical HPLC and mass spectrometry.
Visualizations
Caption: Experimental workflow for Bliα and Bliβ purification.
Caption: Mechanism of action of Bliα and Bliβ peptides.
References
- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Protein fusion tags for efficient expression and purification of recombinant proteins in the periplasmic space of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of the E. coli HMS174 and BLR host cell proteome to guide purification process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Host Cell Proteins | www.antibodies-online.com [antibodies-online.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Antimicrobial Potency of Lichenicidin
Welcome to the technical support center for Lichenicidin (B1576189) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the antimicrobial potency of the two-component lantibiotic, this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to enhance the antimicrobial activity of this compound.
FAQ 1: My this compound preparation shows low activity. What is the first thing to check?
The most critical factor for this compound's potency is the synergistic action of its two component peptides, this compound α (Lchα) and this compound β (Lchβ).[1][2] Individual peptides exhibit antimicrobial activity at much higher, micromolar concentrations, whereas their combination is potent in the nanomolar range.[2][3]
Troubleshooting Steps:
-
Verify the Presence of Both Peptides: Ensure that your purification and preparation methods yield both Lchα and Lchβ.
-
Optimize the Molar Ratio: The optimal activity is generally observed at an equimolar (1:1) ratio of Lchα to Lchβ.[3] Experiment with different ratios to find the peak synergistic effect for your target strain.
-
Confirm Peptide Integrity: Use techniques like MALDI-TOF mass spectrometry to confirm the correct masses for both peptides, ensuring they have not degraded.[4]
FAQ 2: Can the structure of this compound be modified to improve its potency?
Yes, bioengineering through site-directed or random mutagenesis is a key strategy for enhancing the activity of gene-encoded peptides like this compound.[1][5]
Key Considerations:
-
Conserved Residues: Structure-activity relationship studies have shown that the thioether ring structures are essential for bioactivity. Mutations of the Serine (Ser), Threonine (Thr), and Cysteine (Cys) residues involved in lanthionine (B1674491) and methyllanthionine ring formation typically result in reduced or null activity.[1]
-
Leader Peptide: Mutations in the leader peptide sequence can interfere with the post-translational modification process and subsequent export of the mature peptides, affecting overall yield and activity.[1]
-
Screening: A robust screening method is necessary to test libraries of mutants. An effective approach is to screen mutants of one peptide (e.g., Lchα) in the presence of a standardized preparation of the complementary peptide (Lchβ).[5][6]
FAQ 3: How can I test for synergistic effects between this compound and other antibiotics?
Combining this compound with other classes of antibiotics is a promising strategy to enhance potency and overcome resistance. This compound's mechanism involves binding to the peptidoglycan precursor Lipid II.[7][8] This makes it a strong candidate for synergy with antibiotics that also target the cell wall, such as β-lactams or vancomycin.[9][10][11]
The most common methods to test for synergy are the Checkerboard Assay and the Time-Kill Assay .
-
Checkerboard Assay: This method allows for testing many combinations of two drugs at different concentrations to determine their interaction. The result is quantified as the Fractional Inhibitory Concentration (FIC) Index.
-
Time-Kill Assay: This dynamic assay measures the rate of bacterial killing over time when exposed to one or more antimicrobial agents. It can confirm synergistic effects found in checkerboard assays and determine if the combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[12]
FAQ 4: Could a drug delivery system enhance this compound's effectiveness?
Yes, nanotechnology-based delivery systems are a viable strategy to improve the therapeutic efficacy of antimicrobial peptides.[13] Encapsulating this compound in carriers like liposomes or polymeric nanoparticles could offer several advantages:
-
Improved Stability: Protects the peptides from proteolytic degradation in biological fluids.[14]
-
Enhanced Delivery: Can improve the solubility and bioavailability of the peptides.[12]
-
Reduced Toxicity: May decrease potential cytotoxicity to human cells.[15]
-
Sustained Release: Allows for a prolonged therapeutic effect.[16]
Researchers would need to formulate this compound within a chosen nanocarrier and then repeat antimicrobial susceptibility testing (e.g., MIC determination) to quantify the improvement in potency compared to the free peptides.
Section 2: Quantitative Data Summary
The antimicrobial activity of this compound is typically measured by its Minimum Inhibitory Concentration (MIC). Lower MIC values indicate higher potency.
Table 1: Antimicrobial Activity of this compound Peptides
| Organism | Lchα (MIC in µM) | Lchβ (MIC in µM) | Lchα + Lchβ (1:1) (MIC in µM) | Reference |
| Bacillus megaterium VKM B-512 | > 10 | > 10 | 0.012 | [2] |
| Micrococcus luteus NCTC 8340 | > 10 | > 10 | 0.025 | [2] |
| Staphylococcus aureus 209 P | > 10 | > 10 | 0.05 | [2] |
| Staphylococcus aureus (MSSA) | - | - | 16-32 (µg/mL) | [15][17] |
| Staphylococcus aureus (MRSA) | - | - | 64-128 (µg/mL) | [15][17] |
Table 2: Interpretation of FIC Index from Checkerboard Assays
| FIC Index (FICI) | Interpretation | Reference |
| ≤ 0.5 | Synergy | [3][18] |
| > 0.5 to 4.0 | Additive or Indifference | [3][18] |
| > 4.0 | Antagonism | [3][18] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Checkerboard Synergy Assay
This protocol is used to assess the synergistic activity of this compound (Compound A) with another antibiotic (Compound B).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of this compound (Lchα + Lchβ at 1:1 ratio) and Compound B
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to each well of a 96-well plate.
-
Compound A Dilution: Create serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10). Start with a concentration 4-8 times the known MIC. Column 11 will have Compound B only, and Column 12 will be a growth control (no drugs).
-
Compound B Dilution: Create serial two-fold dilutions of Compound B along the y-axis (e.g., rows A-G). Row H will contain Compound A only.
-
Inoculation: Prepare a final bacterial suspension of 5 x 10⁵ CFU/mL in CAMHB. Add 100 µL of this inoculum to each well (except a sterility control well).
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Reading Results: Determine the MIC for each compound alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration showing no visible growth.
-
Calculation: Calculate the FIC Index (FICI) using the formula: FICI = FICₐ + FIC₈ = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).[18]
Protocol 2: Time-Kill Kinetics Assay
This protocol evaluates the bactericidal or bacteriostatic effect of this compound over time.
Materials:
-
Culture tubes or flasks
-
CAMHB or other suitable broth
-
Bacterial inoculum
-
This compound solution at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Saline solution for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test organism. Dilute it to achieve a starting concentration of ~5 x 10⁵ CFU/mL in multiple flasks.
-
Treatment: Add this compound at the desired concentrations to the test flasks. Include a growth control flask with no antibiotic.
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Colony Counting: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates.
-
Incubation: Incubate the plates for 18-24 hours until colonies are visible.
-
Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot log₁₀(CFU/mL) versus time.
-
Interpretation:
Section 4: Signaling Pathways and Mechanisms
This compound's Mechanism of Action
This compound employs a dual mechanism of action that targets the bacterial cell wall synthesis pathway, a process vital for Gram-positive bacteria.[8][19]
-
Lipid II Binding: The Lchα peptide recognizes and binds to Lipid II, a crucial precursor molecule used to build the peptidoglycan cell wall.[7][19] This initial binding event sequesters Lipid II, inhibiting its incorporation into the growing cell wall.
-
Pore Formation: After Lchα binds to Lipid II, the Lchβ peptide is recruited to this complex. The interaction between Lchα, Lchβ, and Lipid II leads to the formation of pores in the bacterial cytoplasmic membrane.[9][19] This disrupts the membrane potential and integrity, causing leakage of essential cellular components and ultimately leading to cell death.
References
- 1. smbb.mx [smbb.mx]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. actascientific.com [actascientific.com]
- 5. This compound rational site-directed mutagenesis library: A tool to generate bioengineered lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Binding of the α-Component of the Lantibiotic this compound to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ciencia.ucp.pt [ciencia.ucp.pt]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve issues with Lichenicidin peptide folding and activity.
Welcome to the technical support center for the Lichenicidin two-peptide antimicrobial system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common issues related to this compound folding and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its two-peptide nature important?
A1: this compound is a lantibiotic, a class of antimicrobial peptides, produced by Bacillus licheniformis. It is a two-component system, meaning its antimicrobial activity relies on the synergistic action of two distinct peptides: Lchα and Lchβ.[1][2] These peptides work together to effectively inhibit the growth of various Gram-positive bacteria, including pathogenic strains.[3] The synergistic interaction is crucial; individual peptides show significantly lower activity compared to the combined system.[2]
Q2: My purified this compound peptides show no or very low antimicrobial activity. What are the possible causes?
A2: Several factors could lead to a lack of activity:
-
Incorrect Peptide Ratio: The synergistic activity of this compound is dependent on the optimal ratio of Lchα and Lchβ. Ensure you are combining the peptides in the correct molar ratio as determined by optimization experiments.
-
Peptide Degradation: Peptides are susceptible to degradation by proteases. Ensure all buffers and reagents are sterile and protease-free. Store purified peptides at appropriate temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. Some bacteriocins from B. licheniformis have shown stability over a wide pH range (2-12) and at high temperatures (up to 100°C for 30 minutes), but it is best to handle them with care.[4][5]
-
Improper Folding: While many antimicrobial peptides are unstructured in solution and fold upon interacting with the bacterial membrane, improper storage or buffer conditions can lead to misfolding or aggregation.[6]
-
Issues with the Activity Assay: The observed inactivity might be an artifact of the experimental setup. See the troubleshooting section for activity assays for more details.
Q3: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assay results. What could be the reason?
A3: High variability in MIC assays for antimicrobial peptides is a common issue.[7] Potential causes include:
-
Peptide Adsorption: Peptides can adsorb to plastic surfaces, such as microtiter plates, leading to a lower effective concentration in the wells. Using low-binding plates can mitigate this issue.
-
Media Composition: The components of the growth medium, such as salts and proteins, can interfere with the activity of antimicrobial peptides.[8] It is crucial to use a consistent and appropriate medium for your assays.
-
Bacterial Inoculum Size: The starting concentration of bacteria can significantly impact the MIC value. Ensure you are using a standardized inoculum for all experiments.
-
Peptide Aggregation: At higher concentrations, peptides may aggregate, reducing their effective concentration and leading to inconsistent results.
Q4: How can I assess the folding status of my this compound peptides?
A4: Several biophysical techniques can be used to assess peptide folding:[9][10]
-
Circular Dichroism (CD) Spectroscopy: CD is a powerful technique to study the secondary structure of peptides in solution.[6] It can help determine if the peptides are adopting a defined conformation.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to check the purity and aggregation state of your peptide preparation. Aggregated peptides often have different retention times than monomeric ones.
-
Mass Spectrometry: This technique can confirm the identity and integrity of the purified peptides.
Troubleshooting Guides
Issues with this compound Production and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Peptides | Suboptimal growth conditions for B. licheniformis. | Optimize culture conditions such as temperature, pH, and media composition. A lack of precise knowledge of these optimal conditions can lead to producing strains being overlooked.[11] |
| Inefficient purification protocol. | Follow a detailed purification protocol, such as the one provided below. Consider using different chromatography resins or optimizing elution conditions. | |
| Peptide Aggregation during Purification | High peptide concentration. | Work with lower peptide concentrations during purification and storage. |
| Inappropriate buffer conditions (pH, ionic strength). | Screen different buffer conditions to find one that minimizes aggregation. Peptides are known to be sensitive to pH and salt concentrations.[9] | |
| Add solubilizing agents, such as mild detergents or organic solvents (e.g., isopropanol), to your buffers. A common method involves resuspending cell pellets in 70% propan-2-ol adjusted to pH 2.[12] | ||
| Peptide Degradation | Protease contamination. | Add protease inhibitors to your lysis buffer. Work quickly and at low temperatures during purification. |
| Instability of the peptides. | Store purified peptides in appropriate buffers at -80°C. Minimize freeze-thaw cycles. |
Issues with this compound Activity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No Zone of Inhibition in Diffusion Assays | Incorrect ratio of Lchα and Lchβ. | Empirically determine the optimal synergistic ratio of the two peptides. |
| Peptides did not diffuse properly in the agar (B569324). | Ensure the agar concentration is appropriate. Pre-incubate the plate at a lower temperature to allow for peptide diffusion before incubating at the optimal growth temperature for the bacteria. | |
| Inappropriate test organism. | Confirm that the target bacterium is susceptible to this compound. | |
| Inconsistent MIC values | Peptide adsorption to plates. | Use low-protein-binding microtiter plates. |
| Interference from media components. | Test different growth media to find one that does not interfere with peptide activity. Cationic peptides can be particularly sensitive to salt concentrations. | |
| Inaccurate peptide quantification. | Accurately determine the concentration of your peptide stocks using a reliable method such as amino acid analysis or a BCA assay with a peptide standard. |
Experimental Protocols
Protocol 1: Purification of this compound Peptides
This protocol is adapted from established methods for lantibiotic purification.[12]
-
Culture and Harvest:
-
Inoculate a suitable broth (e.g., LB broth) with Bacillus licheniformis and incubate at 37°C with shaking for 16-18 hours.
-
Harvest the cells by centrifugation at 7,500 x g for 20 minutes.
-
-
Extraction:
-
Resuspend the cell pellet in 70% propan-2-ol adjusted to pH 2 with concentrated HCl.
-
Stir the suspension for 5 hours at 4°C.
-
Remove cell debris by centrifugation.
-
-
Concentration and Lyophilization:
-
Reduce the supernatant volume using a rotary evaporator.
-
Freeze-dry the concentrated supernatant to obtain a crude peptide powder.
-
-
Chromatographic Purification:
-
Resuspend the crude powder in a suitable buffer (e.g., 2.5 mM sodium phosphate (B84403) buffer).
-
Purify the individual Lchα and Lchβ peptides using a series of chromatographic steps, such as cation exchange followed by reverse-phase HPLC. Monitor fractions for the presence of the peptides using mass spectrometry and test for antimicrobial activity.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation:
-
Prepare a two-fold serial dilution of the this compound peptide mixture (Lchα and Lchβ at their optimal synergistic ratio) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well low-binding microtiter plate.
-
Prepare a standardized suspension of the target bacteria equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Incubation:
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the peptide mixture that completely inhibits visible growth of the bacteria.
-
Data Presentation
Table 1: Stability of Bacteriocins from Bacillus licheniformis under Different Conditions
| Condition | Stability | Reference |
| pH | Stable over a wide range (pH 2-12) | [4][5] |
| Temperature | Heat stable up to 100°C for 30 minutes | [4][5] |
| Proteases | Some bacteriocins show resistance to proteases like proteinase K and trypsin. | [4] |
Table 2: Reported MIC Values for this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-sensitive S. aureus (MSSA) | 16-32 | [13] |
| Methicillin-resistant S. aureus (MRSA) | 64-128 | [13] |
Visualizations
References
- 1. Peptide Folding and Binding Probed by Systematic Non-canonical Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bacillus licheniformis | Encyclopedia MDPI [encyclopedia.pub]
- 5. preprints.org [preprints.org]
- 6. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Selectively Targeting Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsra.net [ijsra.net]
- 10. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Optimization of the synergistic ratio of Lichenicidin peptides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synergistic ratio of Lichenicidin (B1576189) peptides. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data interpretation standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a two-component lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides.[1][2] It consists of two distinct peptides, typically designated as Lchα (or Bliα) and Lchβ (or Bliβ), which are produced by the bacterium Bacillus licheniformis.[2][3]
Q2: What does "synergistic activity" mean for this compound?
A2: Synergistic activity means that the combined antimicrobial effect of Lchα and Lchβ is significantly greater than the sum of their individual effects.[1][3] While the individual peptides show some activity at micromolar concentrations, their combination is potent in the nanomolar range against susceptible Gram-positive bacteria.[3] This synergy is crucial for its powerful bactericidal effect.[1][4]
Q3: Why is it important to optimize the synergistic ratio of Lchα and Lchβ?
A3: Optimizing the synergistic ratio is critical for maximizing therapeutic efficacy while minimizing potential toxicity and reducing the required dosage. An optimal ratio ensures the most potent bactericidal activity, which can help overcome antibiotic resistance. While an equimolar (1:1) ratio is often a good starting point for two-component lantibiotics, the ideal ratio can vary depending on the target pathogen and experimental conditions.[3]
Q4: What is the mechanism of action for this compound's synergistic effect?
A4: The currently accepted model suggests a dual mode of action. The Lchα peptide specifically binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway.[5][6][7] This binding acts as an anchor, creating a high-affinity docking site on the bacterial membrane for the Lchβ peptide. The subsequent interaction of Lchβ with the Lchα-Lipid II complex leads to membrane perturbation and pore formation, causing leakage of cellular contents and cell death.[5][6]
Q5: What is the Fractional Inhibitory Concentration (FIC) Index?
A5: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure used to assess the interaction between two antimicrobial agents.[8][9] It is calculated from the Minimum Inhibitory Concentrations (MICs) of the peptides when used alone and in combination. The formula is: FIC Index = FIC of Lchα + FIC of Lchβ , where FIC of Lchα = (MIC of Lchα in combination) / (MIC of Lchα alone).[8][10]
Experimental Protocols & Data Presentation
Protocol: Checkerboard Assay for Synergy Testing
The checkerboard assay is the standard method for determining the synergistic interactions between two compounds.[8][11] It involves testing a matrix of concentrations for both peptides to find the combination that results in the most potent inhibition of bacterial growth.
Materials:
-
Purified Lchα and Lchβ peptides of known concentration.
-
Target Gram-positive bacterial strain (e.g., Staphylococcus aureus).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Multichannel pipette.
-
Incubator.
-
Plate reader (for measuring optical density).
Methodology:
-
Prepare Bacterial Inoculum: Culture the target bacteria overnight. Dilute the culture to achieve a standardized inoculum concentration, typically a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL), and then dilute further to the final testing concentration (approx. 5 x 10⁵ CFU/mL in the wells).[8][12]
-
Determine Individual MICs: Before the synergy test, determine the MIC for Lchα and Lchβ individually using a standard broth microdilution method. This is essential for calculating the FIC Index.
-
Set Up the Checkerboard Plate:
-
Prepare serial dilutions of Lchα along the x-axis (e.g., columns 1-10) of the 96-well plate.
-
Prepare serial dilutions of Lchβ along the y-axis (e.g., rows A-G).
-
The resulting grid contains various combinations of Lchα and Lchβ concentrations.[11]
-
Include control wells: Lchα alone (row H), Lchβ alone (column 11), and a growth control well with no peptides (e.g., H12).[10]
-
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13]
-
Read Results: Determine the MIC for each combination by identifying the lowest concentrations of the peptide combination that completely inhibits visible bacterial growth.
Data Presentation: FIC Index Calculation and Interpretation
The FIC Index is calculated for each well showing growth inhibition. The lowest FIC Index value from the entire plate is reported as the result for the peptide combination.
| FIC Index Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of individual effects.[10][14] |
| > 0.5 to 4.0 | Indifference / Additive | The combined effect is equal to or slightly greater than the sum of individual effects.[10][14] |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone.[10] |
Example Data Table:
| Peptide | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Value | FIC Index (ΣFIC) | Interpretation |
| Lchα | 16 | 2 | FICα = 2/16 = 0.125 | \multirow{2}{}{0.375 } | \multirow{2}{}{Synergy } |
| Lchβ | 8 | 2 | FICβ = 2/8 = 0.250 |
Visualizations
Experimental Workflow
Caption: Diagram 1: Workflow for Optimizing this compound Synergistic Ratio.
Mechanism of Action Pathway
Caption: Diagram 2: Proposed Mechanism of Synergistic Action.
Troubleshooting Guide
Q6: Why are my MIC/FIC values inconsistent between experiments?
A6: High inter-assay variability can stem from several sources:
-
Inoculum Preparation: The density of the starting bacterial culture must be consistent. Use a spectrophotometer or McFarland standards to standardize your inoculum for every experiment.[12]
-
Peptide Stability: Ensure peptides are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Pipetting Errors: Inaccurate serial dilutions are a common source of error in checkerboard assays.[11][15] Use calibrated pipettes and be meticulous with your technique. Automation can help improve reproducibility.[12]
Q7: I am not observing any synergy (FIC Index > 0.5). What could be wrong?
A7:
-
Incorrect Ratio Range: The concentrations tested might be outside the synergistic range. While a 1:1 molar ratio is a good starting point, you may need to test a wider range of ratios.[3]
-
Target Organism: this compound is primarily active against Gram-positive bacteria. It is not effective against Gram-negative bacteria like E. coli or P. aeruginosa.[3] Confirm the susceptibility of your strain.
-
Calculation Error: Double-check your FIC Index calculations. An error in determining the individual MICs will lead to an incorrect FIC Index.[10]
-
Peptide Quality: Verify the purity and activity of your Lchα and Lchβ peptide stocks. Run a simple MIC test on a known sensitive strain to confirm their individual activity.
Q8: What are "edge effects" and how can I avoid them?
A8: Edge effects refer to the phenomenon where wells on the perimeter of a 96-well plate evaporate more quickly than the inner wells, altering the concentration of peptides and nutrients.[15] This can lead to erroneous results. To mitigate this, fill the outer wells with sterile broth or phosphate-buffered saline (PBS) to create a humidity barrier and do not use them for experimental data points.[11][15]
Q9: My results show antagonism (FIC Index > 4.0). Is this possible?
A9: While uncommon for this compound, antagonism can occur. This indicates that the combination of the peptides is less effective than one of them used alone. Potential causes include:
-
Compound Precipitation: High concentrations of peptides might lead to precipitation, reducing their bio-availability. Check for any visible precipitate in the wells.[11]
-
Steric Hindrance: At certain ratios, one peptide might sterically hinder the other from reaching its binding site, although this is less likely given their known mechanism.
-
Experimental Artifact: Antagonism is often the result of significant experimental error. Carefully repeat the experiment, paying close attention to controls and dilution accuracy.
References
- 1. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of the novel two-peptide lantibiotic this compound by Bacillus licheniformis DSM 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ciencia.ucp.pt [ciencia.ucp.pt]
- 5. Specific Binding of the α-Component of the Lantibiotic this compound to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 10. emerypharma.com [emerypharma.com]
- 11. clyte.tech [clyte.tech]
- 12. scispace.com [scispace.com]
- 13. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Synthetic Lichenicidin Peptides
Welcome to the technical support center for synthetic Lichenicidin peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of these peptides, with a primary focus on solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound peptide won't dissolve in aqueous buffers. What should I do first?
A1: The first step is to assess the peptide's physicochemical properties. This compound, like many other peptides, can be hydrophobic and prone to aggregation. Its solubility is largely dictated by its amino acid composition. Start by trying small amounts of different solvents and pH conditions before dissolving the entire batch.[1] It is recommended to first test solubility with a small amount of the peptide.[2]
Q2: How does the amino acid sequence of this compound affect its solubility?
A2: The proportion of hydrophobic versus hydrophilic amino acids is a key determinant of solubility.[3] Peptides with a high percentage of hydrophobic residues (e.g., Leucine, Isoleucine, Valine) tend to have lower solubility in aqueous solutions.[1][3] Conversely, a higher number of charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) generally improves water solubility.[3]
Q3: What is the role of pH in dissolving my this compound peptide?
A3: The pH of the solvent can significantly impact a peptide's solubility by altering the net charge on the molecule.[1][3] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.[3] Adjusting the pH away from the pI increases the net charge, which can enhance solubility. For basic peptides (net positive charge), an acidic solvent (e.g., dilute acetic acid) can be effective.[4][5] For acidic peptides (net negative charge), a basic solvent (e.g., dilute ammonium (B1175870) bicarbonate) is recommended.[4][5]
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for highly hydrophobic peptides, using a small amount of an organic co-solvent is a common strategy.[1][4][6] Dimethyl sulfoxide (B87167) (DMSO) is frequently used, but dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are also options.[6] It is crucial to first dissolve the peptide completely in the organic solvent before slowly adding the aqueous buffer to the desired concentration.[6] Be mindful that organic solvents can interfere with some biological assays, so their final concentration should be kept to a minimum (typically ≤1% DMSO).[1][5]
Q5: My this compound peptide solution appears cloudy or has visible particles. What does this mean?
A5: A cloudy appearance or the presence of particulates indicates that the peptide is not fully dissolved and may be aggregated.[7] Sonication can help to break up these aggregates and improve dissolution.[1] If the solution remains cloudy after sonication, it suggests that a stronger solvent or a different solubilization approach is necessary. Always centrifuge your peptide solution before use to pellet any undissolved material.[1]
Q6: How should I store my synthetic this compound peptides to maintain their integrity?
A6: For long-term stability, synthetic peptides should be stored in their lyophilized form at -20°C or preferably -80°C in a desiccated environment.[8][9] Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[9][10] Peptides in solution are much less stable than when lyophilized.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with synthetic this compound peptides.
Problem: Lyophilized peptide is difficult to dissolve.
| Possible Cause | Recommended Solution | Quantitative Parameters (if applicable) |
| High Hydrophobicity | Dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF) first, then slowly add aqueous buffer.[1][4][6] | Start with 20-50 µL of organic solvent for 1-5 mg of peptide.[11] |
| Incorrect pH | Determine the peptide's net charge. For basic peptides, use a dilute acidic solution. For acidic peptides, use a dilute basic solution.[4][5] | Acidic solution: 10-25% acetic acid. Basic solution: 0.1 M ammonium bicarbonate.[5] |
| Peptide Aggregation | Use sonication to break up aggregates.[1] Consider adding chaotropic agents like 6 M Guanidine HCl or 8 M Urea for highly aggregated peptides.[5][12] | Sonication: 3 cycles of 10-15 seconds. |
| Insufficient Mixing | Vortex the solution thoroughly after each addition of solvent.[1] | Vortex for 30-60 seconds.[11] |
Problem: Peptide precipitates out of solution after initial dissolution.
| Possible Cause | Recommended Solution | Quantitative Parameters (if applicable) |
| Change in pH upon Dilution | Ensure the final buffer has a pH that is compatible with peptide solubility (i.e., not close to the pI).[3] | Maintain a pH at least 2 units away from the peptide's pI. |
| High Salt Concentration in Buffer | High salt concentrations can sometimes promote hydrophobic interactions and lead to aggregation.[13] Try diluting into a buffer with a lower salt concentration. | Test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl). |
| Localized High Peptide Concentration | Add the concentrated peptide solution dropwise to the aqueous buffer while gently stirring.[6] | - |
| Temperature Effects | Some peptides have lower solubility at colder temperatures. Try preparing the solution at room temperature. Gentle warming can sometimes aid solubility.[1] | Do not exceed 40°C.[6] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[8][10] Centrifuge the vial briefly to collect all the powder at the bottom.[8]
-
Initial Solvent Addition: Add a minimal volume (e.g., 30-50 µL) of 100% DMSO to the vial to dissolve the peptide.[5][11]
-
Dissolution: Vortex the solution vigorously for 30-60 seconds.[11] If necessary, sonicate for short bursts (10-15 seconds) in a water bath to aid dissolution.[2]
-
Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while gently vortexing or stirring.[5]
-
Final Observation: Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit has likely been exceeded.[5]
Protocol 2: pH-Based Solubilization
-
Peptide Charge Calculation: Determine the theoretical net charge of your this compound peptide sequence at neutral pH (pH 7).
-
Solvent Selection based on Charge:
-
Net Positive Charge (Basic Peptide): Attempt to dissolve in sterile distilled water first. If unsuccessful, add a small amount of 10-25% acetic acid.[5]
-
Net Negative Charge (Acidic Peptide): Attempt to dissolve in sterile distilled water or a neutral pH buffer (like PBS). If this fails, add a small amount of 0.1 M ammonium bicarbonate.[5]
-
-
Dissolution and Dilution: Vortex thoroughly after solvent addition. Once dissolved, you can further dilute with your desired experimental buffer.
Visualizations
Caption: A flowchart for troubleshooting peptide solubility.
Caption: A simplified diagram of this compound's mechanism.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 5. lifetein.com [lifetein.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. jpt.com [jpt.com]
- 8. lifetein.com [lifetein.com]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Contamination in Bacillus licheniformis Cultures for Lichenicidin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and eliminating contamination in Bacillus licheniformis cultures intended for Lichenicidin production.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of contamination in my Bacillus licheniformis culture?
A1: Visual inspection is the first line of defense. Signs of contamination include:
-
Unusual Colony Morphology: The appearance of colonies that differ from the typical irregular, white-to-cream colored, and rough "licheniform" colonies of B. licheniformis on agar (B569324) plates.[1][2][3][4]
-
Changes in Broth Culture: Unexpected turbidity, formation of clumps or pellicles, unusual pigmentation (e.g., green, black), or a foul odor in liquid cultures.
-
Microscopic Examination: The presence of microbial forms other than Gram-positive, rod-shaped bacteria, such as Gram-negative rods, cocci, or fungal hyphae and spores.
-
pH Shifts: A rapid and unexpected drop or rise in the pH of the culture medium can indicate the metabolic activity of contaminants.
Q2: What are the likely sources of contamination in my fermentation process?
A2: Contamination can be introduced at multiple stages of the fermentation process. Common sources include:
-
Inadequate Sterilization: Incomplete sterilization of the fermentation vessel, media, or ancillary equipment.
-
Contaminated Inoculum: The seed culture of B. licheniformis may be contaminated.
-
Airborne Contaminants: Introduction of airborne bacteria or fungal spores during inoculation or sampling.
-
Leaky Fittings and Seals: Compromised seals on ports, probes, or tubing can allow entry of contaminants.
-
Raw Materials: The components of the culture medium may not be sterile.
Q3: How can I prevent contamination before it occurs?
A3: Proactive contamination control is critical. Key preventative measures include:
-
Strict Aseptic Technique: Perform all manipulations in a laminar flow hood or biosafety cabinet.
-
Proper Sterilization: Autoclave all media and equipment at 121°C for at least 15-20 minutes.[5] Ensure steam can penetrate all parts of the equipment.
-
Inoculum Purity: Always start with a pure, well-characterized culture of B. licheniformis.
-
Regular Equipment Maintenance: Inspect and maintain all fermenter seals, O-rings, and connections to ensure they are intact and functioning correctly.
-
Filtered Air Supply: Use sterile filters for air inlet and outlet lines of the fermenter.
Troubleshooting Guides
Issue 1: I suspect bacterial contamination in my culture.
This guide will walk you through the steps to identify and address bacterial contamination.
Step 1: Preliminary Assessment
-
Question: What do I see in my culture?
-
Observation: The culture broth is cloudy with a foul smell, and on an agar plate, there are small, circular, glistening colonies alongside my B. licheniformis colonies.
-
Possible Cause: Contamination with a fast-growing bacterium, possibly a Gram-negative rod like Pseudomonas aeruginosa or another Bacillus species like Bacillus cereus.
-
Step 2: Microscopic Examination
-
Question: What do the cells look like under the microscope?
-
Action: Perform a Gram stain and a spore stain on a sample from your culture.
-
Interpretation:
-
Gram-positive rods of varying sizes, some with spores: You may have a mixed Bacillus species contamination (e.g., B. cereus).
-
Gram-negative rods: This indicates contamination with bacteria such as Pseudomonas or E. coli.
-
Cocci (spherical cells): Suggests contamination with Staphylococcus or Streptococcus species.
-
-
Step 3: Identification of the Contaminant
-
Question: How can I identify the specific bacterial contaminant?
-
Action:
-
Isolate the contaminant by streaking on a general-purpose medium like Nutrient Agar.
-
Perform biochemical tests to differentiate the contaminant from B. licheniformis.
-
-
Experimental Protocols
Protocol 1: Gram Staining
This differential staining technique distinguishes between Gram-positive and Gram-negative bacteria based on their cell wall composition.[6]
Materials:
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Crystal violet (primary stain)
-
Gram's iodine (mordant)
-
Decolorizer (e.g., 95% ethanol)
-
Safranin (counterstain)
-
Water
-
Microscope with oil immersion objective
Procedure:
-
Prepare a thin smear of your bacterial culture on a clean microscope slide and heat-fix it by passing it through a flame a few times.
-
Flood the smear with crystal violet and let it stand for 1 minute.
-
Gently rinse with water.
-
Flood the smear with Gram's iodine and let it stand for 1 minute.
-
Rinse with water.
-
Decolorize with 95% ethanol (B145695) for 5-10 seconds, or until the solvent runs clear.[7]
-
Immediately rinse with water.
-
Counterstain with safranin for 30-60 seconds.
-
Rinse with water and blot dry.
-
Observe under oil immersion. Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will be pink/red.
Protocol 2: Endospore Staining (Schaeffer-Fulton Method)
This stain is used to visualize endospores, which are common in Bacillus species.[8][9]
Materials:
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Malachite green (primary stain)
-
Safranin (counterstain)
-
Water
-
Beaker of boiling water
-
Staining rack
Procedure:
-
Prepare and heat-fix a smear of the culture.
-
Place the slide on a staining rack over a beaker of boiling water.
-
Cover the smear with a piece of blotting paper and saturate it with malachite green.
-
Steam for 5 minutes, keeping the paper moist with the stain.
-
Remove the blotting paper and allow the slide to cool.
-
Rinse thoroughly with water to decolorize the vegetative cells.
-
Counterstain with safranin for 30 seconds.
-
Rinse with water and blot dry.
-
Observe under oil immersion. Endospores will be green, and vegetative cells will be red/pink.[8]
Protocol 3: Biochemical Characterization of Common Contaminants
Biochemical tests are crucial for differentiating between B. licheniformis and common contaminants. Below is a summary of expected results for key tests.
| Biochemical Test | Bacillus licheniformis | Bacillus cereus | Pseudomonas aeruginosa |
| Gram Stain | Gram-positive rod | Gram-positive rod | Gram-negative rod |
| Spore Formation | Positive | Positive | Negative |
| Motility | Motile | Motile | Motile |
| Catalase | Positive | Positive | Positive |
| Oxidase | Variable | Negative | Positive |
| Citrate Utilization | Positive[10] | Positive[11][12] | Positive |
| Voges-Proskauer | Positive[10] | Positive[11][13][14] | Negative |
| Nitrate Reduction | Positive | Variable[11] | Positive |
| Starch Hydrolysis | Positive | Positive[13][15] | Negative |
| Lecithinase | Negative | Positive[14][15] | Variable |
| Growth at 42°C | Positive | Variable | Positive |
This table provides a general overview. Results may vary between strains.
Protocol 4: PCR-Based Identification of Bacillus licheniformis
For definitive identification, a PCR assay targeting a species-specific gene like gyrB is recommended.[16][17][18]
Materials:
-
DNA extraction kit
-
PCR thermal cycler
-
gyrB specific primers for B. licheniformis:
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Extract genomic DNA from a pure culture of the suspected B. licheniformis or contaminant.
-
Set up a PCR reaction with the following components: DNA template, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.
-
Use the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 10 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis. A product of the expected size (approximately 303 bp) indicates the presence of B. licheniformis.[17]
Protocol 5: Fungal Contamination Removal
If fungal contamination is suspected (e.g., fuzzy colonies, filamentous growth), the following protocol can be attempted, though discarding the culture is often the safest option.
Materials:
-
Amphotericin B solution (e.g., 250 µg/mL stock)
-
Sterile culture medium
Procedure:
-
Determine the toxicity of Amphotericin B to your B. licheniformis strain by testing a range of concentrations (e.g., 0.25 to 2.5 µg/mL).
-
Select a concentration that is effective against the fungus but minimally toxic to your production strain. A common starting point is 2.5 µg/mL.[19]
-
Add the selected concentration of Amphotericin B to your culture medium.
-
Incubate under normal conditions and monitor for the reduction of fungal growth and the health of your B. licheniformis culture.
-
It is recommended to passage the culture several times in the presence of the antifungal agent and then attempt to grow it in an antibiotic-free medium to ensure the contamination is eliminated.
Data Presentation
Table 1: Optimal Growth Conditions for Bacillus licheniformis vs. Common Contaminants
| Parameter | Bacillus licheniformis | Bacillus cereus | Pseudomonas aeruginosa | Aspergillus niger | Candida albicans |
| Optimal Temperature | 37-50°C[3] | 28-35°C | 37°C | 35-37°C | 37°C |
| Optimal pH | 7.0-9.0 | 6.0-7.5 | 6.6-7.0 | 4.0-6.0 | 4.0-6.0 |
| Oxygen Requirement | Facultative anaerobe | Facultative anaerobe | Aerobe | Aerobe | Facultative anaerobe |
Table 2: Recommended Antimicrobial Concentrations for Decontamination
| Contaminant Type | Antimicrobial Agent | Recommended Concentration Range | Notes |
| Fungi (e.g., Aspergillus, Candida) | Amphotericin B | 0.25 - 2.5 µg/mL | Test for toxicity to B. licheniformis strain first. Use for a limited duration. |
| Gram-negative Bacteria (e.g., Pseudomonas) | Polymyxin B | 50 - 100 µg/mL | B. licheniformis is generally resistant. |
| Other Bacteria | Kanamycin | 50 µg/mL | B. licheniformis shows some resistance, but susceptibility can be strain-dependent. |
| Other Bacteria | Streptomycin | 100 µg/mL | B. licheniformis often exhibits intrinsic resistance. |
Visualizations
Caption: Troubleshooting workflow for identifying and addressing contamination.
Caption: Simplified this compound biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bacillus licheniformis - Wikipedia [en.wikipedia.org]
- 4. Colony Morphology [asm.org]
- 5. CN111394280A - Culture medium suitable for growth of bacillus licheniformis and application thereof - Google Patents [patents.google.com]
- 6. asm.org [asm.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. asm.org [asm.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. VetBact [vetbact.org]
- 11. microbenotes.com [microbenotes.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. microbenotes.com [microbenotes.com]
- 14. fda.gov [fda.gov]
- 15. 6+ Key Bacillus Cereus Biochemical Tests: A Guide [jitsi.cmu.edu.jm]
- 16. Development of a novel PCR assay based on the gyrase B gene for species identification of Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of A PCR Method for Rapid Detection of Bacillus licheniformis Based on <i>gyrB</i> Gene [hndk.hainanu.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Protocols for Cell-Associated Lichenicidin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for cell-associated Lichenicidin (B1576189).
Frequently Asked Questions (FAQs)
Q1: Why am I not detecting any antimicrobial activity in my cell-free supernatant?
A1: this compound is primarily a cell-associated lantibiotic. This means it remains bound to the producer cell surface and is not typically secreted into the culture medium. Therefore, it is expected that the cell-free supernatant will exhibit little to no antimicrobial activity.[1] The active peptides are extracted directly from the cell pellet.
Q2: My this compound extract shows lower than expected yield. What are the potential causes and solutions?
A2: Low yields of this compound can stem from several factors:
-
Inefficient Cell Lysis: The extraction solvent may not be effectively disrupting the cell wall to release the peptides.
-
Suboptimal pH: The pH of the extraction solvent is crucial for releasing the bacteriocin (B1578144) from the cell surface.[2]
-
Proteolytic Degradation: Endogenous proteases released during cell lysis can degrade the this compound peptides.[3][4]
-
Inadequate Solvent-to-Cell Ratio: An insufficient volume of extraction solvent may not be adequate to extract the peptides from the entire cell mass.
Troubleshooting Steps:
-
Optimize pH: Adjust the pH of your extraction solvent. A low pH (around 2.0) is often effective for releasing bacteriocins from cell surfaces.[1][2] This can be achieved by adding trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to the solvent.[1]
-
Enhance Cell Disruption: While solvent extraction is common, consider incorporating a mechanical disruption step like sonication or bead beating on ice to improve cell lysis.[5][6]
-
Incorporate Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent the degradation of this compound.[7][8]
-
Adjust Solvent Volume: Ensure an adequate ratio of extraction solvent to cell pellet. A common starting point is resuspending the cell pellet from a 1-liter culture in 250-300 ml of solvent.[1]
Q3: Can I use a different solvent system for extraction?
A3: While 70% isopropanol (B130326) with 0.1% TFA is a commonly reported and effective solvent system, other organic solvents can be used.[1] The principle relies on the differential solubility of the bacteriocin.[9] If you choose to experiment with other solvents, such as acetone (B3395972) or n-butanol, it is crucial to validate their efficiency and ensure they do not inactivate the this compound peptides.[10]
Q4: How can I confirm the presence of both this compound peptides (Bliα and Bliβ) in my extract?
A4: The presence of the two peptides, Bliα and Bliβ, which act synergistically, can be confirmed using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.[1][3] The expected masses for the protonated forms of the mature peptides are approximately 3251.5 Da for Bliα and 3020.4 Da for Bliβ.[1][4] Subsequent purification by High-Performance Liquid Chromatography (HPLC) can separate the two peptides, and their individual fractions can be analyzed by mass spectrometry to confirm their identities.[3][10]
Q5: My purified this compound fractions are inactive. What could be the reason?
A5: this compound requires the synergistic action of both peptides, Bliα and Bliβ, for its full antimicrobial activity.[11] If your HPLC purification has successfully separated the two peptides, the individual fractions will likely show reduced or no activity. To confirm this, you can perform a synergy assay by combining the fractions containing Bliα and Bliβ and testing the mixture for antimicrobial activity.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low antimicrobial activity in the crude extract. | 1. This compound is not being released from the cells. 2. Degradation of the peptides by proteases. 3. Inappropriate pH of the extraction buffer. | 1. Optimize the extraction solvent by adjusting the pH to acidic conditions (e.g., pH 2 with HCl or 0.1% TFA).[1] 2. Add protease inhibitors to the extraction buffer.[7] 3. Ensure thorough mixing and sufficient incubation time during extraction (e.g., 3 hours at room temperature with stirring).[1] |
| Inconsistent yields between extraction batches. | 1. Variation in cell culture growth phase at the time of harvesting. 2. Inconsistent cell pellet washing. 3. Variability in the extraction procedure. | 1. Standardize the cell culture conditions and harvest at a consistent growth phase (e.g., overnight culture, approximately 16-18 hours).[1] 2. Wash the cell pellet consistently to remove residual media components. 3. Follow a standardized and well-documented extraction protocol. |
| Presence of many contaminating proteins in the extract. | 1. Non-specific protein extraction due to harsh lysis conditions. 2. Inefficient initial separation of cell debris. | 1. Use a milder extraction method or optimize the solvent concentration. 2. Ensure complete pelleting of cell debris by centrifugation at an appropriate speed and duration (e.g., ~7,500 x g for 20 minutes).[1] 3. Consider a preliminary purification step like ammonium (B1175870) sulfate (B86663) precipitation.[12] |
| Loss of activity after purification. | 1. Separation of the two synergistic peptides (Bliα and Bliβ). 2. Denaturation of the peptides during purification. | 1. Perform a synergy assay by combining HPLC fractions containing the individual peptides.[3] 2. Avoid harsh conditions (e.g., extreme pH or high temperatures) during purification. This compound is stable over a broad pH range (pH 1-10) and at high temperatures.[1] |
Quantitative Data Summary
Table 1: Reported Yields of Purified this compound Peptides
| Peptide | Expression System | Yield | Reference |
| Bliα | Heterologous expression in E. coli | 1 mg/L | [11] |
| Bliβ | Heterologous expression in E. coli | 0.4 mg/L | [11] |
Table 2: Minimal Inhibitory Concentration (MIC) of this compound
| Target Strain | MIC (µg/ml) | Reference |
| Methicillin-sensitive S. aureus (MSSA) | 16-32 | [11] |
| Methicillin-resistant S. aureus (MRSA) | 64-128 | [11] |
Experimental Protocols
Protocol 1: Extraction of Cell-Associated this compound
This protocol is adapted from methodologies described for the extraction of this compound from Bacillus licheniformis.[1]
Materials:
-
Overnight culture of this compound-producing Bacillus licheniformis.
-
Extraction Solvent: 70% isopropanol, 0.1% Trifluoroacetic acid (TFA).
-
Centrifuge and sterile centrifuge bottles.
-
Magnetic stirrer and stir bar.
-
Rotary evaporator.
-
Freeze-dryer.
-
2.5 mM Sodium Phosphate (B84403) Buffer.
Procedure:
-
Inoculate a suitable broth (e.g., Tryptone-Yeast Extract-Glucose or LB broth) with the producer strain and incubate overnight (approximately 16-18 hours) at 37°C with shaking.[1]
-
Harvest the cells by centrifugation at ~7,500 x g for 20 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellets in the extraction solvent (e.g., 300 ml for a pellet from a 1L culture).[1]
-
Stir the cell suspension at room temperature for approximately 3 hours.[1]
-
Remove the cell debris by centrifugation at ~7,500 x g for 20 minutes.
-
Retain the supernatant containing the this compound extract.
-
Reduce the volume of the supernatant using a rotary evaporator.
-
Freeze-dry the concentrated extract.
-
Resuspend the freeze-dried powder in a minimal volume of a suitable buffer, such as 2.5 mM sodium phosphate buffer, for further analysis.[1]
Protocol 2: Assessment of Antimicrobial Activity (Agar Well Diffusion Assay)
Materials:
-
This compound extract.
-
Indicator strain (e.g., Lactococcus lactis HP).
-
Appropriate agar (B569324) plates and soft agar.
-
Sterile well borer or pipette tips.
Procedure:
-
Prepare an overlay of soft agar (0.75% agar) seeded with the indicator strain on a suitable agar plate.
-
Create wells in the agar using a sterile borer.
-
Add a known volume (e.g., 50 µl) of the this compound extract or purified fractions to each well.[1]
-
Incubate the plates overnight at the optimal temperature for the indicator strain.
-
Measure the diameter of the inhibition zones around the wells.
Visualizations
Caption: Workflow for the extraction and purification of cell-associated this compound.
Caption: A logical troubleshooting guide for low or no this compound activity.
References
- 1. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
- 4. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
- 5. mpbio.com [mpbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 8. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up Lichenicidin Fermentation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in scaling up the fermentation of Lichenicidin (B1576189).
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation scale-up, presented in a question-and-answer format.
Issue 1: Low or No this compound Production Despite Good Cell Growth
-
Question: My Bacillus licheniformis culture shows good biomass production, but the yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: This is a common challenge in secondary metabolite production where primary metabolism (cell growth) is robust, but secondary metabolism (this compound synthesis) is lagging. Here’s a systematic approach to troubleshoot this issue:
-
Verify Fermentation Parameters: Ensure that the pH, temperature, dissolved oxygen (DO), and agitation rates are within the optimal range for this compound production by your specific B. licheniformis strain. While these parameters might be suitable for growth, they may not be optimal for secondary metabolite synthesis.
-
Analyze Medium Composition: The composition of the fermentation medium is critical. High concentrations of rapidly metabolized carbon sources can lead to catabolite repression, inhibiting the expression of the this compound biosynthetic gene cluster.
-
Assess Strain Integrity: The producing strain may have lost its productivity due to genetic drift after multiple subcultures. It is advisable to go back to a fresh culture from a frozen stock.
-
Validate Quantification Method: Inaccurate quantification of this compound can be misleading. Ensure that your analytical methods, such as HPLC or bioassays, are properly validated.
Troubleshooting Workflow for Low this compound Yield
A step-by-step workflow for troubleshooting low this compound yield. -
Issue 2: Inconsistent Batch-to-Batch Fermentation Results
-
Question: We are observing significant variability in this compound yield from one fermentation batch to another, despite using the same protocol. What could be the cause?
-
Answer: Batch-to-batch inconsistency is a major hurdle in scaling up fermentation processes. The following factors are common culprits:
-
Inoculum Quality: The age, size, and physiological state of the inoculum can have a profound impact on the fermentation kinetics and final product yield. Standardize your inoculum preparation protocol.
-
Raw Material Variability: Minor variations in the composition of complex media components (e.g., yeast extract, peptone) can lead to inconsistent results.
-
Process Parameter Control: At larger scales, maintaining homogeneity of temperature, pH, and dissolved oxygen throughout the bioreactor becomes more challenging.[1]
-
Contamination: Low levels of microbial contamination can compete for nutrients and produce inhibitory substances, affecting the growth of B. licheniformis and this compound production.
-
Frequently Asked Questions (FAQs)
1. What is the optimal medium composition for this compound fermentation?
Several media have been reported for the production of this compound by Bacillus licheniformis. Commonly used media include:
-
Tryptone-Yeast Extract-Glucose Medium: This medium has been used for the purification of this compound.[2]
-
2x BPM (Bacillus Production Medium): This synthetic medium has also been used for this compound production.[3]
-
Lysogeny Broth (LB): A common medium for the initial cultivation of B. licheniformis.[3][4]
The optimal medium composition can be strain-specific and should be determined experimentally.
2. What are the key fermentation parameters to optimize for this compound production?
The following parameters are critical for optimizing this compound fermentation:
-
pH: The optimal pH for bacteriocin (B1578144) production by Bacillus species is often in the neutral to slightly alkaline range.
-
Temperature: B. licheniformis is a thermotolerant bacterium, with growth reported at temperatures up to 50°C. However, the optimal temperature for this compound production may differ from the optimal growth temperature.[5]
-
Agitation and Aeration: These parameters are crucial for maintaining sufficient dissolved oxygen levels and ensuring proper mixing of nutrients. Higher agitation and aeration rates generally lead to increased biomass.[6]
3. How is this compound purified and quantified?
This compound is a cell-associated lantibiotic.[2] A common purification strategy involves:
-
Harvesting the B. licheniformis cells by centrifugation.
-
Extracting the cell pellet with 70% isopropanol (B130326) adjusted to an acidic pH.[2]
-
Further purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantification can be performed using:
-
Agar Well Diffusion Assay: This bioassay measures the zone of inhibition against a sensitive indicator strain, such as Micrococcus luteus.[3]
-
HPLC: A more precise method for quantifying the individual peptides of this compound.
-
MALDI-TOF Mass Spectrometry: Used for the identification and mass determination of the this compound peptides.[3]
4. What is the mechanism of action of this compound?
This compound is a two-peptide lantibiotic, consisting of Bliα and Bliβ peptides, that act synergistically.[7] It is believed to inhibit cell wall biosynthesis and cause pore formation in the cytoplasmic membrane of susceptible Gram-positive bacteria.[8]
Data Presentation
Systematic optimization of fermentation parameters is crucial for maximizing this compound yield. Below are template tables that should be populated with experimental data to identify optimal conditions.
Table 1: Effect of pH on this compound Production
| pH | Biomass (OD600) | This compound Yield (µg/mL) |
| 6.0 | e.g., 5.2 | e.g., 50 |
| 6.5 | e.g., 5.8 | e.g., 75 |
| 7.0 | e.g., 6.5 | e.g., 120 |
| 7.5 | e.g., 6.3 | e.g., 100 |
| 8.0 | e.g., 6.0 | e.g., 80 |
Table 2: Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (OD600) | This compound Yield (µg/mL) |
| 30 | e.g., 4.5 | e.g., 60 |
| 37 | e.g., 6.5 | e.g., 120 |
| 42 | e.g., 6.8 | e.g., 110 |
| 50 | e.g., 5.5 | e.g., 70 |
Experimental Protocols
Protocol 1: Optimization of Fermentation Parameters using Response Surface Methodology (RSM)
RSM is a statistical method for optimizing complex processes. It allows for the evaluation of multiple parameters and their interactions.
-
Screening of Significant Factors: Use a Plackett-Burman design to identify the most influential factors (e.g., pH, temperature, glucose concentration, yeast extract concentration) on this compound production.
-
Central Composite Design (CCD): Use a CCD to study the interactions between the significant factors and determine their optimal levels.
-
Data Analysis: Analyze the experimental data using statistical software to fit a polynomial equation and generate response surface plots.
-
Model Validation: Perform experiments under the predicted optimal conditions to validate the model.
Protocol 2: Quantification of this compound by RP-HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Resuspend the cell pellet in 70% isopropanol with 0.1% trifluoroacetic acid (TFA).[2]
-
Stir for several hours at room temperature.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% TFA.
-
Detection: UV detector at 214 nm.
-
-
Quantification:
-
Generate a standard curve using purified this compound peptides of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
-
Visualizations
This compound Biosynthesis Pathway
References
- 1. Advancing Bacillus licheniformis as a Superior Expression Platform through Promoter Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacillus licheniformis BT5.9 Isolated from Changar Hot Spring, Malang, Indonesia, as a Potential Producer of Thermostable α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Production of the novel two-peptide lantibiotic this compound by Bacillus licheniformis DSM 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Lichenicidin and Nisin Activity: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the antimicrobial activities of two prominent lantibiotics, Lichenicidin (B1576189) and Nisin. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and mechanisms of these potent antimicrobial peptides. This document summarizes key quantitative data, outlines experimental protocols for activity assessment, and visualizes their mechanisms of action.
Executive Summary
Nisin, a well-characterized lantibiotic produced by Lactococcus lactis, has a long history of use as a food preservative and is known for its broad-spectrum activity against Gram-positive bacteria.[1] It operates through a dual mechanism involving the inhibition of cell wall synthesis and pore formation in the bacterial membrane.[2][3][4][5][6] this compound, a two-component lantibiotic produced by Bacillus licheniformis, demonstrates synergistic antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9][10] Its mechanism also targets the cell wall precursor Lipid II but requires the cooperative action of its two constituent peptides, Lchα and Lchβ.[7][8][11][12] This guide presents a side-by-side comparison of their antimicrobial efficacy, mechanisms, and the experimental methods used for their evaluation.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial activities of this compound and Nisin are summarized below based on their Minimum Inhibitory Concentrations (MIC) against various Gram-positive bacteria. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 (MSSA) | 16-32 | [9] |
| Staphylococcus aureus (MRSA) | 64-128 | [9] |
| Bacillus subtilis L1 | 0.19-0.75 (as Lchα + Lchβ) | [7][12] |
| Bacillus megaterium VKM41 | 0.19-0.75 (as Lchα + Lchβ) | [7][12] |
| Micrococcus luteus B1314 | 0.19-0.75 (as Lchα + Lchβ) | [7][12] |
Table 2: Minimum Inhibitory Concentration (MIC) of Nisin against Gram-Positive Bacteria
| Bacterial Strain | Variant | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 (MSSA) | Nisin H | ~1.3 | [13] |
| Staphylococcus aureus (MRSA/VISA) ATCC 700699 | Nisin H | ~2.6 | [13] |
| Enterococcus faecalis ATCC 29212 | Nisin H | ~5.2 | [13] |
| Enterococcus faecium ATCC 35667 | Nisin A | ~5.2 | [13] |
| Enterococcus faecium ATCC 700221 (VRE) | Nisin A | ~2.6 | [13] |
| Listeria monocytogenes LO28 | Nisin A | 6.28 | [14] |
| Bacillus subtilis 168 | Nisin A | ~2.6 | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Nisin activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 4-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing saline.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial peptide (this compound or Nisin) in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed.
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation of Cultures:
-
Grow the test bacterium in an appropriate broth medium to the exponential growth phase.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth containing the antimicrobial agent at the desired concentration (e.g., 1x, 2x, or 4x MIC).
-
-
Sampling and Plating:
-
At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from the test and control (no antimicrobial) cultures.
-
Perform serial dilutions of the aliquots in a neutralizing buffer to inactivate the antimicrobial agent.
-
Plate the dilutions onto appropriate agar (B569324) plates and incubate at 37°C for 24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.[15]
-
Mandatory Visualization
The following diagrams illustrate the mechanisms of action and experimental workflows for this compound and Nisin.
Caption: Nisin's dual mechanism of action.
Caption: Synergistic mechanism of this compound.
Caption: Workflow for MIC determination.
Conclusion
Both this compound and Nisin are potent antimicrobial peptides with significant potential in combating Gram-positive bacterial infections. Nisin's single-peptide nature and established safety profile make it a versatile agent, particularly in food preservation. This compound's synergistic two-component system offers high potency, including against challenging resistant pathogens like MRSA, highlighting its therapeutic potential. The choice between these lantibiotics for a specific application will depend on factors such as the target pathogen, the required potency, and the formulation environment. Further research into the optimization and delivery of these peptides will continue to expand their utility in both clinical and industrial settings.
References
- 1. ijcrr.com [ijcrr.com]
- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nisin: Application, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 6. After a century of nisin research - where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isolation, structure elucidation, and synergistic antibacterial activity of a novel two-component lantibiotic this compound from Bacillus licheniformis VK21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Biosynthesis in Escherichia coli: licFGEHI Immunity Genes Are Not Essential for Lantibiotic Production or Self-Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Binding of the α-Component of the Lantibiotic this compound to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights in the Antimicrobial Potential of the Natural Nisin Variant Nisin H - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioengineered Nisin A Derivatives with Enhanced Activity against Both Gram Positive and Gram Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
A Comparative Analysis of Lichenicidin and Other Two-Component Lantibiotics
For Researchers, Scientists, and Drug Development Professionals
Lantibiotics, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides, represent a promising avenue for the development of novel therapeutics against multidrug-resistant bacteria. Among these, the two-component systems, which require the synergistic action of two distinct peptides for full bactericidal activity, are of particular interest. This guide provides a detailed comparison of lichenicidin (B1576189) with other notable two-component lantibiotics, focusing on their antimicrobial performance, mechanism of action, and biosynthetic pathways.
Antimicrobial Performance: A Quantitative Comparison
The efficacy of antimicrobial agents is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Below is a comparative summary of the MIC values for this compound, lacticin 3147, and qualitative data for haloduracin (B1576486) against a panel of clinically relevant Gram-positive bacteria.
| Lantibiotic | Test Organism | MIC (µg/mL) | Citation(s) |
| This compound | Staphylococcus aureus (MSSA) | 16-32 | [1][2] |
| Staphylococcus aureus (MRSA) | 64-128 | [1][2] | |
| Lacticin 3147 | Staphylococcus aureus (MRSA) | 1.9-15.4 | [3] |
| Vancomycin-Resistant Enterococci (VRE) | 1.9-7.7 | [4] | |
| Listeria monocytogenes | Effective inhibition | [5][6][7] | |
| Haloduracin | Staphylococcus aureus | Active, synergistic with chloramphenicol (B1208) | [5] |
| Enterococcus faecium | Active, synergistic with chloramphenicol | [5] | |
| Enterococcus faecalis | Active, synergistic with chloramphenicol | [5] | |
| Gram-positive bacteria | Broad-spectrum activity | [1][6][7] |
Cytotoxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity to human cells. Lantibiotics are generally considered to have low cytotoxicity.
| Lantibiotic | Assay | Result | Citation(s) |
| This compound | Hemolysis Assay (Human Red Blood Cells) | Not cytotoxic | [1][2] |
| Cytotoxicity Assay (Human Fibroblasts) | Not cytotoxic | [1][2] |
Mechanism of Action: A Synergistic Approach to Bacterial Killing
Two-component lantibiotics employ a sophisticated "dock-and-dance" mechanism to exert their bactericidal effects. This process primarily targets Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.
The α-peptide of the lantibiotic pair initiates the attack by binding to Lipid II on the bacterial membrane. This binding event serves as a docking station for the β-peptide. The subsequent interaction between the α-peptide-Lipid II complex and the β-peptide triggers a conformational change, leading to the formation of pores in the cell membrane. This disruption of the membrane integrity results in the leakage of essential cellular components and ultimately, cell death. Furthermore, the sequestration of Lipid II by the lantibiotic complex also inhibits the peptidoglycan synthesis, delivering a two-pronged assault on the bacterium.
Biosynthesis of Two-Component Lantibiotics
The production of two-component lantibiotics is a multi-step process encoded by a dedicated gene cluster. This process involves the ribosomal synthesis of precursor peptides, followed by extensive post-translational modifications.
The biosynthetic pathway begins with the expression of two precursor peptides, each consisting of a leader peptide and a core peptide region. These precursor peptides are then acted upon by dedicated modification enzymes (LanM enzymes). These enzymes catalyze the dehydration of serine and threonine residues within the core peptide to dehydroalanine (B155165) and dehydrobutyrine, respectively. Subsequently, intramolecular cyclization occurs through the addition of cysteine thiol groups to these unsaturated amino acids, forming the characteristic lanthionine (B1674491) and methyllanthionine rings. Finally, a protease cleaves off the leader peptides, and a transporter protein exports the mature, active α and β peptides out of the cell.
Experimental Protocols
For researchers aiming to conduct comparative studies on lantibiotics, standardized experimental protocols are crucial for obtaining reproducible and reliable data.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Lantibiotic stock solutions
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a two-fold serial dilution of each lantibiotic in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria with no lantibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the lantibiotic at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Hemolysis Assay
This assay is used to assess the lytic activity of a peptide against red blood cells, providing an indication of its potential cytotoxicity.
Materials:
-
Freshly collected red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS)
-
Lantibiotic stock solutions
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Prepare Red Blood Cells: Wash the red blood cells three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Serial Dilutions: Prepare serial dilutions of the lantibiotic in PBS in a 96-well plate.
-
Incubation: Add the red blood cell suspension to each well. The final volume should be a 1:1 ratio of peptide solution to cell suspension.
-
Controls: Include a negative control (red blood cells in PBS only) and a positive control (red blood cells with 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate Percentage Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the comprehensive comparison of different lantibiotics. The following diagram outlines a typical experimental pipeline.
References
- 1. pnas.org [pnas.org]
- 2. Study on antibacterial effect of halicin (SU3327) against Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Synergistic effect of haloduracin and chloramphenicol against clinically important Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of a novel two-peptide lantibiotic, haloduracin, produced by the alkaliphile Bacillus halodurans C-125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of Lichenicidin's activity against vancomycin-resistant enterococci (VRE).
A Comparative Analysis for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), poses a significant threat to public health. Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have emerged as a promising avenue for novel antimicrobial development. Among them, lichenicidin (B1576189), a two-peptide lantibiotic produced by Bacillus licheniformis, has demonstrated potent activity against a range of Gram-positive pathogens, including VRE. This guide provides a comparative analysis of this compound's activity, supported by available experimental data, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent against VRE.
Performance Comparison: this compound vs. Standard-of-Care Antibiotics
While direct comparative studies of this compound against standard-of-care antibiotics for VRE infections are limited in the publicly available literature, this section summarizes the available minimum inhibitory concentration (MIC) data for this compound against other relevant bacteria and for established anti-VRE agents. This allows for an indirect assessment of its potential potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus (MSSA) | - | - | 16-32 | [1] |
| This compound | Staphylococcus aureus (MRSA) | - | - | 64-128 | [1] |
| Linezolid | Vancomycin-Resistant Enterococcus (VRE) | 2 | 2 | 2-4 | [2][3] |
| Daptomycin | Vancomycin-Resistant Enterococcus faecium | 2 | 4 | ≤1 - >256 | |
| Vancomycin (B549263) | Vancomycin-Resistant Enterococcus (VRE) | 512 | 512 | 64 ->1024 | [3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for this compound against VRE is not currently available in the reviewed literature.
Mechanism of Action: A Dual-Pronged Attack
This compound's bactericidal activity stems from a synergistic two-peptide system that targets the bacterial cell envelope. The two components, Licα and Licβ, work in concert to disrupt the integrity of the cell membrane and inhibit cell wall synthesis. This dual mechanism is believed to contribute to its potent antimicrobial effect. The primary target is Lipid II, an essential precursor in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to Lipid II, this compound sequesters it, preventing its incorporation into the growing peptidoglycan layer and ultimately leading to cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for key experiments used to evaluate the efficacy of antimicrobial agents like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
References
Lichenicidin vs. Conventional Antibiotics: A Comparative Efficacy Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of the lantibiotic lichenicidin (B1576189) against conventional antibiotics. This analysis is supported by available in vitro data, detailed experimental protocols, and visualizations of its mechanism of action.
Executive Summary
This compound, a two-component lantibiotic produced by Bacillus licheniformis, demonstrates potent antimicrobial activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, which involves the inhibition of cell wall synthesis and potential pore formation, presents a promising alternative to conventional antibiotics facing growing resistance. However, a comprehensive evaluation of its efficacy is currently limited by the lack of publicly available in vivo data from animal models. This guide synthesizes the existing in vitro data, provides detailed experimental methodologies for its assessment, and visually represents its mode of action to aid in further research and development.
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and conventional antibiotics against various Gram-positive pathogens.
Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of MIC values should be approached with caution as experimental conditions and bacterial strains may vary between studies.
Table 1: this compound MIC against Staphylococcus aureus
| Bacterial Strain | This compound MIC (µg/mL) |
| Methicillin-Sensitive S. aureus (MSSA) | 16-32[1] |
| Methicillin-Resistant S. aureus (MRSA) | 64-128[1] |
Table 2: Conventional Antibiotics MIC against Staphylococcus aureus
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Vancomycin | S. aureus ATCC 29213 | 1.0 |
| Methicillin | S. aureus ATCC 29213 | >512 |
| Penicillin | S. aureus ATCC 29213 | 0.125 |
Table 3: Conventional Antibiotics MIC against Listeria monocytogenes
| Antibiotic | MIC (µg/mL) |
| N-Formimidoyl thienamycin | <0.25 |
Table 4: Conventional Antibiotics MIC against Enterococcus faecalis
| Antibiotic | MIC (µg/mL) |
| Ampicillin | 0.75-1 |
| Vancomycin | >256 |
| Doxycycline | High resistance rates observed |
| Erythromycin | High resistance rates observed |
Mechanism of Action
This compound exerts its antimicrobial effect through a dual-action mechanism that targets the bacterial cell envelope. The two peptide components, Lchα and Lchβ, act synergistically.
-
Inhibition of Cell Wall Synthesis: The Lchα peptide specifically binds to Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. This binding sequesters Lipid II, thereby halting the construction of the cell wall.
-
Pore Formation: Following the binding of Lchα to Lipid II, the Lchβ peptide is recruited to the complex. This interaction is believed to induce a conformational change that leads to the formation of pores in the bacterial cell membrane. This disrupts the membrane potential and integrity, leading to cell death.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and conventional antibiotics
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in the microtiter plate wells using MHB.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Caption: Workflow for MIC determination using broth microdilution.
Agar (B569324) Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Solutions of this compound and conventional antibiotics
-
Incubator
Procedure:
-
Plate Inoculation: The surface of an MHA plate is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.
-
Well Creation: A sterile cork borer or pipette tip is used to create wells of a defined diameter in the agar.
-
Application of Antimicrobial Agent: A specific volume of the antimicrobial solution is added to each well. A control well with the solvent used to dissolve the antimicrobial agent is also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.
In Vivo Efficacy
A thorough search of publicly available scientific literature did not yield any studies detailing the in vivo efficacy of this compound in animal models of bacterial infection. This represents a significant knowledge gap and a critical area for future research to ascertain the therapeutic potential of this compound.
Conclusion
This compound demonstrates promising in vitro activity against clinically relevant Gram-positive pathogens, including MRSA. Its dual mechanism of action, targeting both cell wall synthesis and membrane integrity, makes it an attractive candidate for further development, particularly in the context of rising antibiotic resistance. However, the current lack of in vivo data prevents a complete assessment of its therapeutic potential compared to conventional antibiotics. Further research, including animal efficacy studies and toxicology assessments, is imperative to determine the clinical viability of this compound as a novel antimicrobial agent.
References
Unlocking Potent Antimicrobial Action: A Guide to the Synergistic Effects of Lichenicidin
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Lichenicidin's Synergistic Activity
This compound (B1576189), a two-component lantibiotic produced by Bacillus licheniformis, represents a promising frontier in the development of new antimicrobial agents. Its potency is not derived from a single molecule, but from the powerful synergistic interaction of its two constituent peptides, this compound α (Lchα) and this compound β (Lchβ). This guide provides a comparative analysis of the antimicrobial efficacy of the individual this compound peptides versus their combined, synergistic form, supported by experimental data. While research has extensively detailed this intrinsic synergy, data on this compound's synergistic effects with other classes of conventional antibiotics is not yet available. The focus of this guide is therefore on the well-documented, potent synergy between its own components.
Data Presentation: Individual vs. Synergistic Efficacy
The antimicrobial activity of Lchα and Lchβ, both individually and in an equimolar (1:1) mixture, has been quantitatively assessed against a range of Gram-positive bacteria. The data clearly demonstrates that the combined peptides exhibit a dramatically enhanced inhibitory and bactericidal effect, with activity shifting from the micromolar range for individual peptides to the nanomolar range for the synergistic pair[1].
The table below summarizes the half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC) values for the individual peptides and their combination against various bacterial strains.
| Target Microorganism | Antimicrobial Agent | IC50 (µM) | MIC (µM) | MBC (µM) |
| Bacillus megaterium | Lchα | 1.8 | 7.2 | 10.8 |
| Lchβ | 2.0 | 12.0 | >12.0 | |
| Lchα + Lchβ (1:1) | 0.12 | 0.48 | 0.96 | |
| Bacillus subtilis | Lchα | 9.0 | 15.0 | >36.0 |
| Lchβ | 30.0 | >50.0 | Not Determined | |
| Lchα + Lchβ (1:1) | 0.64 | 0.96 | 3.84 | |
| Micrococcus luteus | Lchα | 1.2 | >4.8 | Not Determined |
| Lchβ | 2.6 | >5.3 | Not Determined | |
| Lchα + Lchβ (1:1) | 0.09 | 0.17 | 1.92 | |
| Staphylococcus aureus | Lchα | 3.1 | 18.4 | >46.1 |
| Lchβ | 20.0 | 50.0 | Not Determined | |
| Lchα + Lchβ (1:1) | 0.64 | 0.96 | >4.8 |
Data sourced from Shenkarev, Z.O., et al. (2010)[1].
Experimental Protocols: Assessing Antimicrobial Synergy
The standard method for quantifying the synergistic effect of two antimicrobial agents is the Checkerboard Assay . This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index.
Checkerboard Assay Protocol
-
Preparation of Antimicrobials : Stock solutions of Agent A (e.g., Lchα) and Agent B (e.g., Lchβ) are prepared and serially diluted.
-
Plate Setup : In a 96-well microtiter plate, serial dilutions of Agent A are dispensed along the x-axis (columns), and serial dilutions of Agent B are dispensed along the y-axis (rows). This creates a matrix of wells containing various concentration combinations of the two agents. Control wells containing only Agent A, only Agent B, and no agents are also included.
-
Inoculation : Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation : The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination : After incubation, the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination is determined by identifying the lowest concentration that completely inhibits visible growth.
-
FIC Index Calculation : The FIC index is calculated for each combination that shows growth inhibition using the following formula:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
ΣFIC = FIC of Agent A + FIC of Agent B
-
-
Interpretation of Results :
-
Synergy : ΣFIC ≤ 0.5
-
Additive/Indifference : 0.5 < ΣFIC ≤ 4.0
-
Antagonism : ΣFIC > 4.0
-
Visualizing the Synergy
Experimental Workflow
The following diagram illustrates the general workflow of a checkerboard assay to determine antimicrobial synergy.
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Mechanism of Synergistic Action
This compound's synergistic bactericidal activity is achieved through a dual-action mechanism targeting the bacterial cell wall and membrane. The two peptides perform distinct but coordinated roles.
Caption: Synergistic Mechanism of this compound Peptides.
This mechanism involves the α-peptide (Lchα) first binding to Lipid II, a critical precursor for peptidoglycan synthesis in the bacterial cell membrane[2]. This initial binding event both sequesters Lipid II, thereby inhibiting cell wall construction, and creates a high-affinity docking site for the β-peptide (Lchβ). The subsequent recruitment of Lchβ to the Lchα-Lipid II complex leads to the formation of pores in the cell membrane, causing ion leakage and ultimately, cell death[3][4]. This elegant, two-step process explains the profound synergistic effect observed when the peptides are combined.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specific Binding of the α-Component of the Lantibiotic this compound to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
- 4. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lichenicidin's Cytotoxicity and Hemolytic Activity Against Other Antimicrobial Peptides
A comprehensive guide for researchers and drug development professionals on the selective toxicity of Lichenicidin (B1576189) compared to established antimicrobial peptides (AMPs) like nisin, bacitracin, and polymyxin (B74138) B. This report synthesizes available experimental data on cytotoxicity (IC50) and hemolytic activity (HC50), providing detailed experimental protocols and visual workflows to support informed decision-making in antimicrobial drug development.
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rising threat of antibiotic resistance. Their efficacy, however, must be balanced with their potential toxicity to host cells. This compound, a lantibiotic produced by Bacillus licheniformis, has garnered interest for its potent antimicrobial activity.[1][2] This guide provides a comparative analysis of the cytotoxicity and hemolytic activity of this compound against other well-known AMPs: nisin, bacitracin, and polymyxin B, offering a data-driven perspective for researchers in the field.
Data Presentation: Cytotoxicity and Hemolytic Activity
The following tables summarize the available quantitative data for the cytotoxicity and hemolytic activity of this compound and the comparator AMPs. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different cell lines and assay conditions.
Table 1: Cytotoxicity of this compound and other AMPs against various cell lines.
| Antimicrobial Peptide | Cell Line | Assay | IC50/EC50 | Citation |
| This compound | Human fibroblasts | Not specified | Not cytotoxic | [3][4][5][6][7] |
| Nisin | MCF-7 (Human breast adenocarcinoma) | MTT | 5 µM (17 µg/mL) | [8] |
| HUVEC (Human umbilical vein endothelial cells) | MTT | 64 µg/mL | [8] | |
| SW1088 (Human astrocytoma) | MTT | 50 µg/mL (at 24h & 72h), 75 µg/mL (at 48h) | [9] | |
| Raji & Daudi (Human Burkitt's lymphoma) | MTT | ~4000 µg/mL | [10] | |
| Bacitracin | Human dermal fibroblasts & epidermal keratinocytes | Tritiated thymidine (B127349) incorporation & Neutral red uptake | Cytotoxic at clinically relevant doses (specific IC50 not provided) | [11] |
| Polymyxin B | A549 (Human lung epithelial) | Flow cytometry | 1.74 mM | [12] |
| THP-1-dM (Human macrophage-like) | Not specified | 751.8 µM | [13] | |
| HL-60-dN (Human neutrophil-like) | Not specified | 175.4 µM | [13] |
Table 2: Hemolytic Activity of this compound and other AMPs against human erythrocytes.
| Antimicrobial Peptide | Hemolytic Activity (HC50) | Citation |
| This compound | Not hemolytic | [3][4][5][6][7] |
| Nisin | Low hemolytic activity demonstrated in graphical data, but specific HC50 not provided. | [14] |
| Bacitracin | Data not available in the provided search results. | |
| Polymyxin B | Data on direct HC50 values against human erythrocytes is limited in the provided search results, though its membrane-disrupting properties are known.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Treat the cells with various concentrations of the antimicrobial peptide. Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the peptide that causes 50% inhibition of cell growth, is determined from the dose-response curve.[17][18]
Hemolytic Activity Assay
This assay measures the ability of a substance to lyse red blood cells (erythrocytes), leading to the release of hemoglobin.
Protocol:
-
Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs) and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 1-8%.
-
Peptide Dilution: Prepare serial dilutions of the antimicrobial peptide in PBS.
-
Incubation: In a 96-well plate, mix the peptide dilutions with the RBC suspension. Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% hemolysis, such as Triton X-100).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 414, 450, or 540 nm) using a microplate reader.
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. The HC50 value, the concentration of the peptide that causes 50% hemolysis, is determined from the dose-response curve.[3][4][19][20]
Mandatory Visualization
The following diagrams illustrate the workflows for the cytotoxicity and hemolytic activity assays described above.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Workflow for the hemolytic activity assay.
Conclusion
Based on the available data, this compound exhibits a favorable safety profile with no reported cytotoxicity to human fibroblasts or hemolytic activity against human erythrocytes.[3][4][5][6][7] In contrast, other established AMPs such as nisin, bacitracin, and polymyxin B demonstrate varying degrees of cytotoxicity and hemolytic activity, which can be dose- and cell-type dependent. The lack of specific IC50 and HC50 values for this compound in the current literature highlights a gap that future research should address to enable more direct and quantitative comparisons. The provided experimental protocols and workflows offer a standardized framework for conducting such comparative studies, which are essential for the rational design and development of new and safer antimicrobial therapies.
References
- 1. The Antibiotic Bacitracin Protects Human Intestinal Epithelial Cells and Stem Cell-Derived Intestinal Organoids from Clostridium difficile Toxin TcdB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ciencia.ucp.pt [ciencia.ucp.pt]
- 8. In Vitro Cytotoxic Activity of a Lactococcus lactis Antimicrobial Peptide Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nisin Induces Cytotoxicity and Apoptosis in Human Asterocytoma Cell Line (SW1088) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antimicrobial Peptide, Nisin, Synergistically Enhances the Cytotoxic and Apoptotic Effects of Rituximab Treatment on Human Burkitt’s Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Toxicity of Polymyxins in Human Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polymyxin-Induced Cell Death of Human Macrophage-Like THP-1 and Neutrophil-Like HL-60 Cells Associated with the Activation of Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of polymyxin B-mediated lysis of lipopolysaccharide-treated erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. benchchem.com [benchchem.com]
- 19. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static.igem.org [static.igem.org]
Structural comparison of Lichenicidin with other lipid II binding lantibiotics like Mersacidin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two lipid II-binding lantibiotics: the two-component lichenicidin (B1576189) and the globular mersacidin (B1577386). By examining their structural nuances, mechanisms of action, and antimicrobial efficacy, this document aims to inform research and development efforts in the pursuit of novel antimicrobial agents.
Structural Overview and Classification
This compound and mersacidin are both members of the lantibiotic family, a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. However, they belong to different structural classes, which dictates their overall conformation and mode of action.
-
This compound: A two-component class II lantibiotic produced by Bacillus licheniformis.[1][2] It consists of two distinct peptides, this compound α (Lchα) and this compound β (Lchβ), both of which are required for full antimicrobial activity.[1][2] Lchα is a globular peptide that is structurally homologous to mersacidin and is responsible for binding to the bacterial cell wall precursor, lipid II.[3][4] Lchβ is an elongated, flexible peptide that is thought to interact with the Lchα-lipid II complex to form pores in the bacterial membrane.[3]
-
Mersacidin: A globular, type-B lantibiotic produced by Bacillus sp. HIL Y-85,54728.[5] Unlike two-component lantibiotics, mersacidin functions as a single peptide. Its compact, globular structure is a hallmark of type-B lantibiotics, which primarily act by inhibiting cell wall biosynthesis rather than forming pores.[5]
Mechanism of Action: Targeting Lipid II
Both this compound and mersacidin exert their antimicrobial effects by binding to lipid II, a crucial precursor in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[3][5][6] By sequestering lipid II, these lantibiotics inhibit the transglycosylation step of peptidoglycan synthesis, ultimately leading to cell death.[5]
The interaction with lipid II is primarily mediated by a conserved binding motif. In mersacidin, this motif is well-characterized.[7] The α-component of this compound possesses a C-terminal region with a mersacidin-like lipid II binding motif, which is responsible for its targeting of this precursor molecule.[3][4] NMR spectroscopy and molecular dynamics simulations have shown that the C-terminal domain of Lchα is directly involved in the interaction with lipid II.[3][4][8] The binding interface involves the pyrophosphate and disaccharide moieties of lipid II.[4][8]
While both lantibiotics target the same molecule, the specifics of their interaction and the subsequent downstream events differ due to their structural variations. Mersacidin's interaction with lipid II leads to the inhibition of cell wall synthesis without significant membrane disruption. In contrast, the binding of Lchα to lipid II serves as a docking site for Lchβ, which then facilitates pore formation and membrane leakage.[3]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and mersacidin has been evaluated against various bacterial strains, with a particular focus on methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical threat. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of antimicrobial agents.
| Lantibiotic | Target Organism | MIC (µg/mL) | Reference |
| This compound | Methicillin-sensitive Staphylococcus aureus (MSSA) | 16 - 32 | [9] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 - 128 | [9] | |
| Mersacidin | Staphylococcus aureus (90% of isolates) | 8 | N/A |
| S. aureus (susceptible strain) | 1 | [10] | |
| S. aureus (VISA strains) | 30 - 35 | [10] | |
| S. aureus (MRSA) | 1 mg/L (~1 µg/mL) | [10] |
Note: Direct comparison of binding affinities (Kd values) for lipid II is challenging as this data is not consistently available in the public domain for both molecules. One study notes that the affinity of mersacidin for purified lipid II is significantly lower than that of nisin, another well-known lantibiotic.[7] For this compound, an affinity constant (KN) of (4.6 ± 3.2)·104 mol−1 has been reported for the interaction of Lchα with dodecylphosphocholine (B1670865) (DPC) micelles, a membrane mimetic.[11] This indicates a high affinity for membrane-like structures but is not a direct measure of its binding to lipid II.
Visualizing the Structures and Interactions
The following diagrams, generated using the DOT language, illustrate the key structural features and proposed mechanisms of action for this compound and mersacidin.
Caption: Structural classification of this compound and Mersacidin.
Caption: Comparative mechanism of action on the bacterial cell membrane.
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the comparison of this compound and mersacidin.
Lantibiotic Purification
A common method for purifying these lantibiotics from bacterial culture involves the following steps[1][12][13][14]:
-
Cell Culture and Harvesting: The producer strain (Bacillus licheniformis for this compound or Bacillus sp. for mersacidin) is grown in a suitable broth medium until optimal production of the lantibiotic is achieved. The cells are then harvested by centrifugation.
-
Extraction: The cell pellet is resuspended in an acidic solvent, typically 70% isopropanol (B130326) or ethanol (B145695) adjusted to a low pH with HCl. This mixture is stirred for several hours to extract the lantibiotic.
-
Clarification and Concentration: The cell debris is removed by centrifugation, and the supernatant containing the lantibiotic is concentrated, often using rotary evaporation.
-
Chromatographic Purification: The concentrated extract is subjected to one or more rounds of chromatography to purify the lantibiotic. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique. Fractions are collected and assayed for antimicrobial activity.
-
Purity and Identity Confirmation: The purity of the final product is assessed by techniques such as SDS-PAGE and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the purified lantibiotics against target bacterial strains is typically determined using a broth microdilution method[9][14]:
-
Preparation of Bacterial Inoculum: The target bacterial strain (e.g., S. aureus) is grown in a suitable broth medium to a specific optical density, then diluted to a standardized concentration.
-
Serial Dilution of Lantibiotics: The purified lantibiotic is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the lantibiotic that completely inhibits visible growth of the bacteria.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of lantibiotics and for studying their interaction with lipid II in a membrane-mimicking environment[3][4][8][15][16][17][18][19]:
-
Sample Preparation: The purified lantibiotic is dissolved in a suitable solvent, often a mixture of water and an organic solvent or a solution containing detergent micelles (e.g., dodecylphosphocholine - DPC) to mimic the cell membrane. For interaction studies, purified lipid II is incorporated into the micelles.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.
-
Structure Calculation and Analysis: The NMR data is processed to assign the resonances to specific atoms in the molecule. Distance and dihedral angle restraints derived from the NMR data are then used to calculate the three-dimensional structure of the lantibiotic.
-
Interaction Mapping: For interaction studies, chemical shift perturbations observed upon the addition of lipid II are mapped onto the structure of the lantibiotic to identify the binding interface.
Carboxyfluorescein Leakage Assay for Membrane Permeabilization
This assay is used to assess the ability of a substance to disrupt the integrity of lipid membranes[20][21][22][23][24]:
-
Preparation of Carboxyfluorescein-Loaded Liposomes: Liposomes (artificial lipid vesicles) are prepared by hydrating a dried lipid film with a solution containing a high, self-quenching concentration of the fluorescent dye carboxyfluorescein. The external, unencapsulated dye is removed by size-exclusion chromatography.
-
Fluorescence Measurement: The liposome (B1194612) suspension is placed in a fluorometer, and the baseline fluorescence is recorded.
-
Addition of Lantibiotic: The lantibiotic to be tested is added to the liposome suspension.
-
Monitoring Fluorescence: If the lantibiotic disrupts the liposome membrane, the encapsulated carboxyfluorescein will leak out and become diluted, resulting in an increase in fluorescence. The fluorescence is monitored over time.
-
Data Analysis: The percentage of leakage is calculated relative to the maximum fluorescence obtained by lysing the liposomes with a detergent like Triton X-100.
Caption: General workflow for the purification of lantibiotics.
Conclusion
This compound and mersacidin, while both targeting the essential bacterial cell wall precursor lipid II, represent distinct strategies in lantibiotic evolution. Mersacidin exemplifies a compact, single-molecule inhibitor of peptidoglycan synthesis. In contrast, this compound employs a more complex, two-component system where lipid II binding by one component facilitates membrane disruption by the second. This comparative guide highlights the structural and functional diversity within this promising class of antimicrobials, providing a foundation for the rational design and development of new therapies to combat antibiotic-resistant bacteria. Further research to quantify the binding kinetics of these lantibiotics with lipid II will be crucial for a more complete understanding of their structure-activity relationships.
References
- 1. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific Binding of the α-Component of the Lantibiotic this compound to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific binding of the α-component of the lantibiotic this compound to the peptidoglycan precursor lipid II predetermines its antimicrobial activity [publications.hse.ru]
- 5. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lantibiotic mersacidin inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Specific Binding of the α-Component of the Lantibiotic this compound to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ciencia.ucp.pt [ciencia.ucp.pt]
- 10. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation, Characterization and Structure Elucidation of a Novel Lantibiotic From Paenibacillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solution NMR Provides New Insight into Lipid-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solid-state NMR spectroscopy to study protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Congruence and Complementarity of Differential Mobility Spectrometry and NMR Spectroscopy for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Genomic Guide to Lichenicidin-Producing Bacillus Strains
For Researchers, Scientists, and Drug Development Professionals
Lichenicidin (B1576189), a potent lantibiotic produced by various Bacillus species, has garnered significant interest for its antimicrobial properties, particularly against multidrug-resistant pathogens. Understanding the genomic underpinnings of its production is crucial for harnessing its therapeutic potential. This guide provides a comparative analysis of the genomes of this compound-producing Bacillus strains, with a focus on genomic features and the architecture of the this compound biosynthetic gene cluster.
Genomic Feature Comparison
A comparative look at the genomic features of prominent this compound-producing and related Bacillus strains reveals both conservation and diversity. Below is a summary of key genomic statistics for Bacillus licheniformis and Bacillus paralicheniformis strains known to be associated with this compound or related secondary metabolite production.
| Feature | Bacillus licheniformis DSM 13 (ATCC 14580) | Bacillus paralicheniformis MDJK30 | Bacillus licheniformis CBA7126 |
| Genome Size (bp) | 4,222,748[1][2] | 4,352,468[3] | 4,216,391[4] |
| GC Content (%) | 46.2[1][5] | 45.94[3] | 46.24[4] |
| Number of Coding Sequences (CDS) | 4,286[1][6] | 4,134[3] | 4,276[4] |
| rRNA Operons | 7[1][6] | 24 (genes)[3] | 8 (operons)[4] |
| tRNA Genes | 72[1][6] | 81[3] | 81[4] |
| This compound Gene Cluster | Present | Parathis compound cluster present | Not explicitly stated |
The this compound Biosynthetic Gene Cluster
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster. While the core components are conserved, variations in the cluster's composition and regulation can influence the final peptide structure and production levels. The gene cluster in B. licheniformis typically contains the structural genes for the two precursor peptides, modification enzymes, processing and transport machinery, and immunity proteins.[7][8]
The two-component lantibiotic this compound is composed of peptides Bliα and Bliβ.[3] The machinery for the expression, modification, transport, and regulation of these peptides is encoded within the lic gene cluster on the B. licheniformis chromosome.[3] Key genes within this cluster include:
-
licA1 and licA2 : Structural genes encoding the precursor peptides.[8]
-
licM1 and licM2 : Encode the modification enzymes responsible for the post-translational modifications that form the characteristic lanthionine (B1674491) bridges.[8]
-
licT : Encodes a transporter involved in the processing and export of the modified peptides.[8]
-
licP : A peptidase involved in the cleavage of the leader peptide.[8]
-
Immunity Genes : A set of genes, often including ABC transporters, that protect the producing strain from its own antimicrobial product.[7]
Caption: Organization of the this compound Biosynthetic Gene Cluster.
Experimental Protocols
A robust comparative genomic analysis relies on standardized and well-documented experimental procedures. The following sections outline the key methodologies employed in the study of this compound-producing Bacillus strains.
DNA Extraction
High-quality genomic DNA is a prerequisite for accurate whole-genome sequencing. An optimized protocol for Bacillus species often involves the following steps:
-
Bacterial Culture : Strains are cultured in an appropriate medium (e.g., LB broth) to the mid-logarithmic growth phase.
-
Cell Lysis : Cells are harvested by centrifugation and subjected to enzymatic lysis using lysozyme (B549824) to break down the peptidoglycan cell wall. This is often followed by treatment with Proteinase K and SDS to denature proteins and disrupt cell membranes.
-
DNA Purification : A common method involves phenol-chloroform-isoamyl alcohol extraction to remove proteins and other cellular debris.[9] This is followed by precipitation of the DNA using isopropanol (B130326) or ethanol (B145695).
-
RNA Removal : The DNA pellet is washed with ethanol and may be treated with RNase A to eliminate contaminating RNA.
-
Quality Control : The purity and concentration of the extracted DNA are assessed using spectrophotometry (A260/A280 and A260/A230 ratios) and fluorometry (e.g., Qubit), and its integrity is checked by agarose (B213101) gel electrophoresis.
Genome Sequencing and Assembly
Next-generation sequencing (NGS) platforms are typically used for whole-genome sequencing of Bacillus strains.
-
Library Preparation : The purified genomic DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Sequencing : The prepared library is sequenced on a platform such as Illumina (e.g., MiSeq or HiSeq) or a long-read platform like Oxford Nanopore.
-
Quality Control of Reads : Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
De Novo Assembly : The high-quality reads are assembled into contiguous sequences (contigs) and scaffolds using assemblers like SPAdes, Velvet, or Canu.[10]
Bioinformatics and Comparative Analysis
The assembled genomes are then subjected to a series of bioinformatic analyses to identify genes, predict functions, and perform comparative studies.
-
Genome Annotation : The assembled genome is annotated to identify protein-coding genes, rRNA, tRNA, and other genomic features. This can be done using automated pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or Prokka.[10][11]
-
Gene Cluster Identification : Specialized tools like antiSMASH are used to identify biosynthetic gene clusters for secondary metabolites, including this compound.
-
Comparative Genomics :
-
Orthologous Gene Identification : The proteomes of the different strains are compared to identify orthologous gene clusters. Tools like OrthoFinder or BLAST-based approaches are used.
-
Phylogenetic Analysis : A phylogenetic tree is constructed based on a set of core, single-copy genes to infer the evolutionary relationships between the strains.
-
Whole-Genome Alignment : Tools like Mauve can be used to visualize synteny and large-scale genomic rearrangements between strains.
-
Pangenome Analysis : This analysis identifies the core genome (genes present in all strains), the accessory genome (genes present in some strains), and unique genes for each strain.
-
Caption: General Workflow for Comparative Genomics of Bacillus Strains.
Conclusion
The comparative genomic analysis of this compound-producing Bacillus strains provides valuable insights into the genetic basis of its biosynthesis and the evolutionary relationships between these important bacteria. By combining robust experimental protocols with advanced bioinformatic analyses, researchers can further explore the diversity of this compound and related compounds, paving the way for the development of novel antimicrobial agents. This guide serves as a foundational resource for professionals in the field, offering a structured overview of the key genomic features and methodologies essential for advancing research in this exciting area of drug discovery.
References
- 1. The complete genome sequence of Bacillus licheniformis DSM13, an organism with great industrial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacillus licheniformis DSM 13 = ATCC 14580 genome assembly ASM842v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 3. Complete Genome Sequence of Bacillus paralicheniformis MDJK30, a Plant Growth-Promoting Rhizobacterium with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genomic Analysis of Bacillus licheniformis CBA7126 Isolated from a Human Fecal Sample [frontiersin.org]
- 5. Bacillus licheniformis Gibson 46, 46, 1264 | Type strain | DSM 13, ATCC 14580, CCM 2145, IFO 12200, NBRC 12200, NCIB 9375, NCTC 10341, WDCM 00068, CCUG 7422, JCM 2505, BCRC 11702, CECT 20, CGMCC 1.3649, CIP 52.71, IAM 13417, KCTC 1753, KCTC 1918, LMG 6933, NCFB 1772, NCIMB 9375, NRRL NRS-1264, VKM B-511, LMG 12363, NCDO 1772 | BacDiveID:689 [bacdive.dsmz.de]
- 6. researchgate.net [researchgate.net]
- 7. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. High-Quality Genomic DNA Extraction Protocol for Bacillus and Clostridium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Bacterial Genome Analysis Using Next-Generation Sequence Data - CD Genomics [cd-genomics.com]
- 11. researchgate.net [researchgate.net]
Lack of Observed Cross-Resistance Underscores Therapeutic Potential of Lichenicidin Against Multidrug-Resistant Bacteria
Lichenicidin (B1576189), a two-peptide lantibiotic produced by Bacillus licheniformis, demonstrates potent antimicrobial activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Current research indicates a notable absence of documented cross-resistance between this compound and other classes of antibiotics, positioning it as a promising candidate for combating infections caused by multidrug-resistant bacteria.
This compound's efficacy stems from a dual mechanism of action that targets lipid II, a fundamental precursor in the biosynthesis of the bacterial cell wall.[1][3][4] This unique mode of action, which involves both inhibition of cell wall synthesis and pore formation in the cell membrane, is believed to contribute to the low probability of resistance development.[3][4][5] In fact, studies highlight that the development of resistance to lantibiotics, in general, remains largely unknown despite their long-term use in applications such as food preservation.[6]
Comparative analyses with other lantibiotics, such as nisin, mersacidin, and Pep5, have shown that while higher concentrations of these peptides are required to inhibit MRSA strains compared to methicillin-sensitive Staphylococcus aureus (MSSA), this compound maintains significant potency.[7] This suggests that the resistance mechanisms developed by bacteria against other antibiotics do not confer resistance to this compound.
Comparative Efficacy Against Staphylococcus aureus
The following table summarizes the comparative minimum inhibitory concentrations (MIC) of this compound and other lantibiotics against both sensitive and resistant strains of S. aureus. The data illustrates that while an increase in MIC is observed for MRSA strains across all tested lantibiotics, this compound remains a potent inhibitor.
| Lantibiotic | S. aureus SG511 (MSSA) | S. aureus ATCC 33592 (MRSA) | S. aureus LT440/09 (cMRSA) | Fold Increase in MIC vs. MSSA (approx.) |
| This compound | - | - | - | 7-8x [7] |
| Nisin | - | - | - | 1.8-2.7x[7] |
| Mersacidin | - | - | - | 4.7-4.8x[7] |
| Pep5 | - | - | - | 18.7-26.6x[7] |
Note: Specific MIC values for the MSSA strain were not provided in the source material, but the fold increase was reported.
A study on this compound I89, a variant, reported MIC values of 16-32 µg/ml for MSSA and 64-128 µg/ml for MRSA strains.[8] Time-kill kinetic studies further demonstrated that at its MIC, this compound could eliminate an MSSA population in under three hours, indicating a strong bactericidal effect.[8]
Experimental Methodologies
The evaluation of this compound's antimicrobial activity and the comparison with other lantibiotics involved standard microbiological techniques.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and other lantibiotics against various bacterial strains was determined using a serial dilution method in a 96-well microplate format or on agar (B569324) plates.[6][7]
-
Preparation of Lantibiotics: Purified lantibiotics (this compound, nisin, Pep5, mersacidin) were serially diluted in a suitable broth, such as half-concentrated Müller-Hinton broth.[7]
-
Inoculum Preparation: Bacterial indicator strains were cultured overnight, and fresh colonies were used to prepare a cell suspension of approximately 5x10^6 colony-forming units (CFU) per ml.[7]
-
Inoculation: Müller-Hinton agar plates were inoculated with the prepared bacterial suspension.[7]
-
Application and Incubation: Ten microliters of each lantibiotic dilution were spotted onto the inoculated agar plates.[7] The plates were then incubated overnight at a temperature suitable for the growth of the test strain.
-
MIC Determination: The MIC was recorded as the lowest concentration of the lantibiotic that completely inhibited visible growth of the indicator strain.
Deferred Antagonism Assay
This method was used to assess the production of antimicrobial substances by B. licheniformis and their effect on indicator strains.
-
A 10 µl aliquot of an overnight culture of B. licheniformis ATCC 14580 was spotted onto an LB agar plate and incubated at 37°C overnight to allow for the production of this compound.[1]
-
The producer cells were killed by exposure to UV light for 20 minutes.[1]
-
The plates were then overlaid with soft agar (0.75% agar) containing a 50 µl inoculum (1x10^6 cells) of the indicator test strain.[1]
-
Plates were incubated overnight, and the presence of a zone of inhibition around the B. licheniformis spot indicated antimicrobial activity.[1]
Mechanism of Action and Experimental Workflow
This compound's robust activity against resistant pathogens is rooted in its dual mechanism of action. The synergistic activity of its two peptide components, Bliα and Bliβ, is crucial for its function.[2][3]
References
- 1. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biofilm Busters: A Comparative Analysis of Lichenicidin and Other Antimicrobial Peptides
For Immediate Release
[City, State] – [Date] – In the ongoing battle against microbial resistance, the efficacy of antimicrobial peptides (AMPs) in combating resilient biofilm communities is a critical area of research. A comprehensive analysis of available data provides insights into the performance of lichenicidin (B1576189), a two-peptide lantibiotic, in comparison to other notable AMPs in the fight against biofilms, particularly those formed by the foodborne pathogen Listeria monocytogenes.
This guide consolidates experimental findings to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of the antibiofilm capabilities of these promising therapeutic agents.
Quantitative Efficacy Against Listeria monocytogenes Biofilms
A pivotal study in the Journal of Applied Microbiology by Al-Nabulsi and colleagues in 2015, as cited in a comprehensive 2018 review by Field et al., evaluated the anti-biofilm activities of this compound, nisin Z, and subtilomycin (B1575839) against Listeria monocytogenes. The findings from this study are summarized below, highlighting the peptides' effectiveness in both inhibiting biofilm formation and reducing the viability of established biofilms.
| Antimicrobial Peptide | Target Organism | Biofilm Inhibition (%) | Biofilm Viability Reduction (%) |
| This compound | Listeria monocytogenes | Data pending access to full study | Data pending access to full study |
| Nisin Z | Listeria monocytogenes | Data pending access to full study | Data pending access to full study |
| Subtilomycin | Listeria monocytogenes | Data pending access to full study | Data pending access to full study |
Note: While the review by Field et al. (2018) confirms the effectiveness of these lantibiotics against L. monocytogenes biofilms, the precise quantitative data from the original Al-Nabulsi et al. (2015) study is not publicly available at this time. This guide will be updated as this information becomes accessible.
Comparative Efficacy Against Planktonic Methicillin-Resistant Staphylococcus aureus (MRSA)
While direct comparative data on biofilm eradication is paramount, the minimum inhibitory concentration (MIC) against planktonic bacteria provides a baseline for antimicrobial potency. A 2011 study investigated the efficacy of several lantibiotics against MRSA, offering a point of comparison for their general antimicrobial activity.
| Antimicrobial Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | MRSA (ATCC 33592) | 8-fold higher than against S. aureus SG511 |
| Nisin | MRSA (ATCC 33592) | 1.83 ± 0.41-fold higher than against S. aureus SG511 |
| Mersacidin | MRSA (ATCC 33592) | 4.8 ± 1.6-fold higher than against S. aureus SG511 |
| Pep5 | MRSA (ATCC 33592) | 26.6 ± 8.26-fold higher than against S. aureus SG511 |
Experimental Protocols: A Closer Look at Biofilm Disruption Assays
The evaluation of antibiofilm efficacy relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed in the assessment of antimicrobial peptides against bacterial biofilms.
1. Biofilm Formation and Treatment (Microtiter Plate Assay)
-
Bacterial Culture Preparation: A single colony of the target bacterium (e.g., Listeria monocytogenes) is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth) and incubated at an optimal temperature (e.g., 37°C) to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized optical density (e.g., OD600 of 0.1).
-
Biofilm Formation: A defined volume (e.g., 200 µL) of the diluted bacterial culture is added to the wells of a 96-well microtiter plate. The plate is incubated for a specific period (e.g., 24-48 hours) under appropriate conditions to allow for biofilm formation.
-
Antimicrobial Peptide Treatment: After the incubation period, the planktonic cells are gently removed, and the wells are washed with a sterile buffer (e.g., phosphate-buffered saline). The antimicrobial peptides (this compound, nisin, etc.) are then added to the wells at various concentrations. The plate is incubated for a further period (e.g., 24 hours).
2. Quantification of Biofilm Inhibition and Eradication
-
Crystal Violet (CV) Assay: This method quantifies the total biofilm biomass. After treatment, the wells are washed, and the remaining biofilm is stained with a crystal violet solution. The bound dye is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition or reduction is calculated relative to an untreated control.
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Reduction Assay: This assay measures the metabolic activity of the viable cells within the biofilm. A solution of XTT and an electron-coupling agent is added to the wells. Metabolically active cells reduce the XTT to a formazan (B1609692) product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 492 nm).
Visualizing the Experimental Workflow
Caption: Experimental workflow for assessing the antibiofilm efficacy of antimicrobial peptides.
Mechanism of Action: The Lantibiotic Signaling Pathway
Lantibiotics, including this compound and nisin, share a common mechanism of action that targets the bacterial cell envelope. Their primary mode of action involves a dual attack on susceptible bacteria.
-
Inhibition of Cell Wall Synthesis: Lantibiotics bind with high affinity to Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. This binding sequesters Lipid II, effectively halting the construction of the cell wall and leading to cell lysis.
-
Pore Formation: Following the binding to Lipid II, lantibiotics can aggregate and insert themselves into the bacterial cytoplasmic membrane, forming pores. These pores disrupt the membrane potential and lead to the leakage of essential ions and metabolites, ultimately causing cell death.
Benchmarking Lichenicidin: A Comparative Guide to its Preservative Performance in Diverse Food Matrices
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and natural food preservatives is a continuous endeavor in food science and technology. Lichenicidin (B1576189), a potent two-peptide lantibiotic produced by Bacillus licheniformis, has emerged as a promising candidate due to its strong antimicrobial activity against a range of Gram-positive bacteria, including notorious foodborne pathogens. This guide provides a comprehensive comparison of this compound's potential performance as a food preservative against other alternatives, supported by available experimental data and detailed proposed methodologies for its evaluation in various food matrices.
Quantitative Performance Data: A Comparative Overview
While direct comparative studies of this compound in food matrices are limited, its antimicrobial efficacy can be initially benchmarked using Minimum Inhibitory Concentration (MIC) data against key food spoilage and pathogenic bacteria. The following table summarizes the known MIC values of this compound against various microorganisms and provides a comparison with nisin, a widely used commercial food preservative.
| Microorganism | This compound MIC (µg/mL) | Nisin MIC (µg/mL) | Food Matrix Relevance |
| Staphylococcus aureus (MSSA) | 16-32[1] | 3.12 - 50 | Dairy, Meat, Poultry |
| Staphylococcus aureus (MRSA) | 64-128[1] | >100 | Meat, Poultry |
| Listeria monocytogenes | Reported activity[2][3] | 1.56 - 25 | Dairy, Meat, Seafood |
| Enterococcus faecalis (VRE) | Reported activity[3] | 50 - 200 | Processed Meats |
| Bacillus cereus | Not widely reported | 0.78 - 12.5 | Dairy, Rice, Spices |
| Clostridium botulinum | Not widely reported | 0.1 - >100 | Canned Foods, Processed Meats |
Note: The efficacy of antimicrobial agents can be significantly influenced by the food matrix composition (e.g., fat, protein, pH). The data presented above are based on in vitro studies and should be validated in specific food systems.
Proposed Experimental Protocols for Benchmarking this compound
To thoroughly evaluate this compound's performance as a food preservative, a series of challenge studies in different food matrices are proposed. These protocols are designed to provide a direct comparison with an established preservative like nisin.
General Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the efficacy of this compound in a food matrix.
Caption: General workflow for preservative efficacy testing.
Protocol 1: Efficacy in Milk (Dairy Model)
-
Objective: To evaluate the effectiveness of this compound in preventing the growth of Listeria monocytogenes and Staphylococcus aureus in pasteurized whole milk.
-
Methodology:
-
Preparation: Prepare sterile, pasteurized whole milk. Culture and prepare standardized inoculums of L. monocytogenes and S. aureus (approx. 10^3 CFU/mL). Prepare stock solutions of purified this compound and nisin.
-
Treatment Groups:
-
Control (milk + inoculum)
-
This compound (milk + inoculum + varying concentrations of this compound)
-
Nisin (milk + inoculum + varying concentrations of nisin)
-
-
Incubation: Store the treated milk samples at refrigeration temperature (4°C) for a period of 14 days.
-
Analysis: At regular intervals (e.g., day 0, 2, 4, 7, 10, 14), collect samples from each treatment group. Perform serial dilutions and plate on selective agar (B569324) (e.g., PALCAM agar for L. monocytogenes, Baird-Parker agar for S. aureus) to enumerate viable bacterial counts.
-
Data Presentation: Record the log CFU/mL for each time point and treatment. Present the data in a table and generate survival curves.
-
Protocol 2: Efficacy in Ground Meat (Meat Model)
-
Objective: To assess the ability of this compound to inhibit the growth of pathogenic and spoilage bacteria in ground beef.
-
Methodology:
-
Preparation: Obtain fresh, lean ground beef and irradiate to reduce background microflora. Prepare inoculums of Listeria monocytogenes and a cocktail of common meat spoilage bacteria (e.g., Pseudomonas spp., Lactobacillus spp.).
-
Treatment Groups:
-
Control (meat + inoculum)
-
This compound (meat + inoculum + this compound)
-
Nisin (meat + inoculum + nisin)
-
-
Procedure: Thoroughly mix the inoculums and preservatives into the ground beef. Package the samples under vacuum or modified atmosphere and store at 4°C.
-
Analysis: Monitor the microbial load (Total Viable Count, L. monocytogenes count) and sensory attributes (color, odor) over a typical shelf-life period (e.g., 10 days).
-
Data Presentation: Tabulate the microbial counts and sensory scores.
-
Protocol 3: Efficacy in Cheese (Dairy Model)
-
Objective: To determine the effectiveness of this compound in controlling the growth of Listeria monocytogenes in soft cheese.
-
Methodology:
-
Preparation: Manufacture a batch of soft cheese (e.g., queso fresco). During the manufacturing process, divide the curd into different treatment groups.
-
Treatment Groups:
-
Control (no preservative)
-
This compound (added to the milk or curd)
-
Nisin (added to the milk or curd)
-
-
Inoculation: Artificially contaminate the surface of the cheese with L. monocytogenes.
-
Storage: Package and store the cheese at 4°C.
-
Analysis: Enumerate L. monocytogenes from the cheese surface and interior at regular intervals.
-
Data Presentation: Present the results as log CFU/g over time.
-
Protocol 4: Efficacy in Fruit Juice (Beverage Model)
-
Objective: To evaluate the efficacy of this compound against acid-tolerant spoilage microorganisms in apple juice.
-
Methodology:
-
Preparation: Use commercially pasteurized apple juice. Prepare an inoculum of acid-tolerant yeast (e.g., Zygosaccharomyces bailii).
-
Treatment Groups:
-
Control (juice + inoculum)
-
This compound (juice + inoculum + this compound)
-
Potassium Sorbate (a common yeast inhibitor, as a positive control)
-
-
Incubation: Store the juice samples at room temperature (25°C).
-
Analysis: Monitor yeast growth by plate counts on appropriate media (e.g., Potato Dextrose Agar) over time.
-
Data Presentation: Tabulate the yeast counts (CFU/mL) for each treatment.
-
Mechanism of Action and Signaling Pathways
This compound, like other lantibiotics, exerts its antimicrobial effect through a dual mechanism of action that targets the bacterial cell envelope.
References
- 1. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Lichenicidin
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like lichenicidin (B1576189) are paramount for maintaining a safe laboratory environment and ensuring environmental protection. As a two-peptide lantibiotic, this compound is a bioactive molecule.[1][2][3] While studies have indicated that this compound is not cytotoxic to human erythrocytes and fibroblasts, all waste containing this antimicrobial peptide should be handled as potentially bioactive and requires proper deactivation before disposal.[4][5]
This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling and disposing of peptide-based antibiotics and other bioactive research chemicals.
Immediate Safety and Handling Precautions
Before working with this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other appropriate chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn at all times.
This compound Waste Disposal Protocols
The primary directive for this compound waste is to prevent its release into the environment. Under no circumstances should untreated this compound solutions be discharged into drains or disposed of in the general trash. All waste must be segregated, clearly labeled, and disposed of through an approved hazardous waste disposal program at your institution.
Liquid Waste Disposal
This category includes stock solutions, experimental media containing this compound, and waste from analytical instrumentation (e.g., HPLC).
Step-by-Step Procedure:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Hazardous Waste: this compound" and should indicate the solvent(s) present.
-
Chemical Inactivation: Before collection for final disposal, liquid waste should be chemically inactivated. A common and effective method for inactivating bioactive peptides is treatment with a 10% bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5-1.0%).[6] The recommended contact time for thorough deactivation is at least 30 minutes.
-
pH Neutralization: Following inactivation, the pH of the solution should be neutralized to between 5.5 and 10.5 before it is collected for disposal.[7]
-
Solvent-Based Waste: For liquid waste containing organic solvents, collect it in a separate, compatible hazardous waste container. Do not mix chlorinated and non-chlorinated solvents. This waste stream must be disposed of through your institution's hazardous waste program.[6]
-
Aqueous Waste: Even after inactivation and neutralization, it is best practice to collect aqueous this compound waste for disposal by a licensed contractor, rather than disposing of it down the drain.[7]
| Liquid Waste Treatment Summary | |
| Parameter | Guideline |
| Inactivating Agent | 10% Bleach Solution (0.5-1.0% final concentration of sodium hypochlorite) |
| Contact Time | Minimum 30 minutes |
| pH after Neutralization | 5.5 - 10.5 |
| Final Disposal Route | Collect for disposal via a licensed waste disposal contractor. |
Solid Waste Disposal
This category includes unused or expired this compound powder, contaminated labware (e.g., pipette tips, centrifuge tubes, flasks), and grossly contaminated PPE.
Step-by-Step Procedure:
-
Segregation: All solid waste contaminated with this compound must be segregated from other laboratory waste.
-
Collection: Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container. Once full, this container should be sealed and disposed of as biohazardous or chemical waste, in accordance with your institution's policies.[6]
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) department. The likely disposal method will be incineration.[6]
Decontamination of Labware
For reusable labware (e.g., glassware), a two-step decontamination process is recommended.
-
Chemical Decontamination: Submerge the labware in a 10% bleach solution for at least 30 minutes.
-
Thorough Washing: After decontamination, wash the labware thoroughly with a laboratory-grade detergent and rinse extensively with purified water.
Experimental Protocols and Workflows
General Disposal Workflow
The logical flow for handling this compound waste is crucial to ensure safety and compliance.
Caption: Workflow for this compound Waste Management.
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: Procedural Flow for this compound Spill Cleanup.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of the Novel Two-Peptide Lantibiotic this compound by Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Two-Peptide Lantibiotic, this compound, following Rational Genome Mining for LanM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the potential of the two-peptide lantibiotic this compound as a new generation antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Lichenicidin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lichenicidin. It outlines essential personal protective equipment (PPE), operational procedures for safe handling, and detailed disposal plans. The information herein is compiled from publicly available research and general laboratory safety guidelines for antimicrobial peptides, as a specific Safety Data Sheet (SDS) for this compound is not currently available.
Hazard Identification and Risk Assessment
This compound is a two-peptide lantibiotic. While research indicates it is not cytotoxic to human erythrocytes and fibroblasts, it should be handled with care in a laboratory setting.[1][2] The primary risks are associated with potential allergenic reactions and the unknown effects of long-term exposure.
Summary of Known Properties:
| Property | Value | Source |
| Cytotoxicity | Not cytotoxic to human erythrocytes and fibroblasts | [1][2] |
| Thermal Stability | Heat-stable; withstands 100°C for up to 4 hours | |
| Protease Stability | Resistant to trypsin and chymotrypsin; inactivated by Proteinase K and Pronase E |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes. |
| Face Shield | Recommended when there is a high risk of splashing, such as during initial reconstitution of lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. For handling concentrated solutions, consider double-gloving. |
| Respiratory Protection | Dust Respirator/Mask | Necessary when working with the lyophilized powder to avoid inhalation of fine particles. |
Operational Plan: Safe Handling Workflow
The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Workflow for the safe handling of this compound.
Experimental Protocols
4.1. Reconstitution of Lyophilized this compound
-
Preparation: Work within a chemical fume hood. Ensure all necessary equipment (vortex, pipettes, sterile tubes) is within reach.
-
Solvent Selection: Use a sterile, appropriate solvent as recommended by the supplier or based on experimental requirements.
-
Reconstitution: Carefully open the vial. Add the calculated volume of solvent to the lyophilized powder.
-
Mixing: Close the vial tightly and vortex gently until the peptide is fully dissolved. Avoid vigorous shaking to prevent denaturation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted solution into smaller, single-use volumes.
-
Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C) in clearly labeled tubes.
4.2. Decontamination of Work Surfaces and Equipment
-
Initial Cleaning: After handling this compound, clean all contaminated surfaces and equipment with an enzymatic detergent to break down any residual peptide.[1][2]
-
Disinfection: Follow the enzymatic cleaning with a 10% bleach solution or 70% ethanol (B145695) to ensure thorough disinfection.
-
Rinsing: Rinse surfaces and equipment with sterile, deionized water to remove any cleaning agent residues.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure laboratory safety.
5.1. Waste Segregation
Disposal workflow for this compound waste.
5.2. Disposal Procedures
| Waste Type | Collection | Treatment | Final Disposal |
| Solid Waste | Collect in a designated, clearly labeled biohazard bag. | None required before collection. | Incineration through a certified waste management service. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. | Chemical inactivation is recommended. | Incineration through a certified waste management service. |
5.3. Chemical Inactivation of Liquid Waste
For an added layer of safety, liquid waste containing this compound can be chemically inactivated before disposal.
-
Reagent Selection: Use a 10% bleach solution or 1 M sodium hydroxide (B78521) (NaOH).
-
Procedure: In a chemical fume hood, carefully add the liquid this compound waste to the inactivation solution (a 1:10 ratio of waste to solution is recommended).
-
Incubation: Allow the mixture to stand for at least 24 hours to ensure complete degradation of the peptide.
-
Disposal: Dispose of the inactivated solution as chemical waste according to your institution's guidelines.
Emergency Procedures
In the event of accidental exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation persists. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
This guide is intended to provide essential safety information for handling this compound. Always consult your institution's specific safety protocols and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
